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  • Product: Atorvastatin Lactam Phenanthrene Calcium Salt
  • CAS: 148127-12-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Hypothetical Structure of Atorvastatin Lactam Phenanthrene Calcium Salt

For Researchers, Scientists, and Drug Development Professionals Executive Summary Atorvastatin, a leading synthetic lipid-lowering agent, is commercially available as its calcium salt.[1] Its manufacturing and storage pr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atorvastatin, a leading synthetic lipid-lowering agent, is commercially available as its calcium salt.[1] Its manufacturing and storage processes are critically monitored for impurities, with Atorvastatin Lactam being a well-documented degradant.[2][] This guide addresses the theoretical chemical structure of a novel, complex entity: "Atorvastatin Lactam Phenanthrene Calcium Salt." As this specific combination is not described in standard chemical literature, this document serves as a whitepaper to postulate its most probable structure and outline a definitive, multi-technique analytical workflow for its elucidation and confirmation. We propose that this entity is likely a co-crystal or a complex salt where phenanthrene, a polycyclic aromatic hydrocarbon, is integrated via non-covalent interactions rather than direct ionic bonding.[4] This guide provides the foundational knowledge and actionable experimental protocols necessary for researchers to investigate and validate such a complex pharmaceutical structure.

Section 1: The Constituent Moieties - A Structural Review

A complete understanding of the topic requires a foundational analysis of its three core components: Atorvastatin Calcium, Atorvastatin Lactam, and Phenanthrene.

Atorvastatin Calcium Salt: The Active Pharmaceutical Ingredient (API)

Atorvastatin Calcium is an organic calcium salt where two atorvastatin anions are ionically bonded to one calcium cation (Ca²⁺).[1] The active atorvastatin molecule features a complex pyrrole core with multiple stereocenters and a heptanoic acid side chain, which is crucial for its therapeutic action as an HMG-CoA reductase inhibitor.[5]

  • Molecular Formula (Anhydrous): C₆₆H₆₈CaF₂N₄O₁₀[1]

  • Key Structural Features:

    • A central pyrrole ring.

    • Fluorophenyl, phenyl, and isopropyl functional groups.

    • A dihydroxyheptanoate side chain responsible for the ionic interaction with calcium.

Atorvastatin Lactam: The Primary Degradant

Atorvastatin Lactam is a significant impurity that forms from the intramolecular cyclization of the atorvastatin molecule.[6][7] This process typically occurs under acidic conditions, where the amine on the heptanoic acid side chain attacks the carboxyl group, forming a cyclic amide (a lactam).[2] This structural change eliminates the carboxylic acid group necessary for salt formation with calcium at that site.

  • Formation: An intramolecular condensation reaction.

  • Significance: A critical quality attribute monitored during drug manufacturing and stability testing.[8] Its presence must be quantified and controlled within strict regulatory limits.[9]

Phenanthrene: The Aromatic Component

Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the formula C₁₄H₁₀, consisting of three fused benzene rings in an angular arrangement.[10][11] It is a colorless, crystalline solid.[12] In the context of a pharmaceutical salt, phenanthrene is chemically inert and lacks functional groups that would readily form ionic bonds. Its interaction within a crystal lattice would likely be driven by weaker, non-covalent forces.

  • Molecular Formula: C₁₄H₁₀[10]

  • Key Structural Features: A planar, rigid, and electron-rich aromatic system.

Section 2: Postulating the "Atorvastatin Lactam Phenanthrene Calcium Salt" Structure

The name "Atorvastatin Lactam Phenanthrene Calcium Salt" is chemically ambiguous. Given that phenanthrene cannot form a salt and that Atorvastatin Lactam has lost its primary salt-forming carboxyl group, a direct ionic structure is implausible. The most chemically sound hypothesis is that of a multi-component crystal, often referred to as a co-crystal or a complex salt.

Chemical Plausibility and Proposed Arrangement

We postulate a structure wherein the Atorvastatin Lactam molecule and the Phenanthrene molecule co-crystallize through non-covalent interactions. The calcium ion is then associated with this complex.

  • Non-Covalent Interactions: The planar, aromatic systems of phenanthrene and the phenyl/fluorophenyl rings of atorvastatin lactam are ideal for engaging in π-π stacking interactions.

  • Role of Calcium: The calcium ion (Ca²⁺) could be coordinated by oxygen atoms present in the Atorvastatin Lactam structure (e.g., from the lactam carbonyl, the diol side-chain, or the phenylcarbamoyl group) and potentially water molecules, stabilizing the overall crystal lattice.

This arrangement forms a supramolecular assembly rather than a simple salt.

Proposed Structural Diagram

The following diagram illustrates the hypothetical relationship between the components, emphasizing the non-covalent interactions and coordination complex.

Hypothetical_Structure cluster_complex Co-Crystal Complex Ator_Lactam Atorvastatin Lactam Phenanthrene Phenanthrene Ator_Lactam->Phenanthrene π-π Stacking Calcium Ca²⁺ Ion Calcium->Ator_Lactam Coordination Bonds (with Oxygen atoms)

Caption: Proposed interaction model for the complex.

Section 3: Definitive Structural Elucidation - An Experimental Blueprint

Confirming the proposed structure requires a systematic and multi-faceted analytical approach. The following protocols provide a workflow for researchers to isolate and characterize this hypothetical entity.[13][14]

Workflow for Structural Elucidation

This diagram outlines the logical flow of experiments, from initial detection to final structural confirmation.

Analytical_Workflow Start Hypothetical Sample (Atorvastatin Lactam Phenanthrene Ca Salt) Isolation Isolation & Purification (e.g., Preparative HPLC, Crystallization) Start->Isolation Step1_MS 1. Mass Spectrometry (HRMS) - Determine Elemental Composition - Confirm Presence of Components Isolation->Step1_MS Step2_NMR 2. NMR Spectroscopy (¹H, ¹³C, 2D-NMR, ssNMR) - Map C-H Framework - Probe Intermolecular Proximity Step1_MS->Step2_NMR Provides Mass Data Step3_XRD 3. Single Crystal X-Ray Diffraction (Gold Standard) - Unambiguous 3D Atomic Structure - Confirm Connectivity & Interactions Step2_NMR->Step3_XRD Provides Connectivity Data Confirmation Structural Confirmation Step3_XRD->Confirmation Provides 3D Structure

Caption: Step-wise analytical workflow for structure validation.

Experimental Protocols
  • Objective: To confirm the presence of Atorvastatin Lactam and Phenanthrene and determine the precise mass and elemental composition of the complex.[15][16]

  • Methodology:

    • Sample Preparation: Dissolve a purified sample in a suitable solvent (e.g., Methanol/Acetonitrile).

    • Instrumentation: Utilize a High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).[13][17]

    • Analysis (Positive Ion Mode):

      • Scan for the protonated molecule of Atorvastatin Lactam ([M+H]⁺).

      • Scan for the radical cation of Phenanthrene ([M]⁺˙).

      • Search for adduct ions that may include the entire complex with sodium ([M+Na]⁺) or calcium.

    • Tandem MS (MS/MS): Fragment the primary ions to obtain structural information and confirm the identity of the components by comparing fragmentation patterns to known standards.[14]

  • Objective: To elucidate the carbon-hydrogen framework and probe the spatial proximity of the Atorvastatin Lactam and Phenanthrene molecules.[18]

  • Methodology (Solution-State NMR):

    • Sample Preparation: Dissolve the purified sample in a deuterated solvent (e.g., DMSO-d₆).

    • ¹H NMR: Identify all proton signals. Look for characteristic aromatic signals from Phenanthrene and the distinct signals of Atorvastatin Lactam.

    • ¹³C NMR: Identify all carbon signals, confirming the carbon skeletons of both molecules.

    • 2D NMR (COSY, HSQC, HMBC): Establish proton-proton and proton-carbon correlations to definitively assign all signals to their respective positions in the molecules.

    • 2D NMR (NOESY/ROESY): This is critical for probing through-space proximity. Look for cross-peaks between protons on the Phenanthrene rings and protons on the aromatic rings of Atorvastatin Lactam. Such correlations would provide strong evidence of their close association (e.g., π-π stacking).

  • Methodology (Solid-State NMR - ssNMR):

    • Objective: To analyze the complex in its native crystalline state, providing direct evidence of intermolecular interactions.[19][20]

    • Instrumentation: A solid-state NMR spectrometer with Magic Angle Spinning (MAS) capabilities.

    • ¹³C Cross-Polarization MAS (CP/MAS): Obtain high-resolution carbon spectra of the solid.

    • ¹H-¹³C HETCOR: This experiment can reveal intermolecular contacts, identifying which protons are close to which carbons between the different molecules in the crystal lattice.[21]

  • Objective: To determine the precise three-dimensional arrangement of every atom in the crystal, providing definitive proof of the structure, including bond lengths, bond angles, and intermolecular distances.[22][23][24]

  • Methodology:

    • Crystal Growth: This is the most challenging step. Grow a single, high-quality crystal of the complex, typically through slow evaporation of a saturated solution, solvent diffusion, or cooling methods.[22]

    • Data Collection: Mount the crystal on a goniometer in a single-crystal X-ray diffractometer. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern data as the crystal is rotated.[25]

    • Structure Solution and Refinement:

      • Process the diffraction data to determine the unit cell dimensions and space group.

      • Use computational software (e.g., SHELX) to solve the phase problem and generate an initial electron density map.

      • Build the molecular models of Atorvastatin Lactam, Phenanthrene, and the Calcium ion into the electron density map.

      • Refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.

Section 4: Data Interpretation and Validation

The successful execution of the protocols in Section 3 will yield a comprehensive dataset. The final step is to synthesize this information to validate the proposed structure.

Analytical Technique Expected Result for Confirmation Interpretation
HRMS - Accurate mass peak corresponding to Atorvastatin Lactam. - Accurate mass peak corresponding to Phenanthrene. - Potential observation of a non-covalent complex ion.Confirms the presence and elemental composition of the individual organic components.[26]
¹H & ¹³C NMR - Superposition of assigned signals for both Atorvastatin Lactam and Phenanthrene. - Slight chemical shift changes in aromatic regions compared to pure components.Confirms the identity of both molecules in the sample. Shift changes suggest electronic environment alteration due to intermolecular interactions.
2D NOESY NMR - Observable cross-peaks between protons of Phenanthrene and protons on the aromatic rings of Atorvastatin Lactam.Direct evidence of close spatial proximity (< 5 Å) between the two molecules, strongly supporting the co-crystal/complex hypothesis.[18]
ssNMR (HETCOR) - Intermolecular correlations between the ¹H of one molecule and the ¹³C of the other.Unambiguous proof of intermolecular contacts within the solid-state crystal lattice.[19][21]
Single Crystal XRD - A fully resolved 3D model showing the precise positions of all atoms. - Measured distances between the planes of the aromatic rings (typically 3.3-3.8 Å). - Identification of Ca²⁺ coordination sphere (oxygen ligands and distances).The "gold standard" proof. It provides an exact, undeniable picture of the molecular structure, connectivity, and the nature of the intermolecular forces holding the complex together.[22][25]

Section 5: Conclusion

The entity "Atorvastatin Lactam Phenanthrene Calcium Salt" represents a structurally complex and novel chemical problem. Based on first principles of chemical bonding, this guide postulates that its structure is not a simple salt but rather a multi-component co-crystal or complex. In this proposed model, Atorvastatin Lactam and Phenanthrene are associated via non-covalent π-π stacking interactions, with a calcium ion stabilizing the crystal lattice through coordination bonds. This whitepaper provides a robust, logical, and experimentally sound blueprint for any research, pharmaceutical development, or quality control scientist tasked with elucidating its definitive structure. The successful application of the outlined multi-technique workflow, culminating in single-crystal X-ray diffraction, will provide an unambiguous and final confirmation.

References

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Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Formation of Atorvastatin Lactam Phenanthrene Calcium Salt

Foreword: Contextualizing Complexity in Pharmaceutical Synthesis Atorvastatin, the active pharmaceutical ingredient (API) in one of the most prescribed cholesterol-lowering medications globally, is a testament to the pow...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Contextualizing Complexity in Pharmaceutical Synthesis

Atorvastatin, the active pharmaceutical ingredient (API) in one of the most prescribed cholesterol-lowering medications globally, is a testament to the power of synthetic organic chemistry in modern medicine.[1][2][3] Its efficacy is intrinsically linked to its high purity. The control of impurities—whether arising from the synthetic route, degradation, or storage—is not merely a regulatory hurdle but a fundamental aspect of drug safety and efficacy. This guide provides a detailed exploration of the synthesis of Atorvastatin and the formation pathway of a specific, complex degradation product: Atorvastatin Lactam Phenanthrene Calcium Salt. This impurity is of particular interest as its genesis involves both enzymatic or acid-catalyzed intramolecular reactions and a significant photochemical transformation. Understanding its formation is crucial for researchers, process chemists, and quality control professionals dedicated to ensuring the integrity of this vital therapeutic agent.

Part 1: The Convergent Synthesis of Atorvastatin Calcium: A Field-Proven Approach

The most prominent and industrially scalable route to Atorvastatin is a convergent synthesis centered around the Paal-Knorr pyrrole condensation.[4][5][6] This strategy involves the synthesis of two key fragments which are then combined to construct the core pyrrole ring, a hallmark of this API. This approach is favored for its efficiency and control over the complex stereochemistry of the side chain.

The Two Pillars: Synthesis of Key Intermediates
  • The Chiral Side-Chain Amine (Intermediate A): This fragment contains the critical (3R,5R)-dihydroxyheptanoate side chain, essential for the drug's inhibitory action on HMG-CoA reductase.[1][3] Its synthesis often starts from a chiral pool material, such as isoascorbic acid, to establish the correct stereocenters early and cost-effectively.[3]

  • The 1,4-Diketone (Intermediate B): This fragment contains the fluorophenyl, isopropyl, phenyl, and phenylcarbamoyl groups that will ultimately substitute the pyrrole ring. Its synthesis is a multi-step process that builds the required carbon skeleton.

The convergence of these two intermediates via the Paal-Knorr reaction provides a robust method for constructing the fully substituted pyrrole core of Atorvastatin.

Caption: Convergent Synthesis Workflow for Atorvastatin Calcium.

Final Step: Hydrolysis and Calcium Salt Formation

The culmination of the synthesis is the hydrolysis of the ester protecting group, followed by the formation of the hemi-calcium salt. This final step is critical for the stability and bioavailability of the drug. The free acid is often converted first to a sodium salt intermediate before precipitation as the less soluble calcium salt.[4][7]

Part 2: The Genesis of Impurities: A Tale of Two Pathways

The formation of the "Atorvastatin Lactam Phenanthrene" impurity is not a result of a synthetic side-reaction but rather a two-stage degradation process. It requires an initial intramolecular cyclization followed by a significant photochemical rearrangement.

Pathway I: Intramolecular Cyclization to Atorvastatin Lactone

Atorvastatin's 3,5-dihydroxyheptanoic acid side chain is susceptible to intramolecular cyclization (lactonization) to form Atorvastatin Lactone. This is a well-documented degradation pathway that can be catalyzed by acidic conditions.[8] While the user's query specifies a "Lactam," the more commonly cited and structurally analogous impurity is the lactone. This cyclization is an equilibrium process but is a critical first step in the potential formation of more complex degradants.[]

  • Causality: The proximity of the terminal carboxylic acid and the C5-hydroxyl group facilitates this intramolecular esterification, particularly under acidic stress, which protonates the carbonyl oxygen and activates it for nucleophilic attack.

Pathway II: Photochemical Formation of the Phenanthrene Moiety

The core transformation leading to the phenanthrene structure is a photochemical process.[10] This is not a typical process-related impurity but one that arises from exposure of the Atorvastatin molecule (either in its open-chain or lactone form) to light, particularly UV radiation.

  • Mechanism: The proposed mechanism involves a photocyclization reaction.[10] Upon absorbing UV energy, the π-systems of the phenyl and 4-fluorophenyl rings attached to the pyrrole core become excited. This allows for an intramolecular electrocyclic reaction, forming a new six-membered ring and creating the rigid, polycyclic phenanthrene-like backbone. This is often followed by an oxidative aromatization step to yield the final stable phenanthrene ring system.

G A Atorvastatin or Atorvastatin Lactone B UV Light Exposure (Photon Absorption) A->B C Excited State Intermediate B->C D Intramolecular Electrocyclic Reaction C->D E Cyclized Dihydro-Phenanthrene Intermediate D->E F Oxidation / Aromatization (e.g., Thermal Sigmatropic Shift) E->F G Atorvastatin Lactam Phenanthrene Core Structure F->G

Sources

Foundational

An In-depth Technical Guide to Atorvastatin Lactam Phenanthrene Calcium Salt (CAS No. 148127-12-2)

Abstract: This technical guide provides a comprehensive overview of Atorvastatin Lactam Phenanthrene Calcium Salt, a significant photodegradation impurity of Atorvastatin. The document is intended for researchers, scient...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Atorvastatin Lactam Phenanthrene Calcium Salt, a significant photodegradation impurity of Atorvastatin. The document is intended for researchers, scientists, and professionals in drug development and quality control. It details the chemical identity, formation mechanism, analytical methodologies for detection and quantification, and best practices for handling this impurity. By elucidating the scientific principles behind its formation and analysis, this guide serves as an essential resource for ensuring the quality, safety, and stability of Atorvastatin drug products.

Introduction and Scientific Context

Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its therapeutic success is contingent upon the purity and stability of the active pharmaceutical ingredient (API). During manufacturing, storage, and formulation, Atorvastatin can degrade under various stress conditions, leading to the formation of impurities that may impact its efficacy and safety.

One such critical impurity is Atorvastatin Lactam Phenanthrene Calcium Salt . This compound is not a typical process-related impurity arising from synthetic side reactions but is primarily formed through photodegradation.[1][2][3] Its unique polycyclic aromatic structure, significantly different from the parent drug, necessitates specific analytical scrutiny and a deep understanding of its formation pathway to mitigate its presence in the final drug product. This guide offers a detailed examination of this impurity, from its fundamental chemical properties to its analytical characterization.

Chemical Identity and Physicochemical Properties

The accurate identification of any pharmaceutical impurity is foundational to its control. Atorvastatin Lactam Phenanthrene Calcium Salt is a complex derivative of the parent drug, distinguished by the formation of both a lactam ring and a phenanthrene moiety.

Nomenclature and Identifiers

The compound is systematically identified by its CAS number and IUPAC name, which precisely describe its complex stereochemistry and structure.

IdentifierValueSource(s)
CAS Number 148127-12-2[1][4][5][6][7][8]
IUPAC Name calcium;bis((3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate)[1][4][6]
Molecular Formula C₆₆H₆₄CaF₂N₄O₁₂ (for the 2:1 salt)[5][6]
Molecular Weight 1183.31 g/mol [5]
Synonyms Atorvastatin Pyrrolidone Phenanthrene Calcium, Atorvastatin Impurity 141 Calcium Salt[6][9]
Structural Representation

G cluster_legend Structural Legend Parent_Drug Atorvastatin Core Modification_1 Lactam Formation Modification_2 Phenanthrene Moiety Impurity_Structure [Image of the chemical structure of Atorvastatin Lactam Phenanthrene Calcium Salt detailing the core structure, the lactam ring, and the fused phenanthrene system.] Caption Fig 1: Structure of Atorvastatin Lactam Phenanthrene Calcium Salt.

Caption: Fig 1: Structure of Atorvastatin Lactam Phenanthrene Calcium Salt.

Mechanism of Formation: A Photochemical Pathway

Understanding the genesis of an impurity is critical for developing effective control strategies. This phenanthrene derivative is a classic example of a photodegradation product, formed when Atorvastatin is exposed to light, particularly UV radiation.[1][2]

The formation mechanism is a sophisticated photochemical process involving two key transformations:

  • Photocyclization: The core structure of Atorvastatin contains a stilbene-like moiety (a substituted diaryl ethene system). Upon absorption of light energy, this part of the molecule undergoes an intramolecular cyclization reaction. This process transforms the two phenyl rings of the pyrrole substituent into a dihydrophenanthrene intermediate.[2][3]

  • Oxidation and Aromatization: The dihydrophenanthrene intermediate is subsequently oxidized. This oxidation step, which can be facilitated by atmospheric oxygen, removes two hydrogen atoms, resulting in the formation of the stable, aromatic phenanthrene ring system.[2]

  • Lactam Formation: Concurrently or subsequently, the pyrrole ring of Atorvastatin can be oxidized, leading to the formation of the lactam ring.[1][2]

This pathway is distinct from degradation under thermal, acidic, or basic stress, which typically leads to other impurities like Atorvastatin lactone (from intramolecular esterification) or products of hydrolysis.[10][11]

G cluster_info Key Steps A Atorvastatin B Dihydrophenanthrene Intermediate A->B  Photocyclization  (UV Light) C Atorvastatin Lactam Phenanthrene Impurity B->C  Oxidation  (+ O2) info1 Energy Input: UV radiation initiates the reaction. info2 Structural Change: Formation of a new C-C bond. info3 Stabilization: Aromatization leads to the final stable impurity.

Caption: Fig 2: Formation pathway of the phenanthrene impurity.

The implication for drug development is clear: stringent control of light exposure during all stages of manufacturing, packaging, and storage is paramount to prevent the formation of this impurity.

Analytical Methodologies and Characterization

The detection and quantification of impurities at trace levels require robust and validated analytical methods. Due to its structural differences from the parent API, Atorvastatin Lactam Phenanthrene Calcium Salt can be effectively separated and identified using modern chromatographic and spectroscopic techniques.

Recommended Analytical Technique: HPLC/UHPLC

High-Performance Liquid Chromatography (HPLC), particularly when coupled with UV or Mass Spectrometry (MS) detection, is the gold standard for analyzing Atorvastatin and its impurities.[10][12][13][14]

Causality Behind Experimental Choices:

  • Stationary Phase: A reversed-phase C18 column (e.g., Zorbax, Poroshell) is the preferred choice.[10][15] The hydrophobic nature of the C18 packing provides strong retention for the relatively nonpolar Atorvastatin and its impurities, allowing for excellent separation based on differences in polarity. The phenanthrene impurity, being more rigid and potentially more hydrophobic than Atorvastatin, will have a distinct retention time.

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation of multiple impurities with varying polarities in a reasonable timeframe.[10][15] The mobile phase usually consists of an aqueous component (e.g., water with a buffer like ammonium formate or an acid like trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol). The gradient starts with a higher aqueous content and gradually increases the organic proportion, eluting more polar compounds first, followed by less polar compounds like the phenanthrene impurity.

  • Detection: UV detection at approximately 245 nm is suitable as both Atorvastatin and its impurities possess chromophores that absorb in this region.[10][12] For unambiguous identification and characterization, especially during method development and forced degradation studies, coupling the HPLC to a mass spectrometer (LC-MS) is essential. MS provides molecular weight information and fragmentation patterns that can confirm the structure of the impurity.[15][16]

Protocol: Stability-Indicating HPLC Method

This protocol is a representative method designed for the separation of Atorvastatin from its potential degradation products, including the lactam phenanthrene impurity.

1. Instrumentation:

  • HPLC or UHPLC system with a gradient pump, autosampler, column oven, and a PDA/UV detector. An in-line mass spectrometer is recommended for peak identification.

2. Chromatographic Conditions:

  • Column: Zorbax Bonus-RP (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 4.5 with formic acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 70
    25.0 90
    25.1 30

    | 30.0 | 30 |

3. Sample Preparation:

  • Accurately weigh and dissolve the Atorvastatin sample in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) to a final concentration of approximately 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. System Validation:

  • The method must be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness to demonstrate its stability-indicating capability.[4][10][12]

G start Sample Preparation (Drug Substance in Diluent) inj HPLC Injection (10 µL) start->inj sep Chromatographic Separation (C18 Gradient Elution) inj->sep det Detection (UV @ 245 nm & MS) sep->det res Data Analysis (Quantification & Identification) det->res

Caption: Fig 3: General workflow for HPLC analysis of impurities.

Spectroscopic Characterization

For definitive structural confirmation, the impurity should be isolated (e.g., via preparative HPLC) and characterized using spectroscopic techniques.[16] While specific public domain spectra are not available, a certified reference standard from a commercial supplier will be accompanied by a Certificate of Analysis containing:

  • ¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and the presence of the phenanthrene and lactam structures.

  • Mass Spectrometry (MS): To confirm the molecular weight and provide fragmentation data for structural elucidation.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Researchers should procure a qualified reference standard for use in co-injection experiments to confirm the peak identity in their own chromatograms.[17]

Handling, Storage, and Control Strategies

Given that Atorvastatin Lactam Phenanthrene Calcium Salt is a photodegradation product, control strategies are centered on preventing its formation.

  • Storage and Handling: Atorvastatin API and its formulated drug products should be stored in well-closed, light-resistant containers. Exposure to direct sunlight or strong artificial light sources must be avoided.[1]

  • Manufacturing Process: Manufacturing areas should use UV-filtered light. In-process materials should be protected from light exposure.

  • Formulation: The use of light-protective coatings on tablets or opaque packaging (e.g., amber bottles, blister packs with foil backing) is a critical aspect of formulation development to ensure long-term stability.

Conclusion and Future Perspectives

Atorvastatin Lactam Phenanthrene Calcium Salt (CAS No. 148127-12-2) is a critical impurity that underscores the importance of understanding degradation pathways in pharmaceutical development. Its formation via a well-defined photochemical mechanism highlights a specific vulnerability of the Atorvastatin molecule. By employing robust, stability-indicating analytical methods such as the HPLC protocol detailed herein, and by implementing rigorous light-protection strategies throughout the product lifecycle, manufacturers can effectively control the levels of this impurity. This ensures that the final drug product meets the highest standards of quality, safety, and efficacy demanded by regulatory authorities and patients.

References

  • Smolecule. (n.d.). Buy Atorvastatin Lactam Phenanthrene Calcium Salt | 148127-12-2 | > 95%.
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  • Desai, R., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research, 11(5), 187-193. Available from: [Link]

  • Lhiaubet-Vallet, V., et al. (2010). A Mechanistic Study on the Phototoxicity of Atorvastatin: Singlet Oxygen Generation by a Phenanthrene-like Photoproduct. Photochemistry and Photobiology, 86(5), 1043-1049. Available from: [Link]

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Exploratory

"formation mechanism of Atorvastatin Lactam Phenanthrene Calcium Salt"

An In-Depth Technical Guide to the Formation Mechanism of Atorvastatin Lactam Phenanthrene Calcium Salt Introduction Atorvastatin, marketed as Lipitor®, is a highly successful synthetic lipid-lowering agent belonging to...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Formation Mechanism of Atorvastatin Lactam Phenanthrene Calcium Salt

Introduction

Atorvastatin, marketed as Lipitor®, is a highly successful synthetic lipid-lowering agent belonging to the statin class of drugs.[1] It functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[] The manufacturing and stability of Atorvastatin are of paramount importance, necessitating a deep understanding of its potential impurities and degradation products. One such critical process-related impurity is Atorvastatin Lactam Phenanthrene Calcium Salt.[3][4] This complex molecule is not a simple degradant but is formed through a series of intricate chemical transformations involving both the side chain and the core heterocyclic structure of Atorvastatin.

This technical guide provides a detailed mechanistic exploration of the formation of Atorvastatin Lactam Phenanthrene Calcium Salt. As a senior application scientist, the goal is to move beyond mere procedural descriptions to elucidate the underlying chemical principles and the causality behind the experimental methods used to study and control this impurity. This document is structured to guide researchers, process chemists, and quality control professionals through the multi-stage formation pathway, from initial degradation to final salt crystallization.

Part 1: The Genesis of Atorvastatin Lactam - An Intramolecular Cyclization

The first step in the formation of the broader impurity is the conversion of the parent Atorvastatin molecule to its lactone form. This transformation involves the dihydroxyheptanoic acid side chain, which is the active moiety responsible for binding to HMG-CoA reductase.

The Mechanism of Lactonization

Atorvastatin is susceptible to acid-catalyzed intramolecular cyclization.[5][6] The open-chain hydroxy acid exists in a pH-dependent equilibrium with its closed-ring lactone form.[7][8] Under acidic conditions, the carboxylic acid group is protonated, which, while seemingly counterintuitive, facilitates the nucleophilic attack by the 5-hydroxyl group onto the carboxyl carbon. This intramolecular esterification reaction eliminates a molecule of water and forms a stable six-membered ring, known as a lactone.[9]

This reaction is a classic example of forced degradation, a process used to understand the intrinsic stability of a drug substance.[10][11] The conditions that promote lactonization, such as low pH, can be encountered during drug formulation, storage, or even in the acidic environment of the stomach post-administration.[8][12]

G cluster_atorvastatin Atorvastatin (Acid Form) cluster_lactone Atorvastatin Lactone cluster_process A Atorvastatin Structure (Side Chain Focus) ...-CH(OH)-CH2-CH(OH)-CH2-COOH B H+ (Acid Catalyst) - H2O A->B C Lactone Structure ...-CH(O-CO-CH2-CH(OH)-CH2) B->C caption Fig. 1: Acid-catalyzed intramolecular cyclization of Atorvastatin.

Caption: Fig. 1: Acid-catalyzed intramolecular cyclization of Atorvastatin.

Experimental Protocol: Acid-Forced Degradation Study

To validate the stability-indicating nature of an analytical method and to identify potential degradation products, forced degradation studies are essential. The following protocol outlines a typical approach for inducing lactone formation.

Objective: To generate and identify Atorvastatin Lactone through acid hydrolysis.

Materials:

  • Atorvastatin Calcium API

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH) for neutralization

  • Methanol or Acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of Atorvastatin Calcium in a minimal amount of organic solvent (e.g., methanol) and dilute with 0.1 N HCl in a volumetric flask to achieve a final concentration of approximately 1 mg/mL.

  • Stress Condition: Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). The time and temperature can be adjusted to achieve a target degradation of 5-20%.[12]

  • Neutralization: After the incubation period, cool the sample to room temperature and carefully neutralize it with an equivalent volume and concentration of 0.1 N NaOH.

  • Dilution: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the stressed sample using a validated stability-indicating HPLC or LC-MS method to separate Atorvastatin from its degradation products.[9] The lactone will typically appear as a distinct peak with a different retention time from the parent drug.

Part 2: Formation of the Phenanthrene Moiety - A Photochemical Cyclization

The transformation of the Atorvastatin core into a phenanthrene-like structure is a more complex and less common degradation pathway. Evidence suggests this occurs via a photochemical reaction, where the energy from light induces a significant molecular rearrangement.[13] The resulting structure is a dibenz[e,g]indole system.[3]

The Mechanism of Photocyclization

The core of Atorvastatin contains a substituted pyrrole ring with two adjacent phenyl groups (the fluorophenyl group and the phenyl group from the phenylcarbamoyl moiety). This arrangement is structurally similar to a stilbene molecule. Stilbene and its derivatives are known to undergo photochemical cyclization upon exposure to UV light to form phenanthrene.[13]

In the case of Atorvastatin, irradiation with light of a suitable wavelength can excite the molecule to a higher energy state. This excited state can then undergo an intramolecular cyclization, forming a new carbon-carbon bond between the two phenyl rings. Subsequent oxidation (often by atmospheric oxygen) leads to the loss of two hydrogen atoms and the formation of the stable, aromatic phenanthrene-like ring system. This photoproduct has been identified as a potential photosensitizer, capable of generating singlet oxygen, which may explain some reported cases of photosensitivity associated with the drug.[13]

G cluster_start Atorvastatin Core Structure cluster_end Phenanthrene-like Moiety cluster_process A Pyrrole with adjacent Phenyl and Fluorophenyl rings B UV Light (hν) Intramolecular Cyclization Oxidation (-2H) A->B C Fused Aromatic System (Dibenz[e,g]indole) B->C caption Fig. 2: Proposed photocyclization of Atorvastatin core.

Caption: Fig. 2: Proposed photocyclization of Atorvastatin core.

Experimental Protocol: Photostability Study

Photostability testing is a mandatory part of stress testing under ICH guidelines to evaluate the effect of light on the drug substance.

Objective: To assess the potential for photochemical degradation of Atorvastatin and identify photoproducts.

Materials:

  • Atorvastatin Calcium API

  • Solvent (e.g., a mixture of acetonitrile and water)

  • Quartz or UV-transparent sample containers

  • A calibrated photostability chamber providing controlled light exposure (visible and UV spectrum) as per ICH Q1B guidelines.

  • Control samples wrapped in aluminum foil to exclude light.

Procedure:

  • Sample Preparation: Prepare a solution of Atorvastatin in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Exposure: Place the sample in the photostability chamber. A parallel sample should be placed alongside but shielded from light (dark control) to separate light-induced degradation from thermal degradation.

  • Irradiation: Expose the sample to a specified light intensity for a defined duration, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sampling: At appropriate time intervals, withdraw aliquots of the exposed and dark control samples.

  • Analysis: Analyze the samples by HPLC or LC-MS. Compare the chromatograms of the exposed sample, the dark control, and an unstressed reference sample to identify any new peaks corresponding to photodegradation products. The structure of significant degradants should be elucidated using techniques like MS/MS and NMR.[14]

Part 3: The Final Step - Formation and Crystallization of the Calcium Salt

The final stage in the formation of the titled impurity is the creation of its calcium salt. The salt form of an active pharmaceutical ingredient (API) is often chosen to improve its physical properties, such as stability, solubility, and handling.[15] Atorvastatin itself is marketed as a calcium salt.

Mechanism of Salt Formation

The formation of the calcium salt is an acid-base reaction followed by ionic replacement and crystallization. The process typically involves:

  • Saponification/Hydrolysis: If the synthesis route starts from an ester precursor of the side chain, it is first hydrolyzed (saponified) using a strong base like sodium hydroxide (NaOH) to yield the sodium salt of the carboxylic acid.[16]

  • Salt Exchange and Crystallization: A water-soluble calcium salt, such as calcium acetate or calcium chloride, is then added to the aqueous solution of the sodium salt.[17][18] The calcium ions (Ca²⁺) displace the sodium ions (Na⁺), forming the less soluble calcium salt of the Atorvastatin derivative, which then precipitates out of the solution.

  • pH Control: The pH of the solution during crystallization is a critical parameter. For Atorvastatin crystallization, it has been shown that careful adjustment of the pH to a value not lower than 7.5 is crucial to minimize the formation of lactone impurities in the final product.[17]

  • Seeding: To control the crystal form (polymorphism) and ensure consistency, seed crystals of the desired polymorph are often added to the solution to initiate crystallization.[15][17]

G A Impurity Free Acid (R-COOH) in Solution B Add Base (e.g., NaOH) pH Adjustment A->B C Sodium Salt Solution (R-COO- Na+) B->C D Add Calcium Salt (e.g., Ca(OAc)2) Optional Seeding C->D E Precipitation / Crystallization D->E F Calcium Salt Solid ((R-COO-)2 Ca2+) E->F G Filtration & Drying F->G H Final Impurity Product G->H caption Fig. 3: General workflow for calcium salt formation.

Caption: Fig. 3: General workflow for calcium salt formation.

Part 4: Analytical Characterization and Control

The detection and quantification of the Atorvastatin Lactam Phenanthrene Calcium Salt impurity rely on advanced analytical techniques. Given its structural complexity and potential for formation at low levels, highly sensitive and specific methods are required.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for routine quality control, capable of separating the impurity from the main Atorvastatin peak and other related substances.[19][20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive technique for identification. It provides the molecular weight of the impurity, confirming its identity, and its fragmentation pattern can be used for structural elucidation.[14][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of an isolated impurity, NMR provides detailed information about the carbon-hydrogen framework of the molecule.[5]

Data Presentation: Typical HPLC Conditions

The table below summarizes a representative set of starting conditions for an HPLC method designed to separate Atorvastatin from its key impurities.

ParameterConditionRationale / Causality
Column C18 (e.g., Zorbax, Poroshell), 2.7-5 µm particle sizeC18 provides good hydrophobic retention for Atorvastatin and its relatively non-polar impurities.[14]
Mobile Phase A Aqueous buffer (e.g., 10 mM Ammonium Formate or Phosphate Buffer, pH adjusted)Buffering the mobile phase ensures consistent peak shapes and retention times for ionizable compounds.[11]
Mobile Phase B Acetonitrile or MethanolThe organic modifier is used to elute the analytes from the reversed-phase column.
Elution Mode GradientA gradient is necessary to effectively separate compounds with a wide range of polarities in a reasonable time.[12]
Flow Rate 1.0 mL/min (for standard 4.6 mm ID column)A standard flow rate that provides good efficiency without excessive backpressure.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity, but must be controlled to ensure reproducibility.
Detection UV at ~245 nmThis wavelength provides good sensitivity for the chromophores present in the Atorvastatin molecule.[12]
Injection Volume 5-20 µLVaries based on sample concentration and desired sensitivity.

Conclusion

The formation of Atorvastatin Lactam Phenanthrene Calcium Salt is a multi-faceted process driven by distinct chemical mechanisms. It begins with the relatively common acid-catalyzed lactonization of the drug's side chain. This is followed by a more complex photochemical cyclization of the drug's core aromatic rings to form a phenanthrene-like moiety. The final step is the conversion to a calcium salt, a standard procedure in pharmaceutical manufacturing to enhance the compound's physical properties.

A thorough understanding of these pathways, underpinned by rigorous forced degradation and photostability studies, is not merely an academic exercise. It is fundamental to the development of robust manufacturing processes, stable formulations, and reliable analytical methods. By elucidating these mechanisms, scientists and researchers can implement effective control strategies to monitor and minimize the presence of this and other impurities, ensuring the quality, safety, and efficacy of Atorvastatin.

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  • Stach, J., et al. (2006). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications, 71(2), 229-246. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Oxidative Degradation Pathways of Atorvastatin Leading to Phenanthrene Impurity Formation

Foreword: The Imperative of Impurity Profiling in Pharmaceutical Integrity In the landscape of modern drug development, the active pharmaceutical ingredient (API) is but the protagonist in a complex narrative. The full s...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Impurity Profiling in Pharmaceutical Integrity

In the landscape of modern drug development, the active pharmaceutical ingredient (API) is but the protagonist in a complex narrative. The full story, particularly concerning safety and efficacy, is told by its complete chemical profile. Impurities, whether arising from synthesis, storage, or degradation, are critical characters that can profoundly alter the plot. Atorvastatin, a cornerstone in the management of hypercholesterolemia, is a blockbuster statin whose stability is of paramount importance.[1] Its susceptibility to degradation under various stress conditions necessitates a deep, mechanistic understanding of the potential impurities that may arise.

This technical guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a mere cataloging of impurities to provide a causal exploration of the oxidative degradation pathways of Atorvastatin, with a specific focus on the formation of a complex and significant phenanthrene-based impurity. We will delve into the why behind the experimental choices, the logic of the analytical validation, and the strategies for control, grounded in authoritative scientific evidence and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[2][3][4][5][6]

Part 1: The Foundation - Understanding Atorvastatin's Intrinsic Stability Through Forced Degradation

Forced degradation, or stress testing, is a systematic investigation of a drug substance's stability under conditions more severe than accelerated stability testing.[7][8] Its purpose is multifold: to elucidate degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods that can unequivocally separate the API from its impurities.[1][8][9]

Atorvastatin has been shown to be susceptible to degradation under acidic, oxidative, photolytic, and thermal stress conditions.[9][10][11] While each pathway yields unique degradants, oxidative stress is particularly notable for generating complex molecular rearrangements. The primary site of oxidative attack on the Atorvastatin molecule is the electron-rich pyrrole ring, which can lead to a cascade of reactions.[12][13][14]

Logical Workflow for Forced Degradation Studies

The process follows a logical, self-validating sequence designed to ensure that any developed analytical method is truly "stability-indicating."

G Forced Degradation & Impurity ID Workflow cluster_0 Phase 1: Stress Condition Application cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Impurity Identification A Atorvastatin API / Drug Product B Stress Agents (H2O2, HCl, NaOH, Heat, Light) C Generation of Stressed Samples A->C B->C D Method Development (RP-HPLC) C->D E Peak Purity & Resolution Check D->E F Method Validation (ICH Q2) E->F G LC-MS Analysis (Molecular Weight) E->G H Preparative HPLC Isolation G->H I Spectroscopic Elucidation (NMR, HR-MS) H->I

Caption: A typical workflow for forced degradation studies.

Part 2: The Core Mechanism - Oxidative Pathway to the Phenanthrene Impurity

While several oxidative degradants of Atorvastatin have been identified, the formation of the Atorvastatin Lactam Phenanthrene impurity represents a significant molecular transformation.[15][16][17] This pathway is not a simple oxidation but a complex sequence of reactions initiated by an attack on the pyrrole ring.

The proposed mechanism involves the following key stages:

  • Initial Oxidation: The process begins with the oxidation of the pyrrole ring, likely forming a highly unstable endoperoxide intermediate.[12][13][14] This step is the gateway to all subsequent complex rearrangements.

  • Rearrangement and Cyclization: The endoperoxide intermediate undergoes significant rearrangement. This is followed by an intramolecular cyclization event, where different parts of the Atorvastatin molecule react to form the rigid, tricyclic phenanthrene core.

  • Lactamization: Concurrently or subsequently, the dihydroxyheptanoic acid side chain undergoes intramolecular lactamization, forming the characteristic lactam ring observed in the final impurity structure.

This transformation fundamentally alters the structure of the parent drug, creating a large, polycyclic aromatic system from the initial monocyclic pyrrole.

G Proposed Pathway to Phenanthrene Impurity A Atorvastatin (Pyrrole Ring Core) C Formation of Unstable Endoperoxide Intermediate A->C 1. Pyrrole Ring Attack B Oxidative Stress (e.g., H2O2) B->C D Complex Molecular Rearrangement & Intramolecular Cyclization C->D 2. Rearrangement E Atorvastatin Lactam Phenanthrene Impurity D->E 3. Cyclization/ Lactamization

Caption: Oxidative degradation pathway of Atorvastatin.

The resulting impurity, identified as Atorvastatin Lactam Phenanthrene, has been characterized as a process-related impurity and a degradation product.[15][16] Its presence must be carefully monitored and controlled to ensure the quality and safety of the final drug product.

Part 3: The Protocol - Inducing, Separating, and Characterizing the Phenanthrene Impurity

A self-validating protocol for investigating this pathway involves controlled degradation followed by robust analytical characterization. Every step is designed to produce reliable and reproducible data.

Experimental Protocol 1: Oxidative Forced Degradation

This protocol is designed to generate sufficient quantities of oxidative degradation products for detection and identification.

  • Solution Preparation: Prepare a stock solution of Atorvastatin Calcium in a suitable solvent mixture (e.g., Acetonitrile:Water, 50:50 v/v) at a concentration of approximately 1 mg/mL.

  • Stress Application: To the stock solution, add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 1-3%.[9][18] The exact concentration may be optimized to achieve a target degradation of 5-20% of the parent API.

  • Incubation: Incubate the solution at ambient temperature (e.g., 25 ± 2°C) for a defined period, typically 24 hours.[9] Monitor the reaction periodically by HPLC to track the degradation progress.

  • Quenching & Dilution: Once the target degradation is achieved, quench the reaction (if necessary) and dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: A control sample (Atorvastatin solution without H₂O₂) should be prepared and analyzed alongside the stressed sample.

Experimental Protocol 2: Stability-Indicating HPLC-UV Method

A validated, stability-indicating HPLC method is crucial for separating the phenanthrene impurity from Atorvastatin and other potential degradants.[19][20]

  • Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector.[9][19]

  • Chromatographic Conditions: The following table summarizes a typical set of starting conditions for method development.

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3.5 µm)Provides excellent retention and separation for moderately polar to non-polar compounds like Atorvastatin and its impurities.[19]
Mobile Phase A 0.1% Trifluoroacetic Acid or 10mM Ammonium Formate in WaterProvides acidic pH for good peak shape and acts as an ion-pairing agent.[9][18]
Mobile Phase B AcetonitrileStrong organic solvent for eluting analytes in a reversed-phase system.[9][18]
Elution Mode Gradient ElutionNecessary to resolve impurities with a wide range of polarities from the main API peak within a reasonable run time.[9][12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.[9][19]
Column Temp. 40 °CImproves peak shape and reproducibility by maintaining a constant viscosity of the mobile phase.[18]
Detection λ 245 nmA common wavelength for the detection of Atorvastatin and its related substances, offering good sensitivity.[9][19]
  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, proving its specificity, linearity, accuracy, precision, and robustness. The key validation step is demonstrating baseline resolution between Atorvastatin and all degradation products.

Protocol 3: Structural Elucidation using LC-MS and NMR

Once the impurity is detected and separated, its structure must be unequivocally confirmed.

  • LC-MS Analysis: Couple the validated HPLC method to a mass spectrometer (MS).[21]

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode to generate molecular ions ([M+H]⁺).[19]

    • Analysis: Obtain the mass-to-charge ratio (m/z) of the impurity peak to determine its molecular weight. This provides the first crucial piece of evidence for identification.[12][13]

  • Isolation: If the impurity is present at a significant level (typically >0.1% as per ICH guidelines), it must be isolated for full characterization.[3] Use preparative HPLC with the same or a scaled-up version of the analytical method to collect the impurity fraction.[12]

  • NMR Spectroscopy: Analyze the isolated impurity using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13] This provides detailed information about the molecule's carbon-hydrogen framework, allowing for the definitive elucidation of the complex phenanthrene structure.[15]

Part 4: Control and Mitigation

Understanding this specific degradation pathway is not merely an academic exercise; it directly informs manufacturing and formulation strategies. The formation of the phenanthrene impurity can be minimized by:

  • Atmospheric Control: Reducing the oxygen content in the atmosphere surrounding the API during manufacturing and storage can significantly decrease the formation of oxidative degradation products.[22] Storing and processing Atorvastatin under an inert atmosphere (e.g., nitrogen) is an effective control strategy.[22]

  • Formulation Strategies: Incorporating antioxidants into the drug product formulation can help protect the Atorvastatin molecule from oxidative degradation.

  • Process Parameter Optimization: Controlling parameters such as pH, temperature, and exposure to light during the synthesis and purification steps can prevent the conditions that favor degradation.[15]

By implementing these control strategies, manufacturers can ensure that the level of the phenanthrene impurity remains well below the qualification thresholds set by regulatory agencies, safeguarding the quality and safety of the final pharmaceutical product.

References

  • G, S., N, R., & K, S. (2011). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Scientia Pharmaceutica, 79(3), 555–570. Available from: [Link]

  • Oliveira, M. A., Yoshida, M., & Valotto, R. S. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 18(2), 1369-1384. Available from: [Link]

  • Oliveira, M. A., Yoshida, M., & Valotto, R. S. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Semantic Scholar. Available from: [Link]

  • Hadzieva Gigovska, M., Petkovska, A., Acevska, J., Nakov, N., Manchevska, B., & Antovska, P. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(2). Available from: [Link]

  • G, S., N, R., & K, S. (2011). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. ResearchGate. Available from: [Link]

  • El-Gizawy, S. M., et al. (2022). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. Pharmaguideline. Available from: [Link]

  • Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. Available from: [Link]

  • Sutar, P. S., Munde, M. K., Vichare, V. S., & Kulkarni, N. S. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics. Available from: [Link]

  • Desai, R., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research, 11(5), 187-193. Available from: [Link]

  • Shimadzu. (n.d.). Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. Shimadzu Application Note. Available from: [Link]

  • Sopyan, I., et al. (2018). Forced degradation study of statins: A review. ResearchGate. Available from: [Link]

  • Hadzieva Gigovska, M., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Semantic Scholar. Available from: [Link]

  • BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. Bundesinstitut für Arzneimittel und Medizinprodukte. Available from: [Link]

  • MicroSolv. (n.d.). Forced Degradation of Atorvastatin by LCMS. MicroSolv Technology Corporation. Available from: [Link]

  • PharmaTutor. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. PharmaTutor. Available from: [Link]

  • Inguva, S., et al. (2023). Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. Pharmaceuticals. Available from: [Link]

  • European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. EMA. Available from: [Link]

  • Veeprho. (n.d.). Atorvastatin Lactam Phenanthrene Sodium. Veeprho. Available from: [Link]

  • Reddy, P. P., et al. (2008). Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Asian Journal of Chemistry, 20(6), 4813-4816. Available from: [Link]

  • Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method. (2019). National Center for Biotechnology Information. Available from: [Link]

  • Kertész, S., et al. (2009). Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 731-739. Available from: [Link]

  • Pharmaffiliates. (n.d.). Atorvastatin-impurities. Pharmaffiliates. Available from: [Link]

  • Klobčar, K., & Prosen, H. (2015). Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 115, 347-354. Available from: [Link]

  • Krauss, J., et al. (2019). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 15, 1786–1794. Available from: [Link]

  • European Patent Office. (2005). OXIDATIVE DEGRADATION PRODUCTS OF ATORVASTATIN CALCIUM - EP 1771455 B1. Google Patents.

Sources

Exploratory

A Technical Guide to the Role of Atorvastatin Lactam Phenanthrene Calcium Salt in Drug Metabolism

Abstract This technical guide provides an in-depth analysis of the potential role of Atorvastatin Lactam Phenanthrene Calcium Salt, a novel derivative and known impurity of Atorvastatin, in the field of drug metabolism....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the potential role of Atorvastatin Lactam Phenanthrene Calcium Salt, a novel derivative and known impurity of Atorvastatin, in the field of drug metabolism. While Atorvastatin's metabolic pathways are well-documented, the introduction of a phenanthrene moiety presents a significant departure from the parent drug's pharmacological profile. This document synthesizes information on the distinct metabolic fates of Atorvastatin and phenanthrene to build a predictive framework for the metabolism of this complex hybrid molecule. We hypothesize that the phenanthrene component will not only introduce new metabolic pathways mediated by cytochrome P450 (CYP) 1A and 1B enzymes but also act as an inducer of these enzymes via the Aryl Hydrocarbon Receptor (AhR). This could lead to significant drug-drug interactions and an altered pharmacokinetic profile. This guide details the established metabolic pathways of the core components, outlines the hypothesized metabolic fate and enzyme interactions of the title compound, and provides a comprehensive set of validated, step-by-step experimental protocols for its characterization.

Introduction: Deconstructing a Complex Molecule

Atorvastatin is a leading synthetic HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[1][2] Its metabolism is extensive and primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] The formation of impurities and related substances during synthesis and metabolism is a critical aspect of drug development and safety assessment. Atorvastatin Lactam Phenanthrene Calcium Salt is one such compound, identified as a complex impurity.[5][6][7] Its structure, a fusion of the Atorvastatin lactam core with a polycyclic aromatic hydrocarbon (PAH), phenanthrene, suggests a metabolic profile that could deviate significantly from the parent drug.

This guide explores the metabolic implications of this unique structure from three perspectives:

  • The Atorvastatin Lactam Core: A well-understood scaffold for CYP3A4-mediated metabolism.

  • The Phenanthrene Moiety: A known substrate and, critically, an inducer of CYP1A family enzymes.[8][9]

  • The Calcium Salt Form: A formulation strategy that influences physicochemical properties precedent to metabolism.[10][11]

Understanding the interplay of these components is essential for predicting the compound's disposition and its potential to influence the metabolism of co-administered drugs.

Component Analysis: Building a Predictive Metabolic Model

The Atorvastatin Core: A Substrate for CYP3A4

Atorvastatin is administered as an active hydroxy acid. It undergoes extensive first-pass metabolism in the gut and liver, resulting in a low systemic bioavailability of about 14%.[1][12] The primary metabolic pathway is oxidation by CYP3A4, and to a lesser extent CYP3A5, to form active ortho- and para-hydroxylated metabolites, which account for approximately 70% of the systemic HMG-CoA reductase inhibitory activity.[3][13] These metabolites can be further processed through glucuronidation.[12] Atorvastatin can also cyclize to form an inactive lactone metabolite.[13][14] Transport proteins, including OATP1B1 for hepatic uptake and P-glycoprotein (P-gp) for efflux, also play a crucial role in its disposition.[3]

G cluster_atorvastatin Atorvastatin Metabolism ATOR Atorvastatin (Acid) ATOR_L Atorvastatin (Lactone) ATOR->ATOR_L Lactonization OH_ATOR Active ortho- & para- Hydroxylated Metabolites ATOR->OH_ATOR CYP3A4 / 3A5 GLUC_ATOR Glucuronidated Metabolites OH_ATOR->GLUC_ATOR UGT1A1 / 1A3

Caption: Established metabolic pathway of Atorvastatin.

The Phenanthrene Moiety: A Modulator of CYP1A Enzymes

Phenanthrene, as a polycyclic aromatic hydrocarbon (PAH), is metabolized by a different subset of CYP enzymes, primarily CYP1A1, CYP1A2, and CYP1B1.[15][16] This metabolism is a bioactivation pathway that can form reactive diol epoxides.[15] More importantly, PAHs are classic inducers of the enzymes that metabolize them. They bind to the cytosolic Aryl Hydrocarbon Receptor (AhR), which then translocates to the nucleus, dimerizes with the ARNT protein, and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, including CYP1A1, CYP1A2, and CYP1B1, leading to their transcriptional upregulation.[8][17] This induction mechanism is a critical consideration, as it can accelerate the clearance of other drugs that are substrates for these enzymes.

G cluster_phenanthrene Phenanthrene-Mediated CYP Induction PHEN Phenanthrene Moiety AhR AhR (Cytosol) PHEN->AhR Binds AhR_N AhR-ARNT Complex (Nucleus) AhR->AhR_N Translocates & Dimerizes with ARNT XRE Xenobiotic Response Element (DNA) AhR_N->XRE Binds to CYP1A CYP1A1, CYP1A2, CYP1B1 (mRNA & Protein) XRE->CYP1A Induces Transcription

Caption: Mechanism of CYP1A induction by the Phenanthrene moiety.

The Calcium Salt Form: Influencing Absorption

Approximately 50% of drugs are administered as salts to improve their physicochemical properties.[10][18] Converting a drug to a salt form can significantly enhance its solubility, dissolution rate, and stability.[11][19][20] These factors directly influence the rate and extent of drug absorption from the gastrointestinal tract. While the salt form does not directly participate in metabolic reactions, it dictates the amount of drug that reaches the liver for first-pass metabolism and systemic circulation. Therefore, the calcium salt of this molecule is expected to confer specific dissolution and absorption characteristics that must be considered in any pharmacokinetic study.

Hypothesized Role of Atorvastatin Lactam Phenanthrene Calcium Salt in Metabolism

Based on the analysis of its components, we propose two primary roles for this compound in drug metabolism:

  • As a Novel Substrate for Multiple CYP Enzymes: The molecule presents two distinct regions for metabolic attack. The Atorvastatin lactam core remains a likely target for CYP3A4. Simultaneously, the phenanthrene moiety is a prime candidate for oxidation by CYP1A1 and CYP1A2. The metabolism is likely to be a complex interplay between these enzyme systems, potentially leading to a diverse array of hydroxylated and epoxide metabolites.

  • As an Inducer of CYP1A Enzymes: This is the most significant hypothesized role with major clinical implications. The phenanthrene moiety is expected to activate the AhR pathway, leading to the induction of CYP1A1 and CYP1A2. This would not only affect the compound's own metabolism (auto-induction) but could also significantly increase the metabolic clearance of co-administered drugs that are substrates for these enzymes (e.g., theophylline, caffeine, warfarin).

Experimental Framework for Investigation

To empirically test these hypotheses, a structured, multi-phase investigation is required. The following protocols provide a self-validating system to characterize the metabolic profile of Atorvastatin Lactam Phenanthrene Calcium Salt.

G cluster_workflow Experimental Workflow cluster_invitro In Vitro Characterization cluster_analysis Data Analysis & Interpretation start Test Compound: Atorvastatin Lactam Phenanthrene Calcium Salt met_stab Protocol 1: Metabolic Stability (HLM) start->met_stab met_id Protocol 2: Metabolite ID (HLM + LC-MS/MS) start->met_id phenotyping Protocol 3: Reaction Phenotyping (rhCYP) start->phenotyping induction Protocol 4: CYP Induction (Hepatocytes) start->induction pk_params Determine Intrinsic Clearance (CLint) met_stab->pk_params met_pathway Elucidate Metabolic Pathways met_id->met_pathway enzyme_contrib Identify Key Metabolizing Enzymes phenotyping->enzyme_contrib ddi_risk Assess Drug-Drug Interaction Risk induction->ddi_risk

Caption: Workflow for metabolic characterization.

Protocol 1: In Vitro Metabolic Stability
  • Objective: To determine the intrinsic clearance of the compound in human liver microsomes (HLMs).

  • Methodology:

    • Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL protein), potassium phosphate buffer (100 mM, pH 7.4), and the test compound (e.g., 1 µM).

    • Pre-warm the mixture to 37°C for 5 minutes.

    • Initiate the reaction by adding a pre-warmed NADPH-regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.

    • Include control incubations: a no-NADPH control (to assess non-enzymatic degradation) and a control with a known stable compound (negative control).

    • Centrifuge the samples to precipitate protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percentage of compound remaining versus time. The slope of this line (-k) is the elimination rate constant. Calculate the in vitro half-life (t½ = 0.693/k).

Protocol 2: In Vitro Metabolite Identification
  • Objective: To identify the major metabolites formed.

  • Methodology:

    • Perform a scaled-up version of the metabolic stability assay with a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60-120 minutes).

    • After quenching and centrifugation, analyze the supernatant using high-resolution LC-MS/MS.

    • Process the data using metabolite identification software to search for expected biotransformations (e.g., hydroxylation, epoxidation, glucuronidation) and compare fragment ion spectra of potential metabolites with the parent compound.

Protocol 3: In Vitro CYP Reaction Phenotyping
  • Objective: To identify the specific CYP enzymes responsible for the compound's metabolism.

  • Methodology:

    • Incubate the test compound (at a concentration below its Km) individually with a panel of recombinant human CYP enzymes (rhCYPs), including CYP3A4, CYP1A1, CYP1A2, CYP1B1, and other major isoforms (e.g., 2C9, 2D6).

    • Each incubation must contain the specific rhCYP, a buffer system, and an NADPH-regenerating system.

    • After a fixed incubation time at 37°C, quench the reactions and analyze for the depletion of the parent compound or the formation of a specific metabolite.

    • The rate of metabolism by each enzyme indicates its relative contribution.

Protocol 4: In Vitro CYP Induction Assessment
  • Objective: To determine if the compound induces CYP1A2 and CYP3A4 expression.

  • Causality: This protocol is critical for testing the hypothesis that the phenanthrene moiety can cause drug-drug interactions. Cultured primary human hepatocytes are the gold standard as they contain the necessary nuclear receptors and transcriptional machinery.

  • Methodology:

    • Culture primary human hepatocytes (or a suitable cell line like HepaRG) in appropriate media.

    • Treat the cells for 48-72 hours with the test compound at multiple concentrations (e.g., 0.1, 1, 10 µM).

    • Include a vehicle control (e.g., DMSO) and positive controls for induction (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4).

    • Endpoint 1 (mRNA Analysis): After treatment, lyse the cells and isolate mRNA. Use quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of CYP1A2 and CYP3A4 mRNA, normalized to a housekeeping gene.

    • Endpoint 2 (Enzyme Activity Analysis): After treatment, incubate the intact cells with specific probe substrates for CYP1A2 (e.g., phenacetin) and CYP3A4 (e.g., midazolam). Measure the formation of the respective metabolites (acetaminophen and 1'-hydroxymidazolam) by LC-MS/MS.

    • Calculate the fold-induction relative to the vehicle control for both mRNA and activity.

Data Presentation and Interpretation

The data generated from these protocols should be summarized for clear interpretation.

Table 1: Hypothetical Metabolic Stability & Phenotyping Data

Parameter Value Interpretation
HLM Half-Life (t½) 25 min Indicates moderate to high intrinsic clearance.
Intrinsic Clearance (CLint) 55 µL/min/mg Suggests significant first-pass metabolism.

| Primary Metabolizing Enzymes | CYP1A2 (45%), CYP3A4 (38%), CYP1A1 (12%) | Metabolism is shared between CYP1A and CYP3A families. |

Table 2: Hypothetical CYP Induction Data in Human Hepatocytes

Enzyme Treatment mRNA Fold-Induction Activity Fold-Induction
CYP1A2 Vehicle Control 1.0 1.0
Test Cmpd (10 µM) 15.2 11.5
Omeprazole (Positive Ctrl) 18.5 14.2
CYP3A4 Vehicle Control 1.0 1.0
Test Cmpd (10 µM) 1.2 1.1

| | Rifampicin (Positive Ctrl) | 25.1 | 20.8 |

Interpretation: The hypothetical data in Table 2 strongly supports the hypothesis that the compound is a potent inducer of CYP1A2, with minimal effect on CYP3A4. This profile presents a significant risk for drug-drug interactions with CYP1A2 substrates.

Conclusion

The unique structure of Atorvastatin Lactam Phenanthrene Calcium Salt, combining a known drug scaffold with a PAH moiety, creates a compelling case for a complex metabolic profile. It is hypothesized to be not only a substrate for both CYP3A4 and CYP1A enzymes but also a potent inducer of the CYP1A subfamily. This dual role could lead to complex pharmacokinetics and a high potential for clinically relevant drug-drug interactions. The experimental framework detailed in this guide provides a robust, validated pathway for characterizing these risks, moving from foundational stability and metabolite identification to definitive phenotyping and induction assessment. The insights gained are critical for any future development or risk assessment involving this and structurally related compounds.

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Foundational

A Technical Guide to the Toxicological Assessment of Atorvastatin Lactam Phenanthrene Calcium Salt

Preamble: The Imperative of Impurity Profiling in Pharmaceutical Safety In the landscape of modern drug development, the meticulous characterization and control of impurities are not merely a regulatory formality but a c...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Impurity Profiling in Pharmaceutical Safety

In the landscape of modern drug development, the meticulous characterization and control of impurities are not merely a regulatory formality but a cornerstone of patient safety. The active pharmaceutical ingredient (API) is the therapeutic star, yet its safety profile is inextricably linked to the constellation of minor components that accompany it—remnants of the synthetic process, degradation products, or unintended adducts. "Atorvastatin Lactam Phenanthrene Calcium Salt" represents such a complex entity, a potential process-related impurity or degradant in the manufacturing of Atorvastatin. Its name suggests a hybrid structure derived from Atorvastatin's lactam form, a phenanthrene moiety, and a calcium salt.

The presence of a polycyclic aromatic hydrocarbon (PAH) structure like phenanthrene immediately raises a flag for potential genotoxicity. Therefore, a robust toxicological evaluation is not just recommended; it is mandated by a global regulatory consensus. This guide provides a comprehensive, scientifically-grounded framework for the toxicological assessment of this specific impurity, structured around the principles of the International Council for Harmonisation (ICH) M7 guideline for the assessment and control of mutagenic impurities.[1][2] It is designed for researchers, toxicologists, and drug development professionals to navigate the path from impurity identification to a robust risk characterization and control strategy.

Deconstruction of the Analyte: Toxicological Précis of the Constituent Moieties

A thorough toxicological assessment begins with understanding the individual components of the complex impurity.

Atorvastatin and its Lactam Metabolite

Atorvastatin, a leading HMG-CoA reductase inhibitor, is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4).[3][4] This process yields active hydroxylated metabolites but can also lead to the formation of an inactive lactone metabolite through intramolecular esterification.[5][6] Atorvastatin itself has been evaluated in a comprehensive battery of genotoxicity tests and has been found to be neither mutagenic nor clastogenic.[7] The lactam form is a known impurity and is considered part of the overall safety profile of the parent drug under standard ICH Q3A/B impurity guidelines.

Phenanthrene: The Polycyclic Aromatic Hydrocarbon (PAH) Alert

Phenanthrene is a three-ring PAH, a class of compounds often associated with the byproducts of incomplete combustion.[8] While considered one of the less potent PAHs, its structural alert for DNA interaction cannot be ignored. The International Agency for Research on Cancer (IARC) classifies phenanthrene in Group 3: Not classifiable as to its carcinogenicity to humans, due to inadequate evidence.[9] However, some studies suggest that chronic exposure to even low levels of phenanthrene could pose a carcinogenic risk and may have mutagenic effects.[10][11] Within the context of ICH M7, the phenanthrene structure constitutes a clear "structural alert" requiring further investigation.

Calcium Salt: The Benign Counter-ion

Calcium is a common and generally benign counter-ion used in pharmaceutical salts to improve properties like stability and solubility.[12] Non-clinical toxicological data on commonly used salts are extensive, and calcium salts are considered to have a high margin of safety.[13][14] While the counter-ion can influence physicochemical properties, it is not expected to contribute to the genotoxic potential of the impurity.[15]

A Guideline-Driven Strategy: Applying the ICH M7 Framework

The ICH M7 guideline provides a practical framework for identifying, categorizing, qualifying, and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[1][2][16] Our assessment strategy for Atorvastatin Lactam Phenanthrene Calcium Salt will follow this established, logical progression.

Step 1: In Silico Hazard Assessment - (Q)SAR Analysis

The first crucial step is a computational, or in silico, toxicological assessment.[17] This involves using two complementary (Quantitative) Structure-Activity Relationship ((Q)SAR) models to predict the bacterial mutagenicity of the impurity.

  • Methodology 1: Rule-Based (Expert System) Model: Analyzes the molecule for known structural alerts correlated with mutagenicity (e.g., aromatic amines, nitro groups, PAHs).

  • Methodology 2: Statistical-Based Model: Compares the molecule to a large database of compounds with known mutagenicity data to derive a statistical probability of a positive outcome.

A positive result from either model would classify the impurity as a potential mutagen, mandating further biological testing. Given the phenanthrene moiety, a structural alert is highly probable.

G cluster_0 ICH M7: In Silico Assessment Workflow Impurity Impurity Structure: Atorvastatin Lactam Phenanthrene Calcium Salt QSAR Two Complementary (Q)SAR Models Impurity->QSAR RuleBased Rule-Based Model (e.g., Derek Nexus) QSAR->RuleBased Input StatBased Statistical Model (e.g., Sarah Nexus) QSAR->StatBased Input Result Prediction Outcome RuleBased->Result StatBased->Result Classify Initial Classification Result->Classify Structural Alert?

Caption: Workflow for the initial in silico hazard identification.

Step 2: Classification and the Path Forward

Based on the (Q)SAR outcome, the impurity is categorized into one of five ICH M7 classes.[18] The presence of the phenanthrene structural alert, without existing carcinogenicity data for the whole molecule, would place it in Class 3: An impurity with a structural alert, but with insufficient data to classify it as a known mutagen. [17] This classification mandates an in vitro biological assay to gather definitive evidence.

Step 3: Definitive In Vitro Assessment

The Ames test is the cornerstone for assessing mutagenic potential.[19] It uses several strains of bacteria (e.g., Salmonella typhimurium, E. coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[20] The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Preparation: Prepare five different concentrations of the test article (Atorvastatin Lactam Phenanthrene Calcium Salt) based on preliminary cytotoxicity data. Prepare positive controls (known mutagens) and a negative control (vehicle).

  • Metabolic Activation: For each concentration and control, run parallel experiments with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenate.[21] This mimics mammalian metabolism.

  • Incubation: Add the test article, bacterial tester strain, and either S9 mix or a buffer to molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is defined as a concentration-dependent increase in revertant colonies that is at least double the background (negative control) count.[22]

G cluster_1 OECD 471 Ames Test Workflow Start Test Article & Bacterial Strains Split Split Experiment Start->Split S9_plus With S9 Mix (Metabolic Activation) Split->S9_plus +S9 S9_minus Without S9 Mix Split->S9_minus -S9 Incubate Incubate with Top Agar S9_plus->Incubate S9_minus->Incubate Plate Plate on Minimal Media Incubate->Plate Incubate2 Incubate 48-72h at 37°C Plate->Incubate2 Count Count Revertant Colonies Incubate2->Count Analysis Analyze Data: Compare to Controls Count->Analysis

Caption: High-level workflow for the bacterial reverse mutation assay.

Prior to and in parallel with genotoxicity testing, general cytotoxicity assays are essential to determine the appropriate concentration range for the Ames test and to understand the compound's overall cellular toxicity.[23][24]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed a relevant human cell line (e.g., HepG2 liver cells) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to a range of concentrations of the test article for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.[25]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the purple solution using a plate reader at ~570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. This allows for the determination of the IC50 (the concentration that inhibits 50% of cell viability).

Risk Characterization, Classification, and Control

The results of the Ames test are pivotal. They dictate the final classification of the impurity and the required control strategy.

Ames Test Result New ICH M7 Classification Description Required Control Strategy
Positive Class 2 Mutagenic impurity, but its carcinogenic potential is unknown.[17]Control at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[2][17] Stricter, compound-specific limits may be needed if the impurity is highly potent.
Negative Class 4 Impurity with a structural alert, but has been demonstrated to be non-mutagenic in a biological assay.[17]Treat as a standard, non-mutagenic impurity. Control according to ICH Q3A/B identification and qualification thresholds.

This tiered approach ensures that resources are focused on genuinely mutagenic impurities. The default safe threshold for a Class 2 impurity, the TTC of 1.5 µ g/day , corresponds to a theoretical excess lifetime cancer risk of 1 in 100,000.[17]

G cluster_2 Overall Toxicological Assessment & Control Strategy Impurity Impurity Identified QSAR (Q)SAR Analysis Impurity->QSAR Alert Structural Alert? QSAR->Alert Ames Perform Ames Test (OECD 471) Alert->Ames Yes ControlQ3 Control Strategy: ICH Q3A/B Limits Alert->ControlQ3 No AmesResult Ames Result? Ames->AmesResult Class2 Class 2: Mutagenic Impurity AmesResult->Class2 Positive Class4 Class 4: Non-Mutagenic Impurity AmesResult->Class4 Negative ControlTTC Control Strategy: Limit to TTC (1.5 µg/day) Class2->ControlTTC Class4->ControlQ3

Caption: Decision tree for the assessment and control of the impurity.

Conclusion: A Self-Validating System for Ensuring Patient Safety

The toxicological assessment of a novel impurity like Atorvastatin Lactam Phenanthrene Calcium Salt requires a systematic, evidence-based approach. By deconstructing the molecule, understanding the potential risks posed by its constituent parts, and rigorously applying the ICH M7 framework, we can move from a position of uncertainty to one of confident control. The progression from in silico prediction to definitive in vitro testing creates a self-validating system. This ensures that any potential carcinogenic risk is identified and mitigated to a negligible level, upholding the paramount commitment of the pharmaceutical industry to patient safety. The methodologies and strategies outlined in this guide provide a clear and defensible pathway for the toxicological qualification of this and other complex pharmaceutical impurities.

References

  • European Medicines Agency. (n.d.). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline.
  • GuideGxP. (2026, January 6). ICH M7: How to Manage Mutagenic Impurities Step by Step.
  • ResearchGate. (n.d.). ICH Guideline M7 on mutagenic impurities in pharmaceuticals.
  • PharmGKB. (n.d.). Atorvastatin Pathway, Pharmacokinetics.
  • Wikipedia. (n.d.). Atorvastatin.
  • ICH. (2023, April 3). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2).
  • Intertek. (n.d.). Genotoxic Impurities and Mutagenic Impurities Analysis.
  • NIB-GEN. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471).
  • European Pharmaceutical Review. (2019, December 20). Genotoxic impurities in pharmaceutical products.
  • Dr.Oracle. (2025, August 18). How is atorvastatin (Lipitor) metabolized in the liver?
  • PubMed. (n.d.). Overview of genotoxic impurities in pharmaceutical development.
  • Veeprho. (2024, September 18). Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines.
  • National Center for Biotechnology Information. (2025, August 3). Atorvastatin - StatPearls.
  • PubMed. (n.d.). Clinical pharmacokinetics of atorvastatin.
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  • Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471).
  • PubMed. (2024, February 28). Chronic exposure to low levels of phenanthrene induces histological damage and carcinogenic risk in the uterus of female mice.
  • Shimadzu. (n.d.). Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals.
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  • U.S. Environmental Protection Agency. (2009, March 25). Provisional Peer-Reviewed Toxicity Values for Phenanthrene (CASRN 85-01-8).
  • Scantox. (n.d.). GLP OECD 471 Ames Test.
  • Creative Bioarray. (n.d.). Bacterial Reverse Mutation Test (Ames Test, OECD 471).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) Tox Profile.
  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Government of Canada. (n.d.). Fact sheet: Phenanthrene.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • ResearchGate. (2012, September). Non-clinical toxicological considerations for pharmaceutical salt selection.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development.
  • Dr.Oracle. (2025, March 4). What are calcium salts in pharmaceuticals?
  • Semantic Scholar. (2012, October 16). Non-clinical toxicological considerations for pharmaceutical salt selection.
  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PubMed. (n.d.). The genotoxicity profile of atorvastatin, a new drug in the treatment of hypercholesterolemia.
  • Expert Opinion on Drug Metabolism & Toxicology. (2012, September 6). Non-clinical toxicological considerations for pharmaceutical salt selection.
  • Santa Cruz Biotechnology. (n.d.). Phenanthrene.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.

Sources

Exploratory

A Technical Guide to Atorvastatin Lactam Phenanthrene Calcium Salt as a Reference Standard

Preamble: The Imperative of Purity in Pharmaceutical Manufacturing In the landscape of pharmaceutical quality control, the adage "the dose makes the poison" is incomplete. More accurately, it is the purity of the dose th...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Purity in Pharmaceutical Manufacturing

In the landscape of pharmaceutical quality control, the adage "the dose makes the poison" is incomplete. More accurately, it is the purity of the dose that ensures safety and efficacy. The synthesis of any Active Pharmaceutical Ingredient (API) is a complex journey with potential for the formation of structurally related impurities. Atorvastatin, a cornerstone in the management of hypercholesterolemia, is no exception.[1][2] The manufacturing process, while robust, can give rise to a constellation of related compounds that must be rigorously identified, quantified, and controlled.[][4] This guide focuses on a particularly complex process-related impurity: Atorvastatin Lactam Phenanthrene Calcium Salt. Our objective is to provide a comprehensive technical framework for researchers and drug development professionals on its identity, characterization, and critical role as a reference standard in ensuring the quality of Atorvastatin.

Chemical Identity and Structural Elucidation

Atorvastatin Lactam Phenanthrene Calcium Salt is a process-related impurity of Atorvastatin.[5][6] Its nomenclature reveals its intricate structure, which is a significant deviation from the parent API.

  • Atorvastatin: The parent molecule, characterized by a pyrrole core and a dihydroxy heptanoic acid side chain.[1]

  • Lactam: This indicates an intramolecular cyclization has occurred, forming an amide bond. This is a common transformation for the heptanoic acid side chain of Atorvastatin under certain conditions.[7]

  • Phenanthrene: This points to the formation of a polycyclic aromatic hydrocarbon structure of three fused benzene rings, a profound alteration of the original pyrrole and phenyl groups.[8][9][10]

  • Calcium Salt: The compound exists as a calcium salt, similar to the API itself.[11][12]

This compound is also known by synonyms such as Atorvastatin Pyrrolidone Phenanthrene Calcium Salt.[6][13] Its unique structure necessitates a well-characterized reference standard for accurate detection and quantification.

Property Identifier Source
Chemical Name calcium; (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate[5]
CAS Number 148127-12-2[5][13][14]
Molecular Formula C₆₆H₆₄CaF₂N₄O₁₂[5][14]
Molecular Weight ~1183.31 g/mol [5]

The Genesis of an Impurity: Formation Pathways

Understanding the formation of Atorvastatin Lactam Phenanthrene Calcium Salt is crucial for process chemists aiming to control its presence. While the exact multi-step mechanism is proprietary to specific manufacturing processes, its structure suggests a pathway involving intramolecular lactamization combined with significant molecular rearrangement or condensation reactions that form the phenanthrene moiety.[5][6] These reactions are typically influenced by factors like pH, temperature, and the presence of specific reagents or catalysts during synthesis and purification.[5] The control of this impurity, therefore, hinges on meticulously optimized reaction conditions and robust in-process controls.

The Role and Hierarchy of Reference Standards

A reference standard is a highly purified and well-characterized compound used as a measurement benchmark in analytical procedures.[15] Regulatory bodies like the U.S. Pharmacopeia (USP) and European Pharmacopoeia (EP) provide stringent guidelines for their use.[16][17][18]

There are two primary categories of reference standards:

  • Primary Reference Standard: A substance shown to have suitable properties for the intended use without comparison to an existing standard.[19] These are typically supplied by pharmacopoeial bodies (e.g., USP, EP) and are considered the highest authority.[12][15]

  • Secondary Reference Standard (or Working Standard): A standard whose characteristics are established by comparison to a primary reference standard.[19] Pharmaceutical manufacturers establish these in-house for routine quality control, as it is more cost-effective than using primary standards for daily operations.[18][20]

Atorvastatin Lactam Phenanthrene Calcium Salt is used as a secondary reference standard to ensure that analytical methods can accurately detect and quantify its presence in batches of Atorvastatin API and finished drug products.[21]

G cluster_0 Reference Standard Hierarchy Primary Primary Reference Standard (e.g., USP, EP) Highly Characterized, Authoritative Secondary Secondary (In-house) Reference Standard (Atorvastatin Lactam Phenanthrene Calcium Salt) Primary->Secondary Characterization & Qualification QC_Lab Routine Quality Control (Batch Release Testing) Secondary->QC_Lab Used for System Suitability & Impurity Quantification

Workflow for establishing and using a secondary reference standard.

Characterization and Qualification of a Secondary Standard

Establishing a secondary reference standard is a rigorous, self-validating process. It is not merely a matter of synthesis; the batch must be exhaustively characterized to confirm its identity and purity, ensuring it is fit for its intended analytical purpose.[22]

Causality: The goal of this multi-faceted characterization is to build a complete and unambiguous profile of the molecule. Each technique provides a different piece of the puzzle, and their collective agreement provides the high degree of certainty required for a reference standard.

Key Characterization Techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the standard and to establish its chromatographic profile. A high-purity standard (typically >95%) is essential.[4]

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which confirms the molecular structure.[6][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Offers detailed information about the atomic structure of the molecule, confirming the connectivity of atoms and the overall structure.[6][7]

  • Thermogravimetric Analysis (TGA): Determines the amount of volatile content (water and residual solvents).

  • Potency Assignment: The final assigned potency value accounts for chromatographic purity and non-volatile/volatile impurities. This value is critical for the accurate quantification of the impurity in test samples.

Practical Application: Impurity Profiling by HPLC

The primary application of the Atorvastatin Lactam Phenanthrene Calcium Salt reference standard is in the validation and routine use of analytical methods, most commonly reversed-phase HPLC, for the quality control of Atorvastatin.[23][24][25]

Objective: To develop a stability-indicating HPLC method capable of separating the main Atorvastatin peak from all known impurities, including the Lactam Phenanthrene derivative, and any degradation products.

Experimental Protocol: RP-HPLC Method

This protocol is a representative example based on established methods for Atorvastatin impurity analysis.[16][25][26]

1. Reagents and Materials:

  • Acetonitrile (HPLC Grade)
  • Methanol (HPLC Grade)
  • Ammonium Acetate or Monobasic Potassium Phosphate (Analytical Grade)
  • Glacial Acetic Acid or Phosphoric Acid (for pH adjustment)
  • Water (HPLC or Milli-Q Grade)
  • Atorvastatin Lactam Phenanthrene Calcium Salt Reference Standard
  • Atorvastatin Calcium Reference Standard (USP or EP)
  • Test Sample (Atorvastatin API or crushed tablets)

2. Chromatographic System:

  • System: HPLC with a gradient pump, autosampler, column oven, and UV/PDA detector.[27]
  • Column: Octadecylsilyl C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The choice of a C18 column is based on its versatility and effectiveness in separating compounds of varying polarity, which is essential for complex impurity profiles.
  • Data Acquisition: Chromatography Data Station (CDS).

3. Chromatographic Conditions:

Parameter Condition Rationale/Causality
Mobile Phase A 0.05 M Ammonium Acetate Buffer, pH 4.0Provides buffering capacity to ensure consistent peak shapes and retention times for ionizable compounds.
Mobile Phase B Acetonitrile/Methanol (80:20 v/v)The organic phase. The blend allows for fine-tuning of selectivity for complex separations.
Flow Rate 1.5 mL/minA standard flow rate that provides a good balance between analysis time and chromatographic resolution.[24][25]
Detection UV at 244 nmThis wavelength is chosen as it provides a good response for Atorvastatin and its related impurities, which share common chromophores.[25]
Column Temp. 40°CElevated temperature reduces mobile phase viscosity, improves peak efficiency, and ensures reproducible retention times.
Injection Vol. 20 µLA typical volume for analytical HPLC.
Gradient Elution 0-15 min: 40-70% B15-25 min: 70-85% B25-30 min: 85% B30-32 min: 85-40% B32-40 min: 40% BA gradient is necessary to first elute more polar compounds and then increase organic content to elute the less polar API and impurities like the phenanthrene derivative, ensuring all components are resolved within a reasonable runtime.

4. Solution Preparation:

  • Diluent: Acetonitrile and water (1:1 v/v).
  • Reference Standard Solution: Accurately weigh and dissolve the Atorvastatin Lactam Phenanthrene Calcium Salt reference standard in the diluent to a final concentration of approximately 0.5 µg/mL. This concentration typically corresponds to the reporting threshold for impurities (e.g., 0.1% of the test sample concentration).[25]
  • System Suitability Solution (SSS): Prepare a solution containing ~500 µg/mL of Atorvastatin Calcium RS and ~0.5 µg/mL of the impurity RS. This solution is critical for verifying the performance of the chromatographic system.
  • Test Sample Solution: Prepare a solution of the Atorvastatin API or product at a concentration of ~500 µg/mL in the diluent.

5. System Suitability Testing (SST):

  • Causality: Before any sample analysis, the SST is performed to ensure the chromatographic system is performing correctly and is capable of providing accurate and precise results. It is a core component of a self-validating protocol.
  • Inject the SSS five or six times.
  • Acceptance Criteria (based on USP guidelines[26][27]):
  • Resolution: The resolution between the Atorvastatin peak and the Lactam Phenanthrene impurity peak must be ≥ 2.0.
  • Tailing Factor: The tailing factor for the Atorvastatin peak should be ≤ 1.5.
  • Relative Standard Deviation (RSD): The RSD for the peak areas from replicate injections must be ≤ 5.0% for the impurity peak and ≤ 1.0% for the Atorvastatin peak.

6. Analysis and Calculation:

  • Inject the diluent (as a blank), the reference standard solution, and the test sample solution.
  • Identify the peak for Atorvastatin Lactam Phenanthrene in the test sample chromatogram by comparing its retention time to that from the reference standard solution.
  • Calculate the percentage of the impurity in the test sample using the following formula:

Conclusion: A Commitment to Quality

The use of a well-characterized reference standard like Atorvastatin Lactam Phenanthrene Calcium Salt is not merely a regulatory requirement; it is a fundamental pillar of scientific integrity in drug development. It provides the analytical confidence needed to ensure that every batch of Atorvastatin released to the market is free from unacceptable levels of impurities, thereby safeguarding patient health. This guide has outlined the identity, formation, and critical role of this specific impurity standard, providing a practical framework for its application in a robust, self-validating quality control environment.

References

  • Various analytical methods for analysis of atorvastatin: A review. (2019). Journal of Drug Delivery and Therapeutics. [Link]

  • Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. (n.d.). MDPI. [Link]

  • Atorvastatin EP Impurities and Related Compounds. (n.d.). SynThink Research Chemicals. [Link]

  • Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. (2020). MDPI. [Link]

  • Atorvastatin EP Impurity G (Calcium Salt). (n.d.). SynZeal. [Link]

  • A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. (2023). Journal of AOAC INTERNATIONAL. [Link]

  • Atorvastatin-impurities. (n.d.). Pharmaffiliates. [Link]

  • Atorvastatin Impurities. (n.d.). SynZeal. [Link]

  • Reference Standards in the Pharmaceutical Industry. (n.d.). MRIGlobal. [Link]

  • Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. (n.d.). Waters Corporation. [Link]

  • Atorvastatin EP Impurity E(Calcium salt). (n.d.). Acanthus Research. [Link]

  • Atorvastatin Calcium. (2013). USP-NF. [Link]

  • Atorvastatin Calcium. (n.d.). PharmaCompass.com. [Link]

  • Atorvastatin Calcium Tablets. (2019). USP-NF. [Link]

  • Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. (2007). ResearchGate. [Link]

  • General guidelines for the establishment, maintenance and distribution of chemical reference substances. (2007). World Health Organization (WHO). [Link]

  • Regulatory Guide On Reference Standard. (n.d.). Scribd. [Link]

  • Atorvastatin Lactam Phenanthrene Sodium. (n.d.). Veeprho. [Link]

  • BP301(T) Pharmaceutical organic chemistry-II Unit-iv. (n.d.). SlideShare. [Link]

  • Phenanthrene: Definition, Structure and medicinal uses. (2024). Pharmaacademias. [Link]

  • Atorvastatin Lactam Phenanthrene Calcium Salt Impurity. (n.d.). Pharmaffiliates. [Link]

  • PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. (2021). ResearchGate. [Link]

  • Atorvastatin Lactam Phenanthrene Calcium Salt Impurity. (n.d.). PubChem. [Link]

  • Phenanthrene by Mr. pradeep swarnkar. (n.d.). Slideshare. [Link]

  • The ABC's of Reference Standard Management. (2017). EAG Laboratories. [Link]

  • PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. (n.d.). Semantic Scholar. [Link]

  • Atorvastatin Related Compound E. (n.d.). GLP Pharma Standards. [Link]

  • An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. (2011). ResearchGate. [Link]

  • An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. (2011). Biomolecules & Therapeutics. [Link]

  • Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. (2023). Li, S.-F., et al. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Analytical Methods for the Detection of Atorvastatin Lactam and Phenanthrene in Atorvastatin Calcium Salt

Abstract This document provides a comprehensive guide with detailed protocols for the analytical detection of two distinct potential impurities in Atorvastatin Calcium Salt: Atorvastatin Lactam, a known process-related i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the analytical detection of two distinct potential impurities in Atorvastatin Calcium Salt: Atorvastatin Lactam, a known process-related impurity and degradation product, and Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) that may be present as a contaminant. We present two primary orthogonal methods: a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Atorvastatin Lactam, and a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the trace-level detection of Phenanthrene. The rationale behind method selection, detailed step-by-step protocols, and principles of method validation are discussed to ensure scientific rigor and trustworthiness for researchers, quality control analysts, and drug development professionals.

Introduction: The Imperative of Impurity Profiling

Atorvastatin, a leading synthetic statin, is a competitive inhibitor of HMG-CoA reductase and is widely prescribed to manage hyperlipidemia.[1][2] The active pharmaceutical ingredient (API), Atorvastatin Calcium, must adhere to stringent purity standards to ensure its safety and efficacy. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate the identification and control of impurities.[3][4]

This application note addresses the analytical challenges posed by two structurally and chemically different impurities:

  • Atorvastatin Lactam: This is a critical process-related impurity and a primary degradation product of Atorvastatin. It is formed via intramolecular cyclization (lactonization) of the parent molecule, a reaction often catalyzed by acidic conditions.[1][5] Its presence can indicate instability or inadequate control over the manufacturing process.

  • Phenanthrene: As a polycyclic aromatic hydrocarbon (PAH), Phenanthrene is not structurally related to Atorvastatin but can be introduced as a contaminant from raw materials, solvents, or environmental exposure during manufacturing.[6] Given the known toxicological concerns associated with PAHs, its detection, even at trace levels, is crucial for product safety.[6][7]

The objective of this guide is to provide robust, validated, and fit-for-purpose analytical methodologies to accurately identify and quantify these specific impurities.

Overall Analytical Workflow

A successful impurity analysis strategy relies on selecting the appropriate technique based on the analyte's physicochemical properties. The workflow below illustrates the distinct paths for analyzing a related substance versus a trace contaminant.

Analytical_Workflow cluster_0 Atorvastatin Calcium API Sample cluster_1 Part A: Atorvastatin Lactam (Related Substance) cluster_2 Part B: Phenanthrene (Trace Contaminant) Sample Bulk Drug Substance A_Prep Direct Dissolution in Diluent Sample->A_Prep Method 1 B_Prep Solvent Extraction (LLE or SPE) Sample->B_Prep Method 2 A_Analysis HPLC-UV Analysis A_Prep->A_Analysis A_Quant Quantification vs. Standard (Report as % w/w) A_Analysis->A_Quant B_Analysis GC-MS Analysis B_Prep->B_Analysis B_Quant Quantification vs. Curve (Report as ppb/ppm) B_Analysis->B_Quant Validation_Workflow Specificity Specificity & Forced Degradation (Acid, Base, Peroxide, Heat, Light) Linearity Linearity (LOQ to 150% of spec) Specificity->Linearity Accuracy Accuracy (% Recovery of spiked impurity) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness (Vary pH, Flow, Temp) LOD->Robustness Validation Method Validation Validation->Specificity

Sources

Application

Application Note: A Robust HPLC Method for the Quantification of Atorvastatin Lactam Phenanthrene Calcium Salt

Abstract This application note presents a detailed and scientifically grounded High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Atorvastatin Lactam Phenanthrene Calcium Salt, a p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and scientifically grounded High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Atorvastatin Lactam Phenanthrene Calcium Salt, a potential process-related impurity in Atorvastatin Calcium drug substance and formulated products. The method is designed for optimal resolution, sensitivity, and accuracy, adhering to the principles of analytical quality by design and aligning with international regulatory expectations for analytical procedure validation as outlined by the International Council for Harmonisation (ICH).

Introduction: The Imperative of Impurity Profiling in Atorvastatin

Atorvastatin, a leading synthetic lipid-lowering agent, is a cornerstone in the management of hypercholesterolemia.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. The manufacturing process of Atorvastatin Calcium can potentially generate various related substances and impurities, including the Atorvastatin Lactam Phenanthrene Calcium Salt. This impurity is characterized by a complex phenanthrene moiety formed through intramolecular cyclization.[3][4] Rigorous monitoring and control of such impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.[5] This document provides a comprehensive protocol for a robust HPLC method specifically tailored for the quantification of this critical impurity.

Analyte Information

  • Compound Name: Atorvastatin Lactam Phenanthrene Calcium Salt

  • Molecular Formula: C₆₆H₆₄CaF₂N₄O₁₂[3][4][6]

  • CAS Number: 148127-12-2[3][4][6][7]

The presence of the bulky, hydrophobic phenanthrene group in this impurity suggests a significantly different chromatographic behavior compared to the parent Atorvastatin molecule, necessitating a well-resolved separation method.

Proposed HPLC Method and Rationale

This method is developed based on established principles of reversed-phase chromatography for atorvastatin and its related compounds, optimized for the specific challenge of separating and quantifying the lactam phenanthrene impurity.

Chromatographic Conditions
ParameterRecommended SettingJustification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobicity for retaining atorvastatin and its non-polar impurities. The 250 mm length ensures high resolution, critical for separating closely eluting peaks.
Mobile Phase A 0.05 M Ammonium Acetate Buffer, pH 4.0A buffer at pH 4.0 ensures the consistent ionization state of the analytes, leading to reproducible retention times. Ammonium acetate is volatile and compatible with mass spectrometry if further characterization is needed.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC, providing good peak shape and elution strength.
Gradient Elution See Table 2A gradient elution is necessary to achieve a timely elution of both the more polar and highly non-polar impurities, including the phenanthrene derivative, within a reasonable run time while maintaining good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times and peak shapes.
Detector Wavelength 245 nmAtorvastatin and its impurities exhibit significant UV absorbance at this wavelength, providing good sensitivity.[5]
Injection Volume 10 µLA typical injection volume to ensure adequate sensitivity without overloading the column.
Mobile Phase Gradient Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
20.04060
25.02080
30.02080
30.16040
35.06040

Experimental Protocols

Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (1:1 v/v) is recommended.

  • Standard Stock Solution (Atorvastatin Lactam Phenanthrene Calcium Salt): Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Dilute the Standard Stock Solution with the diluent to a final concentration of 1.0 µg/mL.

  • Sample Preparation (Atorvastatin Calcium Drug Substance): Accurately weigh approximately 100 mg of the Atorvastatin Calcium sample, dissolve in, and dilute to 100 mL with the diluent to obtain a concentration of 1000 µg/mL.

System Suitability Testing (SST)

Prior to sample analysis, the chromatographic system must be equilibrated and its performance verified through System Suitability Testing. A solution containing Atorvastatin and a known amount of the Atorvastatin Lactam Phenanthrene Calcium Salt impurity should be injected.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry Factor) ≤ 2.0 for both peaksEnsures good peak shape and accurate integration.
Theoretical Plates (N) ≥ 2000 for both peaksIndicates column efficiency and good separation performance.
Resolution (Rs) ≥ 2.0 between Atorvastatin and the impurity peakGuarantees baseline separation, which is critical for accurate quantification.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for six replicate injectionsDemonstrates the precision and reproducibility of the system.

Method Validation Protocol (Based on ICH Q2(R2) Guidelines)

A comprehensive validation of this analytical procedure is essential to demonstrate its suitability for its intended purpose. The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. This can be demonstrated through forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) of Atorvastatin to ensure that the impurity peak is free from any co-eluting degradants.[5][8][9]

  • Linearity: The linearity of the method should be established across a range of concentrations of the Atorvastatin Lactam Phenanthrene Calcium Salt. A minimum of five concentration levels should be prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The accuracy of the method should be assessed by spiking a placebo or a sample of Atorvastatin with known amounts of the impurity at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing a minimum of six replicate samples of the same concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, with different analysts, and on different equipment. The RSD should be ≤ 2.0%.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters such as mobile phase pH, column temperature, and flow rate.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solution (Atorvastatin Lactam Phenanthrene CS) sst System Suitability Test prep_std->sst prep_sample Prepare Sample Solution (Atorvastatin Calcium) analysis Sample and Standard Injection prep_sample->analysis sst->analysis If SST passes integration Chromatogram Integration analysis->integration quantification Quantification of Impurity integration->quantification validation Method Validation Assessment quantification->validation

Caption: Workflow for the HPLC quantification of Atorvastatin Lactam Phenanthrene Calcium Salt.

Logical Relationship for Method Validation

G cluster_attributes Performance Characteristics (ICH Q2(R2)) method Validated HPLC Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision loq LOQ method->loq lod LOD method->lod robustness Robustness method->robustness

Caption: Core validation parameters for the HPLC method as per ICH guidelines.

Conclusion

The proposed HPLC method provides a robust and reliable framework for the quantitative determination of Atorvastatin Lactam Phenanthrene Calcium Salt in Atorvastatin Calcium samples. Adherence to the detailed protocol and rigorous method validation will ensure the generation of accurate and reproducible data, which is paramount for maintaining the quality and safety of Atorvastatin drug products. This application note serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of atorvastatin and its related impurities.

References

  • PubChem. Atorvastatin Lactam Phenanthrene Calcium Salt Impurity. National Center for Biotechnology Information. [Link]

  • Waters. Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. Technology Networks. [Link]

  • Technology Networks. Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. [Link]

  • Reddy, B. P., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Liquid Chromatography & Related Technologies, 35(10), 1391-1407. [Link]

  • Chaudhari, B. G., & Patel, N. M. (2019). Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics, 9(3-s), 834-842. [Link]

  • Comprehensive Review on Analytical Methods of Atorvastatin. (2023). Journal of Pharmaceutical Research International, 35(12), 48-61. [Link]

  • USP-NF. Atorvastatin Calcium. (2013). [Link]

  • Muchtaridi, M., et al. (2018). Forced degradation study of statins: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(11), 1-10. [Link]

  • Muchtaridi, M., et al. (2018). Forced degradation study of statins: A review. ResearchGate. [Link]

  • Poposka, F. A., et al. (2018). OPTIMIZATION OF A FORCED DEGRADATION STUDY OF ATORVASTATIN EMPLOYING AN EXPERIMENTAL DESIGN APPROACH. Macedonian Pharmaceutical Bulletin, 64(1), 19-30. [Link]

  • Reddy, G. S., et al. (2011). Synchronized separation of atorvastatin—an antihyperlipidemic drug with antihypertensive, antidiabetic, antithrombotic drugs by RP-LC for determination in combined formulations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 987-994. [Link]

  • Al-Rimawi, F. (2017). Chromatography and Capillary Electrophoresis of Atorvastatin and Related Compounds: Review on Pharmaceutical, Blood and Environmental Samples. Tuhat - University of Helsinki. [Link]

  • Reddy, B. P., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. PubMed. [Link]

  • Petkovska, R., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Molecules, 26(8), 2268. [Link]

  • Belafkih, B., et al. (2024). Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and pharmaceutical sciences, 4(1), 1-6. [Link]

  • Petkovska, R., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and Its Impurities in Tablets. ResearchGate. [Link]

  • El-Kimary, E. A., et al. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC INTERNATIONAL, qsae060. [Link]

  • Thavrani, K., et al. (2025). Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. International Journal of Pharmaceutical Sciences, 3(7), 1706-1718. [Link]

  • Shimadzu. Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. [Link]

  • Thavrani, K., et al. (2025). Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. International Journal of Pharmaceutical Sciences. [Link]

Sources

Method

Quantitative Analysis of Atorvastatin Lactam Phenanthrene Calcium Salt Impurity using a Validated LC-MS/MS Method

An Application Note for Drug Development Professionals Abstract This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Atorvastatin Lactam Phenanthrene Calcium Salt, a potential process-related impurity in Atorvastatin drug substance and formulated products. The protocol details a streamlined sample preparation procedure, optimized chromatographic separation, and highly selective mass spectrometric detection. The method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity suitable for rigorous quality control and regulatory submission.

Introduction

Atorvastatin is a leading synthetic inhibitor of HMG-CoA reductase, widely prescribed to manage hypercholesterolemia and reduce the risk of cardiovascular diseases.[1] During the synthesis or storage of an active pharmaceutical ingredient (API) like Atorvastatin, various related substances and impurities can form.[][3][4] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the identification and quantification of any impurity present above a specified threshold to ensure the safety and efficacy of the final drug product.[5]

One such identified impurity is Atorvastatin Lactam Phenanthrene Calcium Salt.[6] Its complex structure, combining the lactam form of Atorvastatin with a phenanthrene moiety, necessitates a highly specific and sensitive analytical method for its control. Standard HPLC-UV methods may lack the required sensitivity and selectivity to quantify this impurity at trace levels, especially in the presence of the main Atorvastatin peak and other related substances.[5][7]

LC-MS/MS offers the ideal analytical solution, providing superior selectivity through Multiple Reaction Monitoring (MRM) and sensitivity reaching picogram levels.[1][8] This note provides a comprehensive, field-proven protocol for the analysis of Atorvastatin Lactam Phenanthrene Calcium Salt, designed for immediate implementation in research, development, and quality control laboratories.

Analyte and Internal Standard: Chemical Properties

The successful quantification by LC-MS/MS relies on understanding the physicochemical properties of the target analyte and the use of a suitable internal standard (ISTD) to correct for experimental variability.

  • Analyte: Atorvastatin Lactam Phenanthrene (Analyzed as the free acid form after dissolution). The calcium salt form readily dissociates in the solution used for analysis.

  • Internal Standard (ISTD): Phenanthrene-d10 is selected as the internal standard. Its deuterated structure ensures it is chemically and chromatographically similar to the phenanthrene moiety of the analyte but isotopically distinct, preventing interference in the mass spectrometer.[9][10] This is crucial for correcting variations during sample processing and ionization.[10]

PropertyAtorvastatin Lactam PhenanthrenePhenanthrene-d10 (ISTD)
Chemical Structure (Structure conceptually based on available data)(Standard structure)
Molecular Formula C₃₃H₃₃FN₂O₆C₁₄D₁₀
Molecular Weight 572.63 g/mol [6]188.28 g/mol [11]
CAS Number 745763-42-2 (for free form)[6]1517-22-2

Experimental Protocol

This protocol is designed for efficiency and robustness, ensuring reliable results across different sample batches and laboratory environments.

Materials and Reagents
  • Atorvastatin Lactam Phenanthrene Calcium Salt reference standard

  • Phenanthrene-d10 (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (99%+, LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Atorvastatin Drug Substance/Product for testing

Preparation of Solutions

Causality: The use of a diluent matching the initial mobile phase composition (80:20 Water:Acetonitrile) ensures good peak shape and compatibility with the chromatographic system. All stock solutions should be prepared in Class A volumetric flasks to maintain accuracy.

  • ISTD Stock Solution (100 µg/mL): Accurately weigh 10 mg of Phenanthrene-d10 and dissolve in 100 mL of methanol.

  • ISTD Working Solution (1 µg/mL): Dilute 1 mL of the ISTD Stock Solution to 100 mL with the diluent (80:20 Water:Acetonitrile).

  • Analyte Stock Solution (100 µg/mL): Accurately weigh 10 mg of Atorvastatin Lactam Phenanthrene Calcium Salt and dissolve in 100 mL of methanol. Sonication may be used to ensure complete dissolution.

  • Calibration Curve (CC) and Quality Control (QC) Standards: Prepare a series of working solutions by serially diluting the Analyte Stock Solution. A fresh set of CC and QC standards should be prepared for each analytical batch by spiking the appropriate working solution into a blank matrix (dissolved drug substance known to be free of the impurity) or the diluent.

Sample Preparation Protocol

The goal of sample preparation is to efficiently extract the analyte from the matrix while minimizing interferences.

  • Accurately weigh 25 mg of the Atorvastatin drug substance (or equivalent amount of ground tablets) into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent (80:20 Water:Acetonitrile).

  • Sonicate for 15 minutes to ensure complete dissolution and extraction.

  • Equilibrate the flask to room temperature and dilute to the mark with the diluent. This yields a sample concentration of 500 µg/mL.

  • Transfer 1 mL of this solution to a 1.5 mL centrifuge tube.

  • Add 50 µL of the ISTD Working Solution (1 µg/mL).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet any undissolved excipients.

  • Transfer the supernatant to an LC vial for analysis.

Workflow Diagram: From Sample to Result

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_sample 1. Weigh & Dissolve Atorvastatin Sample add_istd 3. Spike Internal Standard (ISTD) prep_sample->add_istd prep_std 2. Prepare Calibration & QC Standards centrifuge 4. Centrifuge & Collect Supernatant add_istd->centrifuge lc_inject 5. Inject into LC System centrifuge->lc_inject lc_sep 6. Chromatographic Separation lc_inject->lc_sep ms_detect 7. MS/MS Detection (MRM Mode) lc_sep->ms_detect integrate 8. Integrate Peak Areas (Analyte & ISTD) ms_detect->integrate calibrate 9. Generate Calibration Curve integrate->calibrate quantify 10. Quantify Impurity Concentration calibrate->quantify

Caption: Overall experimental workflow.

LC-MS/MS Method Parameters

Causality: A reversed-phase C18 column is chosen for its proven ability to retain and separate moderately non-polar compounds like Atorvastatin and its impurities.[12][13] A gradient elution is employed to ensure that the highly abundant Atorvastatin API elutes separately from the trace-level impurity, preventing ion suppression.[14] The addition of formic acid to the mobile phase promotes protonation of the analytes, which is essential for efficient ionization in positive electrospray mode.[13]

ParameterRecommended Setting
LC System UHPLC System
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0

Causality: Electrospray Ionization (ESI) in positive mode is selected as it is highly effective for nitrogen-containing compounds like Atorvastatin derivatives, readily forming protonated [M+H]⁺ ions.[15] Multiple Reaction Monitoring (MRM) is used for its unparalleled selectivity and sensitivity, ensuring that only the specific precursor-to-product ion transition for the analyte is monitored, eliminating background noise.[16] The proposed MRM transitions are based on the known fragmentation patterns of Atorvastatin, which typically involves the loss of the side chain.[17][18]

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +5500 V
Source Temp. 550 °C
Curtain Gas (CUR) 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
MRM Transitions Analyte
Atorvastatin Lactam Phenanthrene
Phenanthrene-d10 (ISTD)

Method Validation Protocol

The developed method must be validated to prove its suitability for its intended purpose, in accordance with ICH Q2(R2) guidelines.[19][20]

Logical Diagram: ICH Q2(R2) Validation Pillars

G cluster_quant Quantitative Tests center Validated Method Accuracy Accuracy (% Recovery) center->Accuracy Is it accurate? Precision Precision (%RSD) center->Precision Is it precise? Linearity Linearity (R²) center->Linearity Is it linear? Range Range center->Range What is the range? LOQ Limit of Quantification center->LOQ How low can it quantify? Specificity Specificity center->Specificity Is it specific?

Caption: Core parameters for analytical method validation.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (API, other impurities, excipients).No interfering peaks at the retention time of the analyte and ISTD in blank/placebo samples.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (R²) ≥ 0.995 for a minimum of 5 concentration levels.
Accuracy To determine the closeness of the measured value to the true value. Assessed by spike/recovery experiments.Mean recovery between 80.0% and 120.0% at three concentration levels.
Precision To measure the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (%RSD) should not be more than 15%.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio > 10; Accuracy and Precision criteria must be met.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly selective, sensitive, and reliable tool for the quantification of Atorvastatin Lactam Phenanthrene Calcium Salt impurity. The protocol is grounded in established scientific principles of chromatography and mass spectrometry and adheres to the stringent validation requirements of the pharmaceutical industry. By implementing this method, drug developers and quality control analysts can ensure the purity and safety of Atorvastatin products, facilitating a smoother regulatory approval process and safeguarding patient health.

References

  • Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Satyanarayana, L., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products.
  • Novakova, L., et al. (2010). Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Analytical Letters, 43(18), 2877-2890.
  • Kollár, Z., et al. (2022). Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy. Pharmaceuticals, 15(11), 1361.
  • Song, G., et al. (2016). Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 124, 231-237.
  • Sereika, M., et al. (2020). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Molecules, 25(18), 4238.
  • Klobčar, S., & Prosen, H. (2015). Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography.
  • Shah, R. P., et al. (2008). Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products. Rapid Communications in Mass Spectrometry, 22(5), 613-622.
  • Calcium Salt Used in The Pharmaceutical. (n.d.). Star Grace Mining Co., Ltd. Retrieved from [Link]

  • Shah, J., et al. (2014). LC–MS–MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma.
  • LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. (n.d.). Shimadzu. Retrieved from [Link]

  • Phenanthrene. (n.d.). Restek. Retrieved from [Link]

  • Al-Ghanana, G. A., et al. (2023). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 1). ICH. Retrieved from [Link]

  • What are calcium salts in pharmaceuticals? (2025, March 4). Dr.Oracle. Retrieved from [Link]

  • Atorvastatin Acid-Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Singh, S., et al. (2013). Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information. Pharmacology & Pharmacy, 4(5), 15-20.
  • Atorvastatin Lactam Lactone | CAS 1795791-15-9. (n.d.). Veeprho. Retrieved from [Link]

  • Phenanthrene. (n.d.). NIST WebBook. Retrieved from [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. (n.d.). Sisu@UT. Retrieved from [Link]

  • Calcium Carbonate in the Pharmaceutical Industry. (2025, October 1). ZME (Zohdy Minerals Egypt). Retrieved from [Link]

  • Wang, Y., et al. (2020).
  • Song, M., et al. (2015). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods, 7(18), 7751-7757.
  • Calcium Carbonate. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • HPLC-ESI-MS n analyses of the atorvastatin bulk drug (A) and pharmaceutical dosage forms. (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. (n.d.). Shimadzu. Retrieved from [Link]

  • Phenanthrene. (n.d.). Wikipedia. Retrieved from [Link]

  • LC MS MS Analysis of PAH's Their Derivatives. (n.d.). AB SCIEX. Retrieved from [Link]

  • Singh, S., & Kumar, Y. (2013). Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion. American Journal of Analytical Chemistry, 4(10), 1-6.
  • Ganta, S. R., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
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Application

Application Note &amp; Protocol: A Guide to Forced Degradation Studies of Atorvastatin Calcium

Abstract This document provides a comprehensive guide for conducting forced degradation studies on Atorvastatin Calcium, a widely used HMG-CoA reductase inhibitor. The primary focus is on establishing the intrinsic stabi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for conducting forced degradation studies on Atorvastatin Calcium, a widely used HMG-CoA reductase inhibitor. The primary focus is on establishing the intrinsic stability of the drug substance, identifying key degradation pathways, and elucidating the formation of critical impurities, most notably Atorvastatin Lactam. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2][3][4][5] It offers detailed, step-by-step protocols for stress testing under hydrolytic, oxidative, thermal, and photolytic conditions. Furthermore, it details a robust, stability-indicating HPLC-UV analytical method for the separation and quantification of Atorvastatin from its degradation products. While the user's query mentioned a "Phenanthrene Calcium Salt," this is not a recognized degradant or impurity of Atorvastatin; this note will instead focus on scientifically documented degradation products.

Introduction: The Rationale for Stress Testing Atorvastatin

Atorvastatin Calcium is a cornerstone in the management of hypercholesterolemia.[6][7] Its chemical structure, featuring a dihydroxyheptanoic acid side chain, makes it susceptible to degradation under various environmental conditions.[8][9] Forced degradation, or stress testing, is a mandatory process in pharmaceutical development, designed to intentionally degrade the active pharmaceutical ingredient (API) under conditions more severe than accelerated stability studies.[3][4]

The objectives of these studies are fourfold:

  • Elucidate Degradation Pathways: To understand the chemical reactions that lead to the degradation of Atorvastatin.

  • Identify Degradation Products: To isolate and characterize the structure of impurities formed under stress. A primary and well-documented degradant is Atorvastatin Lactam, formed via intramolecular cyclization of the dihydroxyheptanoic acid side chain, particularly under acidic conditions.[6][10][11]

  • Develop Stability-Indicating Methods: To create and validate analytical methods capable of separating and quantifying the intact drug from its various degradation products, ensuring that the method can accurately measure the drug's purity over its shelf life.[8][12]

  • Inform Formulation and Packaging: The intrinsic stability profile helps in selecting appropriate excipients, manufacturing processes, and packaging to protect the drug product from degradation.

These studies are a critical component of regulatory submissions and are guided by the ICH Q1A(R2) framework, which recommends exposing the drug to hydrolysis, oxidation, photolysis, and thermal stress.[1][3][5] A degradation target of 5-20% is generally considered optimal to generate a sufficient yet manageable impurity profile without completely destroying the molecule.[1][2]

Primary Degradation Pathway: Formation of Atorvastatin Lactam

The most prominent degradation pathway for Atorvastatin, especially under acidic conditions, is the intramolecular cyclization (lactonization) of the 3,5-dihydroxyheptanoic acid side chain.[6][10] This reaction results in the formation of Atorvastatin Lactam. The mechanism involves the protonation of the hydroxyl group at the C5 position, followed by a nucleophilic attack by the carboxylic acid, leading to the elimination of a water molecule and the formation of a stable six-membered lactone ring.

G cluster_0 Atorvastatin Degradation Pathway ATOR Atorvastatin Calcium (Dihydroxyheptanoic Acid Side Chain) H_Plus Acidic Conditions (e.g., HCl) ATOR->H_Plus Stress Stress Conditions (Oxidation, Heat, Light) ATOR->Stress LACTAM Atorvastatin Lactam (Major Degradant) H_Plus->LACTAM Intramolecular Cyclization Other Other Degradants (Oxidative, Photolytic, etc.) Stress->Other

Caption: Primary degradation pathway of Atorvastatin to its lactam impurity under acidic stress.

Experimental Protocols for Forced Degradation

3.1. Materials and Reagents

  • Atorvastatin Calcium API

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Purified Water (Milli-Q or equivalent)

  • Class A volumetric flasks, pipettes, and autosampler vials

3.2. General Sample Preparation Prepare a stock solution of Atorvastatin Calcium at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50 v/v). This stock will be used for all stress conditions. A control sample (unstressed) should be prepared by diluting the stock solution to the final analytical concentration (e.g., 100 µg/mL) with the mobile phase diluent.

3.3. Stress Condition Protocols

The following protocols are designed to achieve a target degradation of 5-20%.[1] Preliminary trials may be necessary to optimize exposure times and stressor concentrations.

Stress ConditionProtocolJustification & Expected Outcome
Acid Hydrolysis 1. Mix 5 mL of Atorvastatin stock solution with 5 mL of 0.1 M HCl. 2. Heat at 60°C for 2 hours. 3. Cool to room temperature. 4. Neutralize with an equivalent volume of 0.1 M NaOH. 5. Dilute to the final concentration with diluent.To assess susceptibility to acidic environments. Atorvastatin is known to be sensitive to acid.[6][13] The primary expected degradant is Atorvastatin Lactam.[6][10]
Base Hydrolysis 1. Mix 5 mL of Atorvastatin stock solution with 5 mL of 0.1 M NaOH. 2. Keep at room temperature for 4 hours. 3. Cool to room temperature. 4. Neutralize with an equivalent volume of 0.1 M HCl. 5. Dilute to the final concentration with diluent.To evaluate stability in alkaline conditions. Atorvastatin generally shows more stability in basic conditions compared to acidic ones, but some degradation can occur.[13][14]
Oxidative Degradation 1. Mix 5 mL of Atorvastatin stock solution with 5 mL of 3% H₂O₂. 2. Keep at room temperature for 24 hours, protected from light. 3. Dilute to the final concentration with diluent.To test for susceptibility to oxidation. The pyrrole ring and other parts of the molecule can be targets for oxidation, leading to various N-oxides or other oxidative products.[8][15]
Thermal Degradation 1. Place solid Atorvastatin API powder in a hot air oven at 105°C for 24 hours. 2. For solution state, heat the stock solution at 80°C for 8 hours. 3. After exposure, dissolve/dilute the sample to the final concentration.To determine the effect of high temperature on the drug's stability in both solid and solution states, as might be encountered during manufacturing or storage.[7]
Photolytic Degradation 1. Expose the solid API and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). 2. A parallel sample should be wrapped in aluminum foil as a dark control. 3. After exposure, dissolve/dilute the sample to the final concentration.To assess the drug's photosensitivity. Photodegradation can lead to complex reaction pathways and the formation of unique impurities.[3][8]

Analytical Methodology: Stability-Indicating HPLC-UV Method

A robust, stability-indicating analytical method is crucial for separating and quantifying Atorvastatin from its process-related impurities and forced degradation products.[8][16]

4.1. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax, Luna)
Mobile Phase A Ammonium Acetate buffer (pH 4.0, adjusted with acetic acid)
Mobile Phase B Acetonitrile
Gradient Elution A time-based gradient from high aqueous (e.g., 70% A) to high organic (e.g., 70% B) over 25-30 minutes is typically required to resolve polar degradants and the non-polar parent drug.
Flow Rate 1.0 mL/min
Detection Wavelength UV at 245-248 nm[8][17]
Injection Volume 10-20 µL
Column Temperature 30°C

4.2. Method Validation The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability. Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of impurities and degradants. This is demonstrated by running all forced degradation samples and showing resolution between all peaks.

  • Linearity: Assessed over a range of concentrations (e.g., 50-150% of the nominal concentration).[18]

  • Accuracy & Precision: To ensure the method provides correct and reproducible results.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): To determine the sensitivity of the method for impurities.

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions PREP Prepare 1 mg/mL Atorvastatin Stock ACID Acid Hydrolysis (0.1M HCl, 60°C) PREP->ACID BASE Base Hydrolysis (0.1M NaOH, RT) PREP->BASE OXI Oxidation (3% H2O2, RT) PREP->OXI THERM Thermal (105°C Solid) PREP->THERM PHOTO Photolytic (ICH Q1B) PREP->PHOTO SAMPLE Neutralize & Dilute Stressed Samples ACID->SAMPLE BASE->SAMPLE OXI->SAMPLE THERM->SAMPLE PHOTO->SAMPLE HPLC Analyze via Stability-Indicating HPLC-UV Method SAMPLE->HPLC DATA Identify & Quantify Degradation Products HPLC->DATA REPORT Elucidate Pathways & Establish Stability Profile DATA->REPORT

Caption: Experimental workflow for Atorvastatin forced degradation studies.

Data Interpretation and Reporting

Upon analysis, the chromatograms from the stressed samples should be compared to the unstressed control.

  • Peak Purity: Use a Diode Array Detector (DAD) to assess peak purity and ensure co-elution is not occurring.

  • Mass Balance: The sum of the assay value of Atorvastatin and the levels of all degradation products should be close to 100% of the initial value, demonstrating that all significant degradants are being detected.[8][9]

  • Identification: The retention time of the major peak in the acid-stressed sample should correspond to that of an Atorvastatin Lactam reference standard, if available. For unknown impurities, techniques like LC-MS are invaluable for structural elucidation by providing mass-to-charge ratio data.[19][20][21]

The final report should summarize the percentage degradation under each condition, list all detected degradation products with their relative retention times, and propose degradation pathways based on the evidence gathered. This comprehensive stability profile is fundamental to ensuring the safety, quality, and efficacy of the final drug product.

References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. National Institutes of Health (NIH). [Link]

  • Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. National Institutes of Health (NIH). [Link]

  • Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. National Institutes of Health (NIH). [Link]

  • Forced degradation study of statins: a review. SciSpace. [Link]

  • Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. ResearchGate. [Link]

  • Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Google Cloud. [Link]

  • Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. MDPI. [Link]

  • An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. International Journal of Pharmaceutical Sciences. [Link]

  • VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. Google Cloud. [Link]

  • Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products. PubMed. [Link]

  • UPLC, HR-MS, and in-silico tools for simultaneous separation, characterization, and in-silico toxicity prediction of degradation products of atorvastatin and olmesartan in. AKJournals. [Link]

  • Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. MDPI. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products. ResearchGate. [Link]

  • Forced Degradation of Atorvastatin (LC-MS). MicroSolv. [Link]

  • Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. Google Cloud. [Link]

  • Production of atorvastatin low in lactone impurities.
  • Atorvastatin and it's Impurities: An Overview. Veeprho. [Link]

  • Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. ResearchGate. [Link]

Sources

Method

Application Note: A Comprehensive Protocol for the Isolation of Atorvastatin Lactam Phenanthrene Calcium Salt

Abstract This document provides a detailed, robust protocol for the isolation and purification of Atorvastatin Lactam Phenanthrene Calcium Salt, a significant process-related impurity encountered during the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, robust protocol for the isolation and purification of Atorvastatin Lactam Phenanthrene Calcium Salt, a significant process-related impurity encountered during the synthesis of Atorvastatin. The presence and concentration of such impurities are critical quality attributes that must be meticulously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is intended for researchers, analytical chemists, and drug development professionals. The methodology leverages preparative High-Performance Liquid Chromatography (HPLC) for initial separation, followed by a controlled salt precipitation step. The causality behind each experimental choice is explained to provide a framework for adaptation and troubleshooting. All procedures are designed to be self-validating through integrated analytical checkpoints.

Introduction: The Imperative of Impurity Profiling

Atorvastatin is a leading synthetic HMG-CoA reductase inhibitor, widely prescribed to manage hypercholesterolemia.[1] During its multi-step synthesis, a spectrum of related substances can be formed, including isomers, degradation products, and process-related impurities.[2][3] Regulatory bodies mandate stringent control over these impurities, as their presence can impact the drug's safety and efficacy profile.[4][5]

One such process-related impurity is Atorvastatin Lactam Phenanthrene Calcium Salt.[6][7] This complex molecule arises from specific synthetic conditions and side reactions.[6] Its structure incorporates a phenanthrene-like dibenz[e,g]indole core, a lactam ring formed from the intramolecular cyclization of the heptanoic acid side chain, and it is isolated as a calcium salt.[7][8] The accurate isolation of this and other impurities is essential for their characterization, for use as analytical reference standards, and for toxicological studies.[4][9] This protocol outlines a systematic approach to isolate this specific impurity from a crude synthesis mixture.

Principle of the Isolation Strategy

The isolation strategy is predicated on the significant difference in polarity and molecular structure between Atorvastatin and the Lactam Phenanthrene impurity. The presence of the large, fused aromatic phenanthrene system makes the impurity substantially more non-polar than the parent Atorvastatin molecule. This key difference is exploited using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful technique that separates molecules based on their hydrophobicity.

The overall workflow involves two main stages:

  • Preparative HPLC Separation: A crude mixture containing the impurity is subjected to preparative RP-HPLC, allowing for the separation and collection of the specific fraction containing the target compound.

  • Salt Formation and Final Purification: The collected fraction, which may contain buffer salts from the mobile phase, is processed to remove solvents and then subjected to a final precipitation step by introducing a calcium ion source, ensuring the isolation of the desired Atorvastatin Lactam Phenanthrene Calcium Salt in a pure form.

G cluster_0 Phase 1: Chromatographic Separation cluster_1 Phase 2: Purification & Salt Formation Start Crude Atorvastatin Mixture (Containing Impurity) Prep Preparative RP-HPLC System Start->Prep Injection Collect Fraction Collection (Target Peak) Prep->Collect Elution & UV Detection Evap Solvent Removal (Rotary Evaporation) Collect->Evap Salt Salt Precipitation (Addition of Ca²⁺ Source) Evap->Salt Filter Filtration, Washing & Drying Salt->Filter End Pure Atorvastatin Lactam Phenanthrene Calcium Salt Filter->End

Figure 1: Overall workflow for the isolation of the target impurity.

Detailed Experimental Protocols

Part 1: Isolation via Preparative RP-HPLC

This step is designed to separate the target impurity from the parent API and other related substances in the crude mixture. The choice of a C18 stationary phase and a gradient elution is critical for achieving the necessary resolution.

A. Materials and Reagents

  • Crude Atorvastatin synthesis mixture or side-stream enriched with the phenanthrene impurity.

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Glacial Acetic Acid (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

  • Sample Diluent: Acetonitrile/Water (1:1 v/v)

B. Instrumentation

  • Preparative HPLC system equipped with:

    • Binary gradient pump

    • High-volume autosampler or manual injector

    • Preparative scale C18 column

    • UV/Vis or Photodiode Array (PDA) detector

    • Automated fraction collector

C. Chromatographic Method

The following parameters should be used as a starting point and can be optimized based on the specific impurity profile of the crude material. The goal is to maximize the resolution between the target impurity peak and its adjacent peaks.

ParameterRecommended ConditionsRationale
Column Reverse-Phase C18, 250 mm x 21.2 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for separating Atorvastatin and its relatively non-polar impurities. The larger dimensions are suitable for preparative scale loading.[10]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Glacial Acetic AcidA buffered aqueous phase is necessary to maintain a consistent ionization state of the acidic and basic functional groups, leading to reproducible retention times and sharp peak shapes.[11][12]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.[13]
Gradient Elution 0-5 min: 40% B5-35 min: 40% to 95% B35-40 min: 95% B40.1-45 min: 40% B (Re-equilibration)A gradient is essential for resolving a complex mixture of compounds with varying polarities. The shallow gradient allows for separation of closely eluting species, while the ramp to high organic content ensures elution of highly non-polar impurities like the phenanthrene derivative.[12][13]
Flow Rate 20.0 mL/minThis flow rate is typical for a 21.2 mm ID preparative column and balances separation efficiency with run time.
Detection Wavelength 245 nmAtorvastatin and its chromophoric impurities exhibit strong absorbance around this wavelength, allowing for sensitive detection.[13] A PDA detector is recommended to confirm peak purity.
Column Temperature 35 °CMaintaining a constant, slightly elevated column temperature improves efficiency and reduces viscosity, leading to lower backpressure and more reproducible retention times.
Injection Volume 500 - 5000 µL (dependent on sample concentration and column loading capacity)The volume should be maximized without overloading the column, which would compromise peak shape and resolution.

D. Protocol Steps

  • System Preparation: Equilibrate the entire HPLC system, including the column, with the initial mobile phase conditions (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve a known quantity of the crude Atorvastatin mixture in the sample diluent to a concentration of 5-10 mg/mL. Sonicate briefly if necessary to ensure complete dissolution. Filter the sample through a 0.45 µm PTFE syringe filter to remove particulates.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram in real-time. The Atorvastatin Lactam Phenanthrene impurity is expected to have a significantly longer retention time than Atorvastatin due to its higher hydrophobicity.

  • Identify the Target Peak: Based on preliminary analytical HPLC-MS analysis of the crude mixture, identify the peak corresponding to the mass of the target impurity.

  • Collection: Program the fraction collector to selectively collect the eluent corresponding to the entire peak of the Atorvastatin Lactam Phenanthrene impurity. It is advisable to collect the peak in multiple small fractions to isolate the purest portions.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC to confirm the purity of each fraction. Pool the fractions that meet the desired purity threshold (e.g., >95%).

Part 2: Post-Isolation Processing and Salt Formation

This phase converts the isolated impurity from the HPLC mobile phase buffer system into the final, stable calcium salt form.

A. Materials and Reagents

  • Pooled, purified fractions from Part 1.

  • Methanol (Reagent Grade)

  • Calcium Acetate (Ca(OAc)₂, Analytical Grade)

  • Deionized Water

B. Protocol Steps

  • Solvent Removal: Combine the high-purity fractions into a round-bottom flask. Remove the bulk of the acetonitrile and water using a rotary evaporator under reduced pressure at a bath temperature not exceeding 40 °C.

  • Redissolution: To the dried residue (which now consists of the impurity as an ammonium acetate salt), add a minimal amount of methanol to dissolve the material completely.

  • Calcium Salt Precipitation:

    • In a separate vessel, prepare a 0.5 M solution of Calcium Acetate in deionized water.

    • While stirring the methanolic solution of the impurity, slowly add the Calcium Acetate solution dropwise.

    • The less soluble calcium salt of the impurity should begin to precipitate. The addition of a small amount of water as an anti-solvent can aid in this process.[14][15]

  • Maturation: Allow the resulting suspension to stir at room temperature for 2-4 hours to ensure complete salt formation and precipitation.

  • Isolation and Washing:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with small volumes of cold deionized water (to remove excess calcium acetate) and then with a non-polar solvent like heptane or diisopropyl ether (to remove any residual organic-soluble impurities and aid in drying).[15]

  • Drying: Dry the isolated white to off-white solid in a vacuum oven at 40 °C to a constant weight.

G cluster_0 Purification and Salt Metathesis Start Collected HPLC Fractions (Impurity + Buffer Salt) Evap Rotary Evaporation (Remove Solvents) Start->Evap Dissolve Dissolve Residue in Methanol Evap->Dissolve Precipitate Precipitation of Calcium Salt Impurity Dissolve->Precipitate Add_Ca Add Aqueous Calcium Acetate Add_Ca->Precipitate Filter Vacuum Filtration & Washing Precipitate->Filter Dry Vacuum Drying Filter->Dry End Final Purified Calcium Salt Dry->End

Figure 2: Detailed workflow for post-HPLC purification.

Verification and Characterization

It is mandatory to confirm the identity and purity of the isolated material. The following analytical techniques are recommended:

  • Purity Analysis (HPLC): Use a validated analytical HPLC method to determine the purity of the final product, which should ideally be >98%.[2]

  • Identity Confirmation (LC-MS): Infuse or inject a diluted sample into a Liquid Chromatography-Mass Spectrometry system to confirm the molecular weight, which should correspond to the free acid form of the impurity.[12]

  • Structural Elucidation (NMR): For definitive structural confirmation, acquire ¹H and ¹³C NMR spectra.[3]

  • Water Content (Karl Fischer): Determine the water content, as the calcium salt may form a hydrate.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the isolation of Atorvastatin Lactam Phenanthrene Calcium Salt. By combining the high-resolving power of preparative RP-HPLC with a controlled precipitation process, this method allows for the recovery of this critical process-related impurity in a highly purified form. The resulting material is suitable for use as a reference standard in routine quality control analysis, enabling more accurate impurity profiling and ensuring the overall quality of Atorvastatin API.

References

  • Various analytical methods for analysis of atorvastatin: A review. (2019). Journal of Drug Delivery and Therapeutics.

  • Al-Aani, H., & Al-Rekabi, A. (2023). Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. International Journal of Drug Delivery Technology.
  • Thakral, S., & Kelly, R. C. (2017). Case Study 3: Atorvastatin - Crystalline Form Change In Late Development. In Polymorphism in the Pharmaceutical Industry.
  • Chadha, R., et al. (2012). Solid state characterization of commercial crystalline and amorphous atorvastatin calcium samples. Pharmaceutical Research.
  • Rao, D. D., et al. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products.
  • Piponski, M., et al. (2020). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Molecules.
  • Atorvastatin EP Impurities and Related Compounds. (n.d.). SynThink Research Chemicals.

  • Singh, S., et al. (2019). Forced degradation study of statins: a review. International Journal of Pharmaceutical Sciences and Research.
  • Gigovska, M. H., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering.
  • Gigovska, M. H., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Semantic Scholar.

  • Application Notes and Protocols for the Analytical Testing of 2-Hydroxy Atorvastatin Impurity. (n.d.). Benchchem.

  • de Santana, D., et al. (2019). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules.
  • Shah, J., et al. (2016). Coamorphous Atorvastatin Calcium to Improve Its Physicochemical and Pharmacokinetic Properties. Journal of Pharmaceutical Sciences.
  • Atorvastatin and Impurities. (n.d.). BOC Sciences.

  • Karasulu, H. Y., & Karasulu, E. (2018). The polymorphism of statins and its effect on their physicochemical properties. Polymers in Medicine.
  • Al-Sabti, O., et al. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach.
  • Chadha, R., et al. (2012). Solid State Characterization of Commercial Crystalline and Amorphous Atorvastatin Calcium Samples. PMC - NIH.

  • Atorvastatin-impurities. (n.d.). Pharmaffiliates.

  • O'Mahony, J. (2005). Industrial process for the production of crystalline atorvastatin trihydrate hemi calcium salt. Google Patents.

  • Krka, T. (2013). Process for the preparation of amorphous calcium salt of atorvastatin. Google Patents.

  • Stach, J., et al. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin.
  • Atorvastatin Impurities. (n.d.). SynZeal.

  • Kshirsagar, S., et al. (2022). Process Intensification of Atorvastatin Calcium Crystallization for Target Polymorph Development via Continuous Combined Cooling and Antisolvent Crystallization Using an Oscillatory Baffled Crystallizer. Organic Process Research & Development.
  • Atorvastatin Lactam Phenanthrene Calcium Salt. (n.d.). Smolecule.

  • Jin, G. (2012). Discovering New Crystalline Forms of Atorvastatin Calcium. SciSpace.

  • El-Gizawy, S. A., et al. (2017). Dissolution Enhancement of Atorvastatin Calcium by Cocrystallization. Pharmaceutical Development and Technology.
  • Atorvastatin lactam phenanthrene calcium salt impurity. (n.d.). Biosynth.

  • Isolation and identification of Atorvastatin degradation impurities by UFPLC. (n.d.). Shimadzu.

  • Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. (n.d.). Waters.

  • Atorvastatin Lactam Phenanthrene Sodium. (n.d.). Veeprho.

  • Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. (2021). International Journal of Applied Pharmaceutics.
  • Erturk, S., et al. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. Journal of Pharmaceutical and Biomedical Analysis.
  • Validation of HPLC method for determination of atorvastatin in tablets and identify diketone impurity by LC-mass. (n.d.). ResearchGate.

  • Atorvastatin Lactam Phenanthrene Calcium Salt Impurity (mixture of diastereomers). (n.d.). LGC Standards.

  • Gutta, M., et al. (2024).
  • An, S., et al. (2007). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics.
  • Process for producing atorvastatin, pharmaceutically acceptable salts thereof and intermediates thereof. (2006). Google Patents.

  • Koman, A., et al. (2015).

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Application

Definitive Structural Characterization of Atorvastatin Lactam in a Complex Matrix Containing Phenanthrene and Calcium Salt by Advanced NMR Spectroscopy

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The unequivocal structural characterization of impurities and degradation products is a cornerstone of pharmaceutical developme...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural characterization of impurities and degradation products is a cornerstone of pharmaceutical development and quality control. Atorvastatin, a leading synthetic lipid-lowering agent, can degrade or form process-related impurities, with Atorvastatin Lactam being a primary example.[1][2] This application note presents a detailed protocol and technical guide for the comprehensive characterization of Atorvastatin Lactam using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We address a complex, hypothetical scenario where the lactam impurity must be characterized within a matrix containing Atorvastatin Calcium and Phenanthrene, a potential process-related contaminant.[3] This guide provides field-proven insights into experimental design, from sample preparation to the strategic application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments for unambiguous structural elucidation.

Introduction: The Analytical Challenge

Atorvastatin Calcium is a widely prescribed inhibitor of HMG-CoA reductase, critical in managing cholesterol levels.[1][4] The stability of the active pharmaceutical ingredient (API) is paramount, and forced degradation studies often reveal the formation of Atorvastatin Lactam, a cyclic ester formed from the drug's heptanoic acid side chain.[5][6][7] Regulatory bodies require the precise identification and quantification of such impurities.

The analytical challenge is compounded when other unexpected substances are present. Phenanthrene, a polycyclic aromatic hydrocarbon, is not a typical Atorvastatin-related substance but could hypothetically be introduced as a process contaminant from raw materials or synthesis side-reactions.[8][9] Its presence, with a complex aromatic NMR signature, can interfere with the analysis of the aromatic moieties within Atorvastatin Lactam. This guide provides a robust NMR-based workflow to navigate this complex analytical landscape, ensuring the definitive identification of the lactam impurity.

Foundational Concepts & Strategic Experimental Design

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for molecular structure elucidation due to its ability to provide detailed information about the chemical environment, bonding, and spatial proximity of atoms within a molecule.[10][11] For a complex mixture, a multi-dimensional approach is not just beneficial but essential.[12][13]

Causality Behind Experimental Choices
  • Choice of High-Field NMR: A high-field spectrometer (e.g., 500 MHz or greater) is crucial. The increased magnetic field strength provides superior signal dispersion, which is essential for resolving the heavily overlapped aromatic and aliphatic regions of the ¹H NMR spectrum, allowing for the clear differentiation of signals from Atorvastatin Lactam and Phenanthrene.[13]

  • Strategic Solvent Selection: The sample is a calcium salt containing two distinct organic compounds. A solvent must be chosen that fully solubilizes all components to create a homogeneous solution, which is critical for high-resolution NMR.[14] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice due to its high polarity, which aids in dissolving calcium salts, and its ability to solubilize a wide range of organic molecules. Its residual proton signal (at ~2.50 ppm) and carbon signal (at ~39.52 ppm) are well-defined and can be used for spectral referencing.

  • Rationale for a Multi-Dimensional NMR Suite: No single NMR experiment can solve this structure. A suite of experiments is required, each providing a unique piece of the structural puzzle.[15]

    • ¹H NMR: Provides the initial overview, showing all proton-bearing groups. Integration of signals can offer relative molar ratios of the components.

    • ¹³C NMR {¹H}: Reveals the complete carbon framework of each molecule, including non-protonated (quaternary) carbons like carbonyls, which are key to identifying the lactam.

    • COSY (Correlation Spectroscopy): Maps ¹H-¹H spin-spin couplings, allowing the tracing of proton connectivity within individual molecular fragments (e.g., the aliphatic side chain of the lactam, the fused rings of phenanthrene).[12]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom. This is the primary tool for assigning carbon resonances based on their known proton assignments.[13]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this challenge. It reveals long-range (2-3 bond) correlations between protons and carbons. These correlations are used to piece the isolated spin systems together, connecting the pyrrole core to the side chains in the lactam and confirming the rigid structure of phenanthrene.[13]

Detailed Application Protocols

Protocol 3.1: High-Resolution NMR Sample Preparation

A meticulously prepared sample is the foundation of high-quality NMR data.[14][16]

  • Weighing: Accurately weigh approximately 10-20 mg of the Atorvastatin Lactam Phenanthrene Calcium Salt sample into a clean, dry vial. The higher amount is recommended to ensure a good signal-to-noise ratio for the less sensitive ¹³C and 2D NMR experiments.[17]

  • Solubilization: Add 0.6-0.7 mL of DMSO-d₆ to the vial.[17]

  • Mixing: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. Visually inspect the solution against a bright light to confirm the absence of any particulate matter. Calcium salts can sometimes be slow to dissolve.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small glass wool plug placed in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[17] This prevents magnetic field distortions and poor spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Protocol 3.2: NMR Data Acquisition Workflow

The following diagram outlines the logical flow of experiments for efficient data collection and analysis.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition (500 MHz) cluster_analysis Phase 3: Analysis & Elucidation SamplePrep Sample Preparation (10-20 mg in 0.6 mL DMSO-d6) H1_NMR 1. ¹H NMR (Quick overview, check shimming) SamplePrep->H1_NMR C13_NMR 2. ¹³C & DEPT-135 (Carbon framework) H1_NMR->C13_NMR D2_NMR 3. 2D NMR Suite (COSY, HSQC, HMBC) C13_NMR->D2_NMR Processing Data Processing (FT, Phasing, Baseline Correction) D2_NMR->Processing Assignment Spectral Assignment (Identify spin systems) Processing->Assignment Structure Structure Confirmation (HMBC correlations, Final check) Assignment->Structure

Caption: Experimental workflow for NMR characterization.

Table 1: Recommended NMR Acquisition Parameters (500 MHz Spectrometer)
Parameter¹H Experiment¹³C {¹H} ExperimentgCOSYgHSQCgHMBC
Pulse Program zg30zgpg30cosygpprqfhsqcedetgpsisp2.2hmbcgplpndqf
Solvent DMSO-d₆DMSO-d₆DMSO-d₆DMSO-d₆DMSO-d₆
Temperature 298 K298 K298 K298 K298 K
Spectral Width (ppm) -2 to 12-10 to 200-2 to 12F2: -2 to 12, F1: 0 to 180F2: -2 to 12, F1: 0 to 200
Number of Scans (NS) 16102481632
Relaxation Delay (D1) 2.0 s2.0 s2.0 s1.5 s2.0 s
Acquisition Time ~2 min~1 hr~20 min~45 min~1.5 hr

Data Interpretation and Structural Elucidation

The key to this analysis is a systematic approach to assigning the spectra, focusing on unique structural motifs in each molecule.

Identifying the Components
  • Phenanthrene: This molecule will produce a series of complex, coupled signals exclusively in the aromatic region of the ¹H spectrum (typically ~7.5-8.9 ppm) and the ¹³C spectrum (~122-132 ppm). The COSY spectrum will show the coupling network within its fused ring system.

  • Atorvastatin Lactam: This molecule has distinct regions:

    • Aromatic Region: Signals from the fluorophenyl, phenyl, and pyrrole rings. These will overlap with Phenanthrene signals, necessitating 2D NMR for resolution.

    • Aliphatic Region: Signals from the isopropyl group and, most importantly, the newly formed lactam ring and side chain. These signals will be unique and free from Phenanthrene interference.

Unambiguous Assignment of Atorvastatin Lactam

The definitive identification of the lactam structure hinges on specific HMBC correlations that are impossible in the parent Atorvastatin API. The lactamization process converts the dihydroxy acid side chain into a six-membered ring.

G Pyrrole Pyrrole-N CH2_alpha N-CH₂ (α) CH2_beta CH₂ (β) CH_gamma CH (γ) CH_delta CH-O (δ) CH2_epsilon CH₂ (ε) Lactam_CO Lactam C=O Proton_alpha Proton_alpha->Pyrrole 3JCH Proton_alpha->CH2_beta 2JCH Proton_delta Proton_delta->CH2_beta 3JCH Proton_delta->Lactam_CO 2JCH Proton_epsilon Proton_epsilon->CH_gamma 3JCH Proton_epsilon->Lactam_CO 2JCH

Caption: Key HMBC correlations confirming the lactam ring structure.

The critical evidence for the lactam structure comes from the HMBC spectrum:

  • A correlation between the proton on the δ-carbon ( ) and the lactam carbonyl carbon (Lactam C=O ).

  • A correlation between the protons on the ε-carbon ( ) and the same lactam carbonyl carbon.

These two correlations definitively establish the six-membered lactam ring, which is the defining structural feature of this impurity.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Atorvastatin Lactam

(Note: Shifts are approximate and referenced to DMSO-d₆. Actual values will depend on precise experimental conditions.)[18][19]

Atom PositionRepresentative ¹H Shift (ppm)Representative ¹³C Shift (ppm)Key HMBC Correlations
Lactam C=O -~171.0Hδ, Hε
CH-O (δ) ~4.25 (m)~75.5Lactam C=O, Cβ
Pyrrole Ring ~6.9 - 7.2~115 - 138Aromatic and Isopropyl Carbons
Fluorophenyl Ring ~7.0 - 7.3~115 - 164 (¹⁹F coupled)Pyrrole Carbons
Isopropyl-CH ~3.45 (septet)~26.0Isopropyl-CH₃, Pyrrole Carbons
Isopropyl-CH₃ ~1.40 (d)~21.5Isopropyl-CH
The Influence of the Calcium Salt

In solution-state NMR using a strong coordinating solvent like DMSO-d₆, the calcium ion is typically solvated and does not induce significant or easily interpretable changes in the ¹H or ¹³C chemical shifts of the organic molecule. Its primary effect is on the solubility of the sample. To probe the specific coordination environment of the Ca²⁺ ion, advanced solid-state NMR techniques would be required, potentially including ⁴³Ca NMR, though this is a highly specialized experiment due to the low natural abundance and quadrupolar nature of the ⁴³Ca nucleus.[20][21][22][23]

Conclusion

This application note provides a comprehensive and robust framework for the definitive structural characterization of Atorvastatin Lactam, even within a complex matrix containing a calcium salt and a potential contaminant like Phenanthrene. By strategically employing a suite of high-field 1D and 2D NMR experiments, particularly COSY, HSQC, and HMBC, researchers can overcome challenges of spectral overlap and ambiguity. The systematic interpretation of these spectra, focusing on key long-range heteronuclear correlations, allows for the unequivocal confirmation of the lactam structure, ensuring the integrity and safety of pharmaceutical products. This methodology serves as a powerful template for tackling similar complex structural elucidation challenges in drug development and quality assurance.

References

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  • Akhtar, M. et al. (2009). Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o542–o543. [Online]. Available: [Link]

  • Vukkum, P. et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Chromatographic Science, 51(6), 517-526. [Online]. Available: [Link]

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  • Forgeron, M. A. & Wasylishen, R. E. (2010). Calcium binding environments probed by 43Ca NMR spectroscopy. Dalton Transactions, 39(35), 8071-8083. [Online]. Available: [Link]

  • University of Ottawa (n.d.). (43Ca) Calcium NMR. nmr.chem.uottawa.ca. [Online]. Available: [Link]

  • Leonardi, M. et al. (2015). Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. Organic Chemistry Frontiers, 2(7), 778-781. [Online]. Available: [Link]

  • Crowston, B. (2020). Program that automatically interprets NMR spectra is boon for structure elucidation. Chemistry World. [Online]. Available: [Link]

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  • Guan, Y. et al. (2021). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. ACS Central Science, 7(9), 1536-1546. [Online]. Available: [Link]

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  • Gil, R. R. & Giraudo, A. (2019). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 57(9), 548-564. [Online]. Available: [Link]

  • University of Missouri-St. Louis (n.d.). Sample Preparation. umsl.edu. [Online]. Available: [Link]

  • S.S. College, Jehanabad (n.d.). BP301(T) Pharmaceutical organic chemistry-II Unit-iv. sscollegejehanabad.com. [Online]. Available: [Link]

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  • Mishra, S. et al. (2021). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. World Journal of Pharmaceutical Research, 10(10), 918-939. [Online]. Available: [Link]

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  • IMSERC (n.d.). NMR Periodic Table: Calcium NMR. Northwestern University. [Online]. Available: [Link]

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  • Krauß, J. et al. (2019). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 15, 2085-2091. [Online]. Available: [Link]

  • Veeprho (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Online]. Available: [Link]

  • Kim, G. et al. (2016). Natural-Abundance 43Ca Solid-State NMR Spectroscopy of Bone. ChemPhysChem, 17(16), 2534-2541. [Online]. Available: [Link]

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  • Kim, H. et al. (2012). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 20(1), 123-128. [Online]. Available: [Link]

  • Gutta, M. et al. (2024). POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. Rasayan Journal of Chemistry, 17(4), 1573-1578. [Online]. Available: [Link]

  • Li, Y. et al. (2019). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Medicinal Chemistry, 26(1). [Online]. Available: [Link]

  • Tey, J. et al. (2019). A new NMR crystallographic approach to reveal the calcium local structure of atorvastatin calcium. Physical Chemistry Chemical Physics, 21(11), 6062-6071. [Online]. Available: [Link]

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Method

Application Note: Mass Spectrometric Characterization of Atorvastatin Lactam Phenanthrene Calcium Salt

Abstract This application note provides a detailed protocol and theoretical framework for the mass spectrometric analysis of Atorvastatin Lactam Phenanthrene Calcium Salt, a known impurity and photoproduct of Atorvastati...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the mass spectrometric analysis of Atorvastatin Lactam Phenanthrene Calcium Salt, a known impurity and photoproduct of Atorvastatin.[1] As a Senior Application Scientist, this guide is structured to offer both practical, step-by-step methodologies and a deep dive into the causal logic behind the fragmentation patterns. We will explore the structural modifications from the parent drug, Atorvastatin, to its lactam and phenanthrene derivatives, and predict the resulting fragmentation pathways under collision-induced dissociation (CID). This document is intended for researchers, scientists, and drug development professionals engaged in impurity profiling and structural elucidation of pharmaceuticals.

Introduction

Atorvastatin is a widely prescribed synthetic inhibitor of HMG-CoA reductase, pivotal in the management of hypercholesterolemia.[2][3] The stability and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. During synthesis, storage, or upon exposure to certain conditions like light, Atorvastatin can degrade or rearrange to form various impurities.[1][4] One such set of related substances involves intramolecular cyclization to form a lactam and a phenanthrene moiety.[1][5]

The Atorvastatin Lactam Phenanthrene derivative is a complex impurity that combines these structural changes. Its calcium salt form, with the chemical formula C₆₆H₆₄CaF₂N₄O₁₂, is a recognized impurity that requires careful characterization.[6] Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for identifying and structurally characterizing such low-level impurities.

This guide will first deconstruct the fragmentation of the parent Atorvastatin molecule, then extrapolate this knowledge to predict the fragmentation of the Atorvastatin Lactam Phenanthrene derivative. A robust LC-MS/MS protocol is provided to serve as a starting point for method development and validation.

Chemical Structures and Rationale for Analysis

Understanding the structural evolution from the parent drug to the impurity is fundamental to interpreting the mass spectra.

  • Atorvastatin: The parent molecule possesses a heptanoic acid side chain.[7]

  • Atorvastatin Lactam: This is formed via intramolecular amidation, where the terminal carboxylic acid of the heptanoic acid chain reacts with the secondary amine in the pyrrole ring. This results in the formation of a seven-membered lactam ring.

  • Atorvastatin Phenanthrene: This derivative is a known photoproduct where a cyclization reaction occurs, forming a rigid, polycyclic aromatic phenanthrene core.[1]

  • Atorvastatin Lactam Phenanthrene Calcium Salt: This impurity combines both the lactam ring and the phenanthrene core. The calcium salt is the common pharmaceutical form. In the electrospray ionization (ESI) source, this salt will dissociate, and the molecule will be analyzed typically as its protonated ([M+H]⁺) or deprotonated ([M-H]⁻) form.

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of Atorvastatin is well-documented and serves as our foundation.[7][8] The protonated molecule of Atorvastatin typically has an m/z of 559.26.[7][8] Key fragmentation events involve cleavages around the amide bond and losses from the heptanoic acid side chain.

For the Atorvastatin Lactam Phenanthrene molecule, we must account for the structural changes. The formation of the phenanthrene ring and the lactam ring will alter the fragmentation pattern.

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive ion mode, protonation will likely occur on the amide oxygen or the nitrogen atoms. The rigid phenanthrene structure will be relatively stable, with fragmentation likely initiated at the side chain.

Below is a DOT script visualizing the predicted fragmentation pathway for the protonated Atorvastatin Lactam Phenanthrene molecule.

G cluster_workflow Predicted Fragmentation Pathway of Atorvastatin Lactam Phenanthrene ([M+H]⁺) precursor Precursor Ion [M+H]⁺ frag1 Fragment 1 Loss of H₂O precursor->frag1 -18 Da frag2 Fragment 2 Cleavage of side chain precursor->frag2 Neutral Loss frag3 Fragment 3 Cleavage at amide linkage frag2->frag3 Further Fragmentation frag4 Fragment 4 Phenanthrene core fragment frag3->frag4 Core Structure

Caption: Predicted fragmentation of protonated Atorvastatin Lactam Phenanthrene.

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative ion mode, deprotonation will occur at the hydroxyl groups on the side chain. Fragmentation in this mode for the parent Atorvastatin often involves the loss of the fluorophenyl group and cleavages along the side chain.[9][10]

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the analysis of Atorvastatin Lactam Phenanthrene Calcium Salt.

Sample Preparation
  • Standard Preparation: Accurately weigh 1 mg of Atorvastatin Lactam Phenanthrene Calcium Salt reference standard and dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.

  • Working Solution: Further dilute the stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.[7]

  • Matrix Samples (e.g., Plasma): For analysis in biological matrices, a protein precipitation or liquid-liquid extraction is necessary. A typical protein precipitation protocol involves adding 3 parts of cold acetonitrile to 1 part of plasma, vortexing, centrifuging, and analyzing the supernatant.[11][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

This method is based on established protocols for Atorvastatin and its metabolites.[13][14]

ParameterCondition
LC System Agilent 1290 Infinity LC or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Agilent 6460 Triple Quadrupole or equivalent Q-TOF for high-resolution data
Ion Source Electrospray Ionization (ESI), Positive and Negative Modes
Gas Temperature 325 °C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 4000 V
Mass Spectrometer Parameters (Hypothetical MRM Transitions)

The following table outlines hypothetical Multiple Reaction Monitoring (MRM) transitions for the target analyte. These would need to be optimized empirically.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Atorvastatin Lactam PhenanthreneTo be determinedTo be determinedTo be optimized
(Protonated)
Atorvastatin (for comparison)559.3440.220
(Protonated)

Analytical Workflow Visualization

The overall process from sample preparation to data analysis is depicted in the following workflow diagram.

G cluster_workflow Analytical Workflow A Sample Preparation (Standard/Matrix) B LC Separation (C18 Reverse Phase) A->B C Mass Spectrometry (ESI-MS/MS) B->C D Data Acquisition (Full Scan & Product Ion Scan) C->D E Data Analysis (Fragmentation Pathway Elucidation) D->E

Caption: General workflow for the analysis of Atorvastatin impurities.

Trustworthiness and Self-Validation

The protocols described herein are built upon validated methods for the parent drug, Atorvastatin. To ensure the trustworthiness of the results for the novel impurity:

  • High-Resolution Mass Spectrometry: Whenever possible, utilize a Q-TOF or Orbitrap mass spectrometer to obtain accurate mass measurements of precursor and fragment ions. This allows for the confident determination of elemental compositions.[7][8]

  • Isotopic Labeling: If available, a stable isotope-labeled internal standard can be used to confirm fragmentation pathways and improve quantification accuracy.

  • Forced Degradation Studies: Performing forced degradation studies (e.g., photolytic stress) on Atorvastatin can help to generate the Atorvastatin Lactam Phenanthrene impurity in-situ, providing a means to confirm its identity and fragmentation pattern in a complex mixture.[15]

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of Atorvastatin Lactam Phenanthrene Calcium Salt. By leveraging the known fragmentation behavior of Atorvastatin and considering the structural modifications of the impurity, a detailed analytical approach can be formulated. The provided protocols for sample preparation, LC-MS/MS analysis, and the theoretical fragmentation pathways serve as a robust starting point for researchers in pharmaceutical analysis and quality control. The successful characterization of such impurities is paramount for ensuring the safety and efficacy of pharmaceutical products.

References

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Application

Application Notes &amp; Protocols for Pharmaceutical Quality Control of Atorvastatin Calcium: Analysis of Atorvastatin Lactam and Phenanthrene Impurities

Introduction: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the quality control of Atorvastatin Calcium, a leading synthetic lipid-lowering agen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the quality control of Atorvastatin Calcium, a leading synthetic lipid-lowering agent.[1][2] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity.[3][4] Consequently, rigorous monitoring and control of impurities throughout the manufacturing process are mandated by global regulatory bodies.[5][6] This guide focuses specifically on the analytical control of two critical impurities: Atorvastatin Lactam , a primary degradation and process-related impurity, and Phenanthrene , a potential process-related impurity from raw materials or synthesis intermediates.[7][8][]

The term "Atorvastatin Lactam Phenanthrene Calcium Salt" is interpreted herein not as a single chemical entity, but as a topic addressing the crucial need to analyze and control for Atorvastatin Lactam and Phenanthrene within the Atorvastatin Calcium drug substance and product matrix. This application note details the scientific rationale, validated analytical protocols, and data interpretation required to ensure the quality of Atorvastatin, in alignment with international regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[10][11]

PART 1: Scientific Rationale and Analyte Overview

The Criticality of Impurity Profiling in Atorvastatin

Atorvastatin functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[12] Its complex chemical structure, however, makes it susceptible to the formation of various impurities during synthesis, formulation, and storage.[1][2] These impurities can potentially impact the drug's efficacy, stability, and, most importantly, patient safety. The ICH guidelines Q3A(R2) and Q3B(R2) provide a framework for the reporting, identification, and qualification of such impurities in new drug substances and products, respectively.[5][10][13]

Focus Impurities: Structures and Origins
  • Atorvastatin Lactam: This is one of the most significant impurities associated with Atorvastatin. It is formed through the intramolecular cyclization of the 3,5-dihydroxyheptanoic acid side chain of Atorvastatin, a reaction that can be catalyzed by acidic conditions or heat.[8] As both a potential degradation product and a process impurity from the synthesis itself, its presence must be strictly controlled.[7][14]

  • Phenanthrene: Phenanthrene is a polycyclic aromatic hydrocarbon (PAH). While not a direct structural derivative of Atorvastatin, it can be introduced as a process-related impurity. Its potential origins include raw materials, solvents, or as a byproduct from certain synthetic routes used in the broader chemical industry.[15] Given the known toxicological concerns associated with PAHs, its presence, even in trace amounts, is unacceptable and must be monitored.[16]

Chemical structures of Atorvastatin, Atorvastatin Lactam, and PhenanthreneFigure 1. Chemical structures of Atorvastatin, Atorvastatin Lactam, and Phenanthrene.
The Role of Reference Standards

The foundation of accurate impurity quantification lies in the use of highly characterized reference standards.[3][17] A reference standard is a purified compound used as a benchmark for identification, purity, and potency.[4][17] For the protocols described herein, certified reference standards for Atorvastatin Calcium, Atorvastatin Lactam, and Phenanthrene are essential for instrument calibration, system suitability testing, and the validation of the analytical method.[18]

PART 2: Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The recommended methodology for the simultaneous determination of Atorvastatin and its impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[19][20][21][22] This technique offers excellent resolution, sensitivity, and robustness for separating the active pharmaceutical ingredient (API) from its structurally similar impurities.

Principle of the Method

The separation is achieved on a C18 stationary phase. A gradient elution using a buffered aqueous mobile phase and an organic modifier allows for the effective separation of the polar Atorvastatin and Atorvastatin Lactam from the highly non-polar Phenanthrene. The analytes are detected and quantified based on their UV absorbance.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Weigh & Dissolve Reference Standards (Atorvastatin, Lactam, Phenanthrene) prep_sst Prepare System Suitability Solution (Mixture of Standards) prep_std->prep_sst prep_sample Weigh & Dissolve Atorvastatin Sample (Drug Substance or Product) analysis Inject Standards & Samples Acquire Chromatographic Data prep_sample->analysis sst System Suitability Test (SST) Verify Resolution & Repeatability prep_sst->sst sst->analysis If SST Passes integration Integrate Peak Areas Identify Peaks by Retention Time analysis->integration quant Quantify Impurities Using Calibration Curve or External Standard integration->quant report Report Results vs. Specifications Final Quality Control Decision quant->report

Caption: High-level workflow for HPLC-based impurity analysis.

Detailed Protocol

2.3.1 Instrumentation & Reagents

  • HPLC System: A gradient-capable HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: Zorbax Bonus-RP (4.6 x 150 mm, 3.5 µm) or equivalent L1 packing C18 column.

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade), Ammonium Acetate, Glacial Acetic Acid.

  • Reference Standards: USP Atorvastatin Calcium RS, Atorvastatin Lactam RS, Phenanthrene RS.

2.3.2 Chromatographic Conditions

ParameterConditionCausality Behind Choices
Mobile Phase A 0.05 M Ammonium Acetate Buffer, pH 5.0 (adjusted with Glacial Acetic Acid)The buffer controls the ionization state of Atorvastatin and its lactam, ensuring consistent retention and peak shape. A pH of 5.0 provides a good balance for the acidic nature of the main compound.
Mobile Phase B AcetonitrileAcetonitrile is a strong organic solvent that provides good peak shape and resolution for the analytes on a C18 column.[23]
Gradient Program Time (min): 0, 25, 35, 36, 45 %B: 40, 70, 95, 40, 40A gradient is necessary to elute both the relatively polar Atorvastatin Lactam and the very non-polar Phenanthrene in a reasonable run time. The initial low organic content ensures retention of early eluting peaks, while the ramp to high organic content elutes Phenanthrene.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure.
Column Temperature 35 °CMaintaining a constant, elevated temperature ensures reproducible retention times and can improve peak symmetry by reducing mobile phase viscosity.[24]
Detection UV at 245 nmThis wavelength provides good sensitivity for Atorvastatin and its lactam impurity.[25] While not optimal for Phenanthrene, it is often sufficient for detection at relevant impurity levels. A PDA detector can be used to confirm peak purity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.

2.3.3 Preparation of Solutions

  • Diluent: Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (Atorvastatin): Accurately weigh and dissolve USP Atorvastatin Calcium RS in Diluent to obtain a concentration of about 1.0 mg/mL of atorvastatin.

  • Impurity Stock Solution (Lactam & Phenanthrene): Accurately weigh and dissolve Atorvastatin Lactam RS and Phenanthrene RS in Diluent to obtain a concentration of about 0.1 mg/mL for each.

  • System Suitability Solution (SSS): Prepare a solution containing approximately 0.5 mg/mL of Atorvastatin, 0.005 mg/mL of Atorvastatin Lactam, and 0.005 mg/mL of Phenanthrene. This solution is used to verify the performance of the chromatographic system.

  • Sample Solution: Accurately weigh and dissolve the Atorvastatin drug substance or powdered tablets in Diluent to obtain a final nominal concentration of 1.0 mg/mL of atorvastatin. Sonicate if necessary and filter through a 0.45 µm filter.[26]

PART 3: Method Validation Protocol (per ICH Q2(R2))

Validation of the analytical procedure is mandatory to demonstrate its suitability for its intended purpose.[27][28] The following parameters must be assessed.

Validation Workflow

G cluster_params Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Protocol Steps

3.2.1 Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analytes in the presence of other components (e.g., other impurities, degradation products, excipients).[28][29]

  • Protocol:

    • Analyze a blank (diluent) and a placebo (formulation excipients without API). No interfering peaks should be observed at the retention times of the analytes.

    • Perform forced degradation studies on the Atorvastatin sample.[12][30] Expose the sample to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress.[31]

    • Analyze the stressed samples. The method is specific if the peaks for Atorvastatin Lactam, Phenanthrene, and the parent drug are well-resolved from any degradation products formed. Peak purity analysis using a PDA detector should be performed.

3.2.2 Linearity

  • Objective: To demonstrate a linear relationship between the concentration of each impurity and the analytical response.

  • Protocol:

    • Prepare a series of at least five solutions of Atorvastatin Lactam and Phenanthrene ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.15% of the API concentration).

    • Inject each solution in triplicate.

    • Plot a graph of mean peak area versus concentration.

    • Perform linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

3.2.3 Accuracy

  • Objective: To determine the closeness of the measured value to the true value.[32]

  • Protocol:

    • Spike a known amount of Atorvastatin sample (drug product or substance) with known quantities of Atorvastatin Lactam and Phenanthrene standards at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each level in triplicate and analyze.

    • Calculate the percentage recovery of each impurity.

    • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each impurity.

3.2.4 Precision

  • Objective: To assess the degree of scatter between a series of measurements from the same homogeneous sample.[32]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six independent preparations of the Atorvastatin sample spiked with impurities at 100% of the specification level on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 5.0% for each impurity.

3.2.5 Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Estimate the LOQ based on a signal-to-noise ratio of 10:1.

    • Prepare impurity solutions at this estimated concentration and inject six times.

    • Verify that the precision (RSD) at the LOQ is acceptable (typically ≤ 10%).

Validation Data Summary
Validation ParameterTypical Acceptance CriteriaPurpose
Specificity No interference at analyte RT; resolution > 2.0Ensures correct identification and quantification without interference
Linearity Correlation Coefficient (r²) ≥ 0.99Confirms proportional response across a range of concentrations
Accuracy 90.0 – 110.0 % RecoveryMeasures how close the experimental value is to the true value
Precision (Repeatability) RSD ≤ 5.0%Measures variability under the same operating conditions
Precision (Intermediate) RSD ≤ 5.0%Measures variability under different lab conditions (day, analyst)
Limit of Quantitation S/N ≥ 10; RSD ≤ 10%Defines the lowest concentration that can be reliably measured

PART 4: Data Interpretation and Reporting

System Suitability Test (SST)

Before any sample analysis, the SSS must be injected. The system is deemed suitable for use only if the following criteria are met:

  • Resolution: The resolution between Atorvastatin and the nearest eluting impurity peak is ≥ 2.0.

  • Tailing Factor: The tailing factor for the Atorvastatin peak is ≤ 2.0.

  • Repeatability: The RSD for five replicate injections of the Atorvastatin peak area is ≤ 2.0%.

Calculation of Impurity Content

The percentage of each impurity in the sample is calculated using the external standard method:

% Impurity = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Imp_Std / Conc_Sample) * 100

Where:

  • Area_Imp_Sample = Peak area of the impurity in the sample chromatogram.

  • Area_Imp_Std = Average peak area of the impurity in the standard chromatogram.

  • Conc_Imp_Std = Concentration of the impurity in the standard solution (mg/mL).

  • Conc_Sample = Concentration of Atorvastatin in the sample solution (mg/mL).

Reporting Thresholds

Results must be reported according to ICH Q3A guidelines. For a maximum daily dose of Atorvastatin (typically up to 80 mg), the following thresholds generally apply:

  • Reporting Threshold: ≥ 0.05%

  • Identification Threshold: ≥ 0.10%

  • Qualification Threshold: ≥ 0.15%

Any impurity found at or above the reporting threshold must be documented.[10] Any impurity exceeding the identification threshold must be structurally identified, and any exceeding the qualification threshold must have its safety established.[5][11]

References

  • Vertex AI Search. (2024, March 29). The Crucial Role of Reference Standards in the Pharmaceutical Industry!
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Muhammad, S., et al. (2023). Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. MDPI.
  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • American Pharmaceutical Review. Reference Standards. [Link]

  • de Oliveira, M. A. L., et al. (2019). Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring. Journal of AOAC International, 102(3), 801-809. [Link]

  • Monika, et al. (2019). Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics, 9(3-s), 833-839. [Link]

  • MRIGlobal. Reference Standards in the Pharmaceutical Industry. [Link]

  • Lane, S. (2012). Quality Control in the Synthesis of Atorvastatin Calcium. Pharmaceutical Networking. [Link]

  • Oxford Academic. (2018, December 18). Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring. Journal of AOAC INTERNATIONAL. [Link]

  • USP. (2019, November 22). Atorvastatin Calcium Tablets - USP-NF. [Link]

  • Pharmatech Associates. (2020, August 20). Validation of Analytical Procedures: Part 1. [Link]

  • Oxford Academic. (2024, January 10). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC INTERNATIONAL. [Link]

  • Srinivas, K., et al. (2008). Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Asian Journal of Chemistry, 20(6), 4813-4816. [Link]

  • USP. (2018, April 27). Atorvastatin Calcium Tablets - USP-NF. [Link]

  • ResearchGate. (2015, August 5). Validation of HPLC method for determination of Atorvastatin in tablets and for monitoring stability in solid phase. [Link]

  • Zenodo. (2024, October 17). A Quality Control Study of Different Brands of Atorvastatin Tablets. [Link]

  • Forgacs, A., et al. (2015). An improved kilogram-scale preparation of atorvastatin calcium. Chemistry Central Journal, 9, 8. [Link]

  • de Souza, T. A. J., et al. (2018). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 23(11), 2849. [Link]

  • FDA. (2023, December). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (1995, November). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Ali, M., et al. (2009). Degradation of atorvastatin. Acta Crystallographica Section E, 65(Pt 2), o299. [Link]

  • USP. (2013, June 1). Atorvastatin Calcium - USP-NF. [Link]

  • European Medicines Agency. (2006, June). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • Li, Y. (2003). Validation of Impurity Methods, Part II. LCGC North America, 21(12). [Link]

  • ResearchGate. (2018, December 18). Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring. [Link]

  • Gutta, M., et al. (2024). POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION. Rasayan Journal of Chemistry, 17(4), 1573-1578. [Link]

  • SynZeal. Atorvastatin Impurities. [Link]

  • Shinde, V. (2022, September 9). Atorvastatin and it's Impurities: An Overview. Veeprho. [Link]

  • Sari, Y., et al. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics, 10(6), 11-16. [Link]

  • Hubert, P., et al. (2017). Some good validation practices for analytical procedures. A3P. [Link]

  • Lee, H. W., et al. (2011). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 19(1), 29-32. [Link]

  • Kumar, V., et al. (2011). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. Journal of Liquid Chromatography & Related Technologies, 34(12), 1057-1069. [Link]

  • Pi-Sub, S., et al. (2012). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 8, 1152-1159. [Link]

  • Google Patents.
  • Market Research Future. (2023, August 22). Phenanthrene Market: Fueling Innovation in Pharmaceuticals & Environmental Spheres. [Link]

  • Public Health England. Fact sheet: Phenanthrene. [Link]

  • Wikipedia. Phenanthrene. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"minimizing the formation of Atorvastatin Lactam Phenanthrene Calcium Salt during synthesis"

A Guide to Minimizing the Formation of Atorvastatin Lactam and Phenanthrene Impurities Welcome to the Technical Support Center for Atorvastatin synthesis. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing the Formation of Atorvastatin Lactam and Phenanthrene Impurities

Welcome to the Technical Support Center for Atorvastatin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing Atorvastatin Calcium while ensuring the highest purity of the final active pharmaceutical ingredient (API). We will delve into the mechanistic underpinnings of the formation of two critical impurities: Atorvastatin Lactam and the photochemically-derived Atorvastatin Lactam Phenanthrene Calcium Salt. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to empower you to minimize these impurities in your synthetic workflow.

Understanding the Challenge: Impurity Formation in Atorvastatin Synthesis

The synthesis of Atorvastatin, a leading HMG-CoA reductase inhibitor, is a multi-step process where precise control over reaction conditions is paramount to prevent the formation of process-related and degradation impurities.[1] Two particularly challenging impurities are Atorvastatin Lactam and a phenanthrene-containing derivative. The presence of these impurities can impact the drug's purity and effectiveness, necessitating strict monitoring and control to meet regulatory standards.[2]

Atorvastatin Lactam is an intramolecular cyclization product, while the Atorvastatin Lactam Phenanthrene Calcium Salt is a more complex structure arising from a photochemical reaction.[3][4] Understanding the distinct formation pathways of these impurities is the first step toward their effective control.

Frequently Asked Questions (FAQs)

Q1: What is Atorvastatin Lactam and how is it formed?

A1: Atorvastatin Lactone (EP Impurity H) is a common process-related impurity formed through the intramolecular cyclization of the δ-hydroxy group with the carboxylic acid moiety of the heptanoic acid side chain, creating a stable six-membered lactone ring.[4] This reaction is primarily catalyzed by acidic conditions, which can be encountered during the deprotection of side-chain protecting groups or the hydrolysis of the ester.[4][5]

Q2: What is the Atorvastatin Lactam Phenanthrene Calcium Salt impurity?

A2: This is a significant impurity characterized by the presence of both a lactam ring and a phenanthrene core fused to the pyrrole ring of the Atorvastatin molecule.[6] It is not a typical process-related impurity but rather a photodegradation product.[7][8]

Q3: What is the mechanism of formation for the phenanthrene impurity?

A3: The formation of the phenanthrene ring system is a photochemical process.[3] The stilbene-like substructure within the Atorvastatin molecule undergoes a photocyclization reaction upon exposure to light, particularly UV radiation.[7][8] This is followed by an oxidation step to form the aromatic phenanthrene ring. This process can be self-sensitized by Atorvastatin or its photoproducts.[7][9]

Q4: Are there specific regulatory limits for these impurities?

A4: Yes, regulatory agencies like the U.S. FDA and EMA have stringent guidelines for impurity levels in APIs.[2] While specific limits for every potential impurity are not always publicly detailed, pharmacopeial monographs for Atorvastatin Calcium outline tests and acceptance criteria for known impurities, including Atorvastatin Lactone.[10] For any new or unspecified impurity, strict qualification thresholds must be adhered to. The FDA provides guidance on the analytes to measure in Atorvastatin products, which includes the active metabolites.[11]

Q5: What are the primary analytical methods for detecting these impurities?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for the routine analysis and quantification of Atorvastatin and its related impurities.[12][13][14] For structural confirmation and more sensitive detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[15]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving issues related to the formation of Atorvastatin Lactam and Phenanthrene impurities during synthesis.

Troubleshooting Workflow: Impurity Identification and Mitigation

Troubleshooting_Workflow Impurity Troubleshooting Workflow start High Impurity Levels Detected in Atorvastatin Calcium Batch check_impurity Identify the Primary Impurity: - Atorvastatin Lactam - Phenanthrene Derivative - Other start->check_impurity lactam_path Issue: Elevated Atorvastatin Lactam check_impurity->lactam_path Lactam phenanthrene_path Issue: Elevated Phenanthrene Impurity check_impurity->phenanthrene_path Phenanthrene other_impurities Address Other Process-Related Impurities check_impurity->other_impurities Other review_ph Review pH Control During Deprotection/Hydrolysis Steps lactam_path->review_ph review_temp Assess Reaction and Work-up Temperatures lactam_path->review_temp review_light Audit Light Exposure Throughout the Process phenanthrene_path->review_light review_oxidants Investigate for Unwanted Oxidizing Conditions phenanthrene_path->review_oxidants optimize_ph Implement Strict pH Control (Target pH 8.6-8.8) review_ph->optimize_ph optimize_temp Optimize for Lower Temperatures review_temp->optimize_temp implement_light_protection Use Amber Glassware and Minimize Light Exposure review_light->implement_light_protection inert_atmosphere Ensure Inert Atmosphere (e.g., Nitrogen Blanket) review_oxidants->inert_atmosphere purification Refine Purification Protocol: - Recrystallization - Solvent Extraction optimize_ph->purification optimize_temp->purification implement_light_protection->purification inert_atmosphere->purification final_qc Final QC Analysis: Impurity Levels Within Specification purification->final_qc

Caption: A logical workflow for diagnosing and mitigating impurity formation.

Issue 1: Elevated Levels of Atorvastatin Lactam
Potential Cause Underlying Mechanism Recommended Action
Inadequate pH Control Acidic conditions (pH < 7) during the hydrolysis of the ester or deprotection of the diol side chain catalyze the intramolecular cyclization to form the lactam.[4][5]Implement rigorous pH monitoring and control. During the work-up and salt formation steps, maintain the pH of the aqueous phase between 8.6 and 8.8. A patent has demonstrated that this can reduce lactone impurity to as low as 0.05%.[16]
High Reaction/Work-up Temperature Elevated temperatures can provide the activation energy needed for the lactonization reaction, especially in the presence of localized acidic or basic conditions.Conduct the hydrolysis and subsequent work-up steps at controlled, lower temperatures. For instance, during the addition of NaOH for hydrolysis, maintain the temperature below 30°C.[16]
Inefficient Purification Atorvastatin Lactam may co-crystallize or remain in the final product if the purification process is not optimized for its removal.Optimize the purification protocol. Recrystallization from a hot ethanol or a methanol-water mixture is effective.[4][17] An ethyl acetate extraction during the work-up can also selectively remove impurities.[17]
Issue 2: Presence of Atorvastatin Lactam Phenanthrene Calcium Salt
Potential Cause Underlying Mechanism Recommended Action
Exposure to Light The primary cause is the exposure of Atorvastatin or its intermediates to light, which initiates a photocyclization of the stilbene-like moiety within the molecule.[7][8]Protect all reaction vessels, storage containers, and processing equipment from light. Use amber or light-blocking glassware and conduct operations in a controlled lighting environment.
Presence of Photosensitizers or Metal Ions The photodegradation can be accelerated by photosensitizers or the presence of certain metal ions, such as ferric ions (Fe³⁺), which can participate in photochemical reactions.[9]Ensure all reagents and solvents are of high purity and free from metal contaminants. When applicable, use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that can be coupled with photochemical processes.
Extended Reaction or Processing Times Prolonged exposure to even low levels of light can lead to a cumulative increase in the phenanthrene impurity.Optimize reaction kinetics and processing times to minimize the duration of light exposure.

Experimental Protocols

Protocol 1: Optimized Saponification and Salt Formation to Minimize Lactam

This protocol is adapted from demonstrated kilogram-scale synthesis and emphasizes strict pH control.[16][17]

  • Saponification:

    • To a solution of Atorvastatin ester intermediate in methanol and water, add a solution of sodium hydroxide (NaOH) while vigorously stirring.

    • Critically, maintain the reaction temperature at or below 30-40°C during the NaOH addition to prevent localized heating.[16][17]

    • Monitor the reaction by TLC or HPLC until completion.

  • Work-up and pH Adjustment:

    • Concentrate the reaction mixture under reduced pressure to remove methanol.

    • Add water and an appropriate organic solvent for extraction (e.g., methyl-isobutyl ether) to remove non-polar impurities.[16]

    • Separate the aqueous phase.

    • Crucial Step: Adjust the pH of the aqueous sodium atorvastatin solution to between 8.6 and 8.8 using a suitable acid, such as a dilute aqueous acetic acid solution.[16]

  • Calcium Salt Precipitation:

    • Heat the pH-adjusted solution to 45-50°C.

    • Optionally, add seed crystals of Atorvastatin Calcium Form I.[16]

    • Slowly add a solution of calcium acetate in water over a period of at least 1 hour to precipitate the Atorvastatin Calcium salt.[16]

    • Cool the suspension, filter the product, wash with a mixture of methanol and water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is designed to effectively remove both lactam and other process-related impurities.[4][17]

  • Dissolution:

    • Dissolve the crude Atorvastatin Calcium in a minimal amount of hot 96% ethanol by refluxing for approximately 1 hour.[17]

  • Crystallization:

    • Slowly cool the solution to room temperature (e.g., over 3 hours) to allow for the formation of well-defined crystals.[17]

  • Isolation:

    • Isolate the crystals by filtration or centrifugation.

    • Wash the crystals with cold 96% ethanol.[17]

  • Drying:

    • Dry the purified Atorvastatin Calcium under vacuum at a controlled temperature (e.g., 40°C).[17]

Chemical Pathways and Control Points

Chemical_Pathways Impurity Formation Pathways and Control Points cluster_main Main Atorvastatin Synthesis cluster_lactam Lactam Formation cluster_phenanthrene Phenanthrene Formation Atorvastatin_Acid Atorvastatin (Acid Form) Lactam_Impurity Atorvastatin Lactam Atorvastatin_Acid->Lactam_Impurity H+ / Δ (Intramolecular Cyclization) Phenanthrene_Impurity Phenanthrene Derivative Atorvastatin_Acid->Phenanthrene_Impurity hν (Light) / [O] (Photocyclization) Atorvastatin_Ca_Salt Atorvastatin Calcium (API) Atorvastatin_Acid->Atorvastatin_Ca_Salt + Ca(OAc)₂ (Salt Formation) Control_pH Control Point: Strict pH > 8 Control_pH->Lactam_Impurity Inhibits Control_Light Control Point: Protect from Light Control_Light->Phenanthrene_Impurity Prevents

Caption: Key impurity formation pathways and their respective control points.

References

  • Sortino, S., De Guidi, G., & Monti, S. (2007). A Mechanistic Study on the Phototoxicity of Atorvastatin: Singlet Oxygen Generation by a Phenanthrene-like Photoproduct. Photochemistry and Photobiology, 83(5), 1163-1169.
  • Sortino, S., De Guidi, G., & Monti, S. (2007). A mechanistic study on the phototoxicity of atorvastatin: singlet oxygen generation by a phenanthrene-like photoproduct. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). EP2560952A1 - Production of atorvastatin low in lactone impurities.
  • Veeprho. (n.d.). Atorvastatin Impurities and Related Compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN103483238B - Preparation method of atorvastatin calcium trihydrate.
  • Google Patents. (n.d.). CN104945300A - Purification method for I-type atorvastatin calcium.
  • Google Patents. (n.d.). CN104945300B - Purification method for I-type atorvastatin calcium.
  • Heger, Z., et al. (2021). Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. Scientific Research Publishing. Retrieved from [Link]

  • Heger, Z., et al. (2021). Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. Scirp.org. Retrieved from [Link]

  • Google Patents. (n.d.). CN109180633B - Purification method of atorvastatin calcium intermediate ATS-9.
  • Nemes, A., et al. (2015). An improved kilogram-scale preparation of atorvastatin calcium. PMC - PubMed Central. Retrieved from [Link]

  • Woodcock, J., & Khan, M. A. (2014). FDA Analysis of Atorvastatin Products Refutes Report of Methyl Ester Impurities. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mechanistic Study on the Phototoxicity of Atorvastatin: Singlet Oxygen Generation by a Phenanthrene-like Photoproduct. Retrieved from [Link]

  • Lee, H. W., et al. (2008). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics. Retrieved from [Link]

  • Stach, J., et al. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Draft Guidance on Atorvastatin Calcium. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Physiologically-Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid-to-Lactone Conversion. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Atorvastatin Pyrrolidone Phenanthrene Calcium salt. Retrieved from [Link]

  • ProPublica. (2023). The FDA Often Doesn't Test Generic Drugs for Quality Concerns, So ProPublica Did. Retrieved from [Link]

  • Google Patents. (n.d.). CN110646520A - Method for separating and/or detecting impurities in atorvastatin calcium.
  • Royal Society of Chemistry. (n.d.). Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006134482A1 - Process for producing atorvastatin, pharmaceutically acceptable salts thereof and intermediates thereof.
  • ResearchGate. (n.d.). Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

  • Seigel Law. (2012). FDA reports glass particles found in atorvastatin. Retrieved from [Link]

  • Jemal, M., et al. (2003). Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Desai, R., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

  • Lennernäs, H. (2003). Clinical pharmacokinetics of atorvastatin. PubMed. Retrieved from [Link]

  • Neochoritis, C. G., et al. (2012). Atorvastatin (Lipitor) by MCR. PMC - NIH. Retrieved from [Link]

  • New Drug Approvals. (2013). ATORVASTATIN SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012240A - Preparation method of atorvastatin calcium.
  • Google Patents. (n.d.). US6387258B1 - Method of purifying statins from a fermentation broth.
  • Al-Khafaji, K. (2022). Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins. PMC - NIH. Retrieved from [Link]

  • Rebiere, H., et al. (2014). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. NIH. Retrieved from [Link]

  • Misbahuddin, M., et al. (2011). Detection of Impurities in a tablet of Atorvastatin. ResearchGate. Retrieved from [Link]

  • Klobčar, S., & Prosen, H. (2015). Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography. PubMed. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Atorvastatin EP Impurities and Related Compounds. Retrieved from [Link]

  • TLC Pharmaceutical Standards. (n.d.). Atorvastatin Impurity 39. Retrieved from [Link]

  • Waters Corporation. (n.d.). Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. Retrieved from [Link]

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Optimization

"resolving diastereomers of Atorvastatin Lactam Phenanthrene Calcium Salt"

Technical Support Center: Resolution of Atorvastatin Lactam Diastereomers A Senior Application Scientist's Guide for Researchers Notice: The compound "Atorvastatin Lactam Phenanthrene Calcium Salt" is highly specific and...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Resolution of Atorvastatin Lactam Diastereomers

A Senior Application Scientist's Guide for Researchers

Notice: The compound "Atorvastatin Lactam Phenanthrene Calcium Salt" is highly specific and not described in publicly available scientific literature. This guide is built upon established principles for the resolution of diastereomers of Atorvastatin and its known related substances, such as Atorvastatin Lactam. The methodologies and troubleshooting advice provided are based on analogous separations in pharmaceutical analysis and are intended to serve as a robust framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the diastereomers of Atorvastatin Lactam, and why is their separation critical?

Atorvastatin has two chiral centers in its side chain. The formation of Atorvastatin Lactam, a common degradation product, occurs through intramolecular cyclization, creating a third chiral center.[1][2][3] This results in multiple possible diastereomers. Each diastereomer can have distinct pharmacological and toxicological profiles. Regulatory agencies mandate strict control over stereoisomeric impurities; therefore, resolving and quantifying these diastereomers is essential for ensuring drug safety and efficacy.

Q2: What are the primary analytical techniques for resolving these diastereomers?

The principal methods for separating diastereomers of Atorvastatin-related compounds are chromatographic techniques.[4]

  • High-Performance Liquid Chromatography (HPLC): Using a Chiral Stationary Phase (CSP) is the most common approach.[5][6][7] These columns create a chiral environment that interacts differently with each diastereomer, leading to different retention times.[8]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and higher efficiency.[9][10] It uses supercritical CO2 as the primary mobile phase, which reduces solvent consumption, making it a "greener" technology.[9][] SFC has proven highly effective for both analytical and preparative-scale chiral separations in the pharmaceutical industry.[9][]

  • Diastereomeric Crystallization: This classical method involves reacting the diastereomeric mixture with a chiral resolving agent to form new diastereomeric salts with different solubilities.[4][12][13] These salts can then be separated by fractional crystallization.[12] This technique is particularly useful for large-scale separations.[4]

Q3: How do I choose between HPLC and SFC for my separation?

The choice depends on several factors:

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Speed Generally longer run times.Typically 3-5 times faster than HPLC.[]
Solvent Usage Higher consumption of organic solvents.Significantly lower organic solvent consumption.[9][]
Resolution Excellent, but method development can be lengthy.Often provides superior resolution for complex chiral separations.
Cost Lower initial instrument cost.Higher initial instrument cost, but lower operating costs due to less solvent waste.
Scalability Well-established for both analytical and preparative scale.Excellent for preparative scale, offering high throughput.[9][10][]
Best For Routine QC, well-established methods.High-throughput screening, preparative purification, complex separations.

Expert Insight: For initial method development and screening of multiple chiral stationary phases, SFC is often more efficient due to its speed.[9] For scaling up to preparative purification, SFC's lower solvent usage and high productivity make it very attractive.[9][10]

Q4: How do I select the right Chiral Stationary Phase (CSP)?

CSP selection is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the most versatile and widely successful for a broad range of chiral compounds, including those related to Atorvastatin.[8][14]

  • Recommended Starting Points: Columns like Daicel's CHIRALPAK® and CHIRALCEL® series are industry standards.[15][16] For Atorvastatin and its lactam, columns with carbamate derivatives on an amylose or cellulose backbone often provide good selectivity.[15]

  • Screening is Key: It is essential to screen a variety of CSPs with different mobile phases (both normal-phase and reversed-phase) to find the optimal conditions.

Troubleshooting Guides

Scenario 1: Poor or No Resolution in Chiral HPLC/SFC

Problem: My chromatogram shows a single broad peak or two co-eluting peaks for the diastereomers.

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution (Rs < 1.5) mobile_phase Optimize Mobile Phase start->mobile_phase First Step csp Change Chiral Stationary Phase (CSP) temp Adjust Temperature csp->temp If partial separation success Resolution Achieved (Rs ≥ 1.5) csp->success mobile_phase->csp If no improvement mobile_phase->success flow Decrease Flow Rate temp->flow For fine-tuning temp->success flow->success

Caption: Troubleshooting flowchart for poor peak resolution.

Detailed Steps & Rationale:

  • Optimize the Mobile Phase: This is the first and most impactful parameter to adjust.

    • Rationale: The mobile phase composition directly affects the interaction between the analytes and the CSP. Small changes can dramatically alter selectivity.[17]

    • Protocol (Normal Phase):

      • Start with a standard mobile phase (e.g., n-Hexane/Ethanol 90:10).

      • Vary the ratio of the alcohol modifier (e.g., 80:20, 95:5). Ethanol, 2-propanol, and methanol are common modifiers.

      • Introduce a small amount of an additive (e.g., 0.1% Trifluoroacetic Acid for acidic compounds or 0.1% Diethylamine for basic compounds) to improve peak shape and interaction.

  • Change the Chiral Stationary Phase (CSP): If mobile phase optimization fails, the chosen CSP may not be suitable.

    • Rationale: Chiral recognition is highly specific to the structures of the analyte and the CSP.[8] A different CSP offers a completely different set of chiral interactions (e.g., π-π, hydrogen bonding, steric hindrance).[8]

    • Protocol:

      • Switch to a CSP with a different chiral selector (e.g., from an amylose-based column to a cellulose-based one).

      • Consider CSPs from different categories, such as Pirkle-type or cyclodextrin-based phases, if polysaccharide columns are unsuccessful.[14][18][19]

  • Adjust the Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process.

    • Rationale: Lowering the temperature often increases the stability of the transient diastereomeric complexes formed on the CSP, which can enhance resolution.[17] Conversely, sometimes increasing the temperature can improve peak shape and efficiency.

    • Protocol:

      • Systematically decrease the column temperature in 5 °C increments (e.g., from 25 °C down to 10 °C).

      • Observe the effect on resolution (Rs) and retention time.

  • Decrease the Flow Rate: Reducing the flow rate can improve efficiency.

    • Rationale: A lower flow rate allows more time for the analytes to interact with the stationary phase, leading to better equilibrium and potentially sharper peaks and improved resolution.[20]

    • Protocol:

      • Reduce the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.

      • Note that this will increase the analysis time.

Scenario 2: I've Separated the Diastereomers, but How Do I Determine Their Absolute Configuration?

Problem: I have two distinct peaks, but I don't know which peak corresponds to which diastereomer (e.g., R,S,R vs. S,S,R).

Solution: This requires advanced analytical techniques to determine the absolute stereochemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structure elucidation.

    • Rationale: Diastereomers have different spatial arrangements, which can lead to measurable differences in their NMR spectra, particularly through-space interactions.[21][22]

    • Protocol:

      • Isolate each diastereomer using preparative HPLC or SFC.

      • Acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, NOESY/ROESY) NMR spectra for each pure diastereomer.

      • A Nuclear Overhauser Effect (NOE) experiment is crucial. An NOE between protons on different chiral centers can help define their relative orientation in space.

  • X-ray Crystallography: This is the gold standard for determining absolute configuration.

    • Rationale: If a single crystal of a pure diastereomer can be grown, X-ray diffraction can map the precise three-dimensional arrangement of every atom in the molecule, providing an unambiguous structural assignment.

    • Protocol:

      • Isolate a pure diastereomer.

      • Perform crystal screening with various solvents to obtain a high-quality single crystal suitable for X-ray analysis.

  • Use of Chiral Derivatizing Agents (CDAs): This is an indirect NMR method.

    • Rationale: Reacting the separated diastereomers with an enantiomerically pure CDA (like Mosher's acid) creates new diastereomeric esters.[23] The NMR signals of these new derivatives, particularly those near the new chiral center, will show predictable shifts that can be used to assign the configuration.[21][23]

Experimental Protocols

Protocol 1: Chiral SFC Method Development for Atorvastatin Lactam Diastereomers

This protocol outlines a systematic approach to developing a separation method using Supercritical Fluid Chromatography.

1. System Preparation:

  • Ensure the SFC system is clean and equilibrated.

  • Use a mobile phase of instrument-grade CO2 and a modifier (e.g., HPLC-grade Methanol or Ethanol).

2. Column and Conditions Screening:

  • Columns to Screen:

    • Amylose-based CSP (e.g., CHIRALPAK® IA, IB, IC)

    • Cellulose-based CSP (e.g., CHIRALCEL® OD, OJ)

  • Initial Conditions:

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Temperature: 35 °C

    • Gradient: 5% to 40% modifier over 5 minutes.

  • Rationale: A fast gradient is used to quickly determine which column/modifier combination shows any promise of separation.

3. Method Optimization:

  • Select the column/modifier combination that showed the best initial selectivity.

  • Optimize Modifier Percentage: Run a series of isocratic methods, varying the modifier percentage (e.g., 10%, 15%, 20%, 25%).

  • Optimize Temperature & Back Pressure: Once a good isocratic condition is found, vary the temperature (25°C to 40°C) and back pressure (120 bar to 200 bar) to fine-tune the resolution and peak shape.

4. Data Analysis:

  • For each condition, calculate the resolution (Rs), selectivity (α), and capacity factor (k').

  • The goal is to achieve a baseline resolution (Rs ≥ 1.5) in the shortest possible run time.

References

  • Title: Preparative supercritical fluid chromatography: A powerful tool for chiral separations Source: Journal of Chromatography A URL
  • Title: Isolation of enantiomers via diastereomer crystallisation Source: UCL Discovery URL
  • Title: Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution Source: BenchChem URL
  • Title: Separation of Enantiomers of b-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases Source: Taylor & Francis Online URL
  • Title: Analysis and Purification of Diastereomeric Steroid Saponins from the Trigonella foenum-graecum Seed Extract Using SFC/ELSD Source: Waters Corporation URL
  • Title: Thermal Degradation Study in the Process Development of Atorvastatin Calcium Source: Asian Journal of Chemistry URL
  • Title: NMR Spectroscopy of Stereoisomers Source: OpenStax-CNX URL
  • Title: Troubleshooting low enantiomeric excess in chiral resolution experiments Source: BenchChem URL
  • Title: Nuclear magnetic resonance spectroscopy of stereoisomers Source: Wikipedia URL
  • Title: Diastereomeric recrystallization Source: Wikipedia URL
  • Title: Enantiomeric Purification (HPLC/SFC)
  • Title: Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC Source: MDPI URL
  • Title: Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures Source: RSC Publishing URL
  • Source: PubMed Central (PMC)
  • Title: Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Title: Chiral screening approach of atorvastatin diastereomers by hplc method Source: Open Abstract URL
  • Title: Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography Source: ResearchGate URL
  • Title: Forced degradation study of statins: a review Source: SciSpace URL
  • Title: US4874473A - Separation of diastereomers by extractive distillation Source: Google Patents URL
  • Title: A Perspective on the Application of Preparative Supercritical Fluid Chromatography Source: American Pharmaceutical Review URL
  • Title: Chirality Sensing of N-Heterocycles via 19F NMR Source: JACS Au URL
  • Title: New NMR Technique Enables Direct Detection of Molecular Chirality Source: The Analytical Scientist URL
  • Title: Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers Source: SlidePlayer URL
  • Title: NMR analysis of stereoisomer?
  • Title: Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and Its Impurities in Tablets Source: ResearchGate URL
  • Title: An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets Source: PubMed URL
  • Title: Chiral screening approach of atorvastatin diastereomers by HPLC method Source: Mediterranean Journal of Pharmacy and pharmaceutical sciences URL
  • Title: Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets Source: MedCrave online URL
  • Title: Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin Source: International Journal of Pharmaceutical Sciences and Drug Research URL
  • Title: Chiral screening approach of Atorvastatin diasterteomers by HPLC methods Source: ResearchGate URL
  • Title: Chiral column chromatography Source: Wikipedia URL
  • Title: A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS Source: Rasayan Journal of Chemistry URL
  • Title: Chiral stationary phases for the liquid chromatographic separation of pharmaceuticals Source: Journal of Pharmaceutical and Biomedical Analysis URL
  • Title: Atorvastatin Application Note Source: Daicel Chiral Technologies URL
  • Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL
  • Title: Troubleshooting Your HPLC Chromatogram - Selectivity, Resolution, and Baseline Issues Source: American Laboratory URL
  • Title: Troubleshooting Poor Peak Shape and Resolution in HPLC Source: YouTube URL
  • Title: LC Chromatography Troubleshooting Guide Source: HALO Columns URL
  • Title: Ion Chromatography Troubleshooting Guide Source: Thermo Fisher Scientific URL

Sources

Optimization

"troubleshooting peak tailing in the analysis of Atorvastatin Lactam Phenanthrene Calcium Salt"

Technical Support Center: Atorvastatin Lactam & Phenanthrene Analysis Introduction: The Challenge of Peak Tailing in Statin Impurity Analysis In the rigorous environment of pharmaceutical quality control, chromatographic...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Atorvastatin Lactam & Phenanthrene Analysis

Introduction: The Challenge of Peak Tailing in Statin Impurity Analysis

In the rigorous environment of pharmaceutical quality control, chromatographic precision is paramount. The analysis of Atorvastatin, its lactam impurity, and associated compounds like Phenanthrene (often used as an internal standard) demands robust and reproducible HPLC methods. However, a persistent challenge that compromises data quality is peak tailing . An ideal chromatographic peak is symmetrical (Gaussian), but tailing—an asymmetry where the peak's latter half is drawn out—can lead to inaccurate integration, poor resolution between adjacent peaks, and ultimately, failed system suitability tests.[1][2]

This guide provides a comprehensive, in-depth framework for diagnosing and resolving peak tailing issues specific to the analysis of Atorvastatin Lactam and Phenanthrene, particularly when dealing with the Atorvastatin Calcium Salt formulation. We will move beyond generic advice to address the specific chemical interactions at play.

Part 1: The Diagnostic Workflow - A Logic-Based Approach to Troubleshooting

Before adjusting random parameters, a systematic approach is crucial. The first step is to determine if the problem is chemical (related to specific molecular interactions) or physical (related to the HPLC system or column hardware). The peak shape of Phenanthrene, a neutral, non-polar compound, is your primary diagnostic tool.

Diagnostic Flowchart: Isolating the Root Cause

Troubleshooting_Workflow start Peak Tailing Observed for Atorvastatin and/or Lactam q1 Is the Phenanthrene (Internal Standard) peak also tailing? start->q1 physical_path Physical / Systemic Problem q1->physical_path  Yes chemical_path Chemical / Method Problem q1->chemical_path No   p1 Check for Column Void or Inlet Frit Blockage physical_path->p1 p2 Inspect for Extra-Column Volume (tubing, fittings) p1->p2 p3 Consider Sample Solvent Mismatch (Sample solvent stronger than mobile phase) p2->p3 c1 Primary Suspect: Secondary Silanol Interactions (Atorvastatin is a basic compound) chemical_path->c1 c2 Secondary Suspect: Metal Chelation (Atorvastatin Calcium Salt) c1->c2 c3 Check Mobile Phase pH (Is it near Atorvastatin pKa?) c2->c3

Caption: A logical workflow for diagnosing the root cause of peak tailing.

Part 2: Frequently Asked Questions & In-Depth Solutions

This section expands on the diagnostic workflow, providing detailed explanations and actionable protocols.

Category 1: Physical & Systemic Issues (Phenanthrene Peak Tailing)

Question 1: All my peaks, including the neutral compound Phenanthrene, are tailing. What does this mean?

Answer: This strongly indicates a physical problem with the column or the HPLC system, as Phenanthrene is not prone to the chemical interactions that typically cause tailing for basic compounds.[3] The issue is likely related to flow path disruptions.

  • Cause A: Column Void or Bed Collapse. Over time or due to pressure shocks, the packed bed of the column can settle, creating a void at the inlet. This creates a space for the sample to spread before it enters the packed bed, resulting in tailing for all analytes.

    • Solution:

      • Disconnect the column and reverse-flush it with a compatible solvent at a low flow rate (do not exceed 50% of the recommended maximum pressure). This can sometimes resolve minor blockages at the inlet frit.

      • If flushing fails, the column has likely reached the end of its life and must be replaced.

  • Cause B: Excessive Extra-Column Volume. The volume of the system tubing, injector, and detector cell can contribute to peak broadening and tailing, especially for early-eluting peaks.[4][5]

    • Solution:

      • Audit Your Tubing: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or ~125 µm).[4]

      • Check Fittings: Improperly seated fittings (e.g., a gap between the ferrule and the column end) can create dead volume. Re-make all connections to ensure they are finger-tight and then snugged an additional 1/4 turn.

  • Cause C: Sample Solvent Incompatibility. If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile sample injected into a 50% Acetonitrile mobile phase), it can cause peak distortion, including fronting or tailing.[6]

    • Solution: Whenever possible, dissolve and dilute your samples in the initial mobile phase.[6] If solubility is an issue, use the weakest solvent possible that still ensures complete dissolution.

Category 2: Chemical & Methodological Issues (Only Atorvastatin/Lactam Peaks Tailing)

Question 2: My Phenanthrene peak is perfectly symmetrical, but the Atorvastatin and Atorvastatin Lactam peaks are tailing significantly. What's happening?

Answer: This is a classic sign of a chemical interaction between your basic analytes and the stationary phase. Atorvastatin contains basic nitrogen functional groups, making it susceptible to secondary interactions with the HPLC column packing material.[7][8]

  • Primary Cause: Silanol Interactions. Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface.[1][9] At mid-range pH values (typically > 3), these silanol groups can become ionized (Si-O⁻) and act as strong retention sites for protonated basic compounds like Atorvastatin (R₃NH⁺).[10] This secondary ionic interaction is stronger than the primary reversed-phase mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tail.[8][9]

    • Solution 1: Adjust Mobile Phase pH. The most effective way to suppress silanol interactions is to lower the mobile phase pH. By operating at a pH of 2.5-3.5, the silanol groups remain protonated (Si-OH) and are no longer negatively charged, eliminating the secondary ionic interaction.[11][12][13]

    • Solution 2: Use a Competing Base. Adding a small concentration of a competing base, like Triethylamine (TEA), to the mobile phase can also work. The TEA will preferentially interact with the active silanol sites, effectively shielding them from the Atorvastatin molecules.[11] However, this approach can shorten column lifetime and may suppress MS signals if used with LC-MS.[11]

    • Solution 3: Choose a Modern Column. Use a high-purity, Type B silica column with high-density bonding and robust end-capping.[4][13] These columns are specifically designed to minimize exposed silanols and provide better peak shape for basic compounds.

Question 3: I've lowered the pH, but I'm still seeing some peak tailing. Could the "Calcium Salt" in my sample be the problem?

Answer: Yes, absolutely. The presence of divalent cations like Calcium (Ca²⁺) can be a secondary cause of peak tailing.

  • Cause: Metal Chelation. Trace metal contaminants (iron, aluminum) can exist within the silica matrix of the column packing.[13][14] Furthermore, the calcium ions from your sample can themselves act as problematic metal ions. These metal sites can chelate with functional groups on the Atorvastatin molecule, creating another unwanted secondary retention mechanism.[14] They can also "activate" nearby silanol groups, making them more acidic and interactive.[14]

    • Solution: Add a Chelating Agent. The addition of a weak chelating agent to the mobile phase is a highly effective solution. Ethylenediaminetetraacetic acid (EDTA) is commonly used for this purpose.[15][16]

      • Protocol: Prepare your aqueous mobile phase with a very low concentration of EDTA, typically in the range of 5-15 µM (micromolar).[15][16] This is usually sufficient to bind any problematic metal ions in the system or from the sample, preventing them from interacting with your analyte. Important: Ensure the EDTA is fully dissolved and the mobile phase is well-mixed.

Summary of Troubleshooting Strategies
Symptom Probable Cause Primary Solution Secondary Solution
All peaks tail (incl. Phenanthrene)Physical Issue: Column Void / Frit BlockageReplace the column.Try reverse-flushing the column at low pressure.
All peaks tail (incl. Phenanthrene)Physical Issue: Extra-Column VolumeReduce tubing length/ID; check fittings.Use a smaller volume detector cell.
Only Atorvastatin/Lactam peaks tail Chemical Issue: Silanol InteractionsLower mobile phase pH to 2.5-3.5.Use a modern, end-capped, high-purity silica column.
Residual tailing after pH adjustment Chemical Issue: Metal Chelation (from Calcium Salt)Add 5-15 µM EDTA to the mobile phase.Flush the HPLC system with an EDTA solution (column removed).[16]

Part 3: Key Experimental Protocols

Protocol 1: Mobile Phase Preparation with EDTA

This protocol describes the preparation of an aqueous mobile phase component containing EDTA to mitigate metal chelation effects.

  • Prepare Stock Solution: Create a 1 mM EDTA stock solution. Weigh an appropriate amount of EDTA Disodium Salt Dihydrate and dissolve it in high-purity HPLC-grade water.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., phosphate or acetate buffer) at the target pH (e.g., pH 3.0).

  • Add EDTA: To prepare 1 liter of the final aqueous mobile phase, add the required volume from your 1 mM EDTA stock solution to the prepared buffer to achieve the final target concentration (e.g., for 10 µM, add 10 mL of the 1 mM stock to ~990 mL of buffer).

  • Final Volume & Filtration: Adjust the final volume to 1 liter with the buffer. Filter the entire solution through a 0.22 µm or 0.45 µm membrane filter to remove particulates and degas the solution.

Protocol 2: Column Cleaning and Passivation

If you suspect metal contamination has built up in your system over time, a passivation flush can be beneficial.

CAUTION: ALWAYS remove the HPLC column from the system before performing this procedure.[16]

  • Prepare Cleaning Solution: Prepare a mobile phase containing 50-100 µM EDTA in HPLC-grade water.[16]

  • System Flush: Replace your normal mobile phase lines with the EDTA cleaning solution.

  • Flush All Lines: Purge the pump and flush all solvent lines through the system (bypassing the column) for at least 30-60 minutes at a moderate flow rate (e.g., 1-2 mL/min).

  • Rinse System: Replace the cleaning solution with fresh, high-purity HPLC-grade water and flush the entire system for another 30 minutes to remove all traces of EDTA.

  • Re-equilibrate: Re-install the column and equilibrate with your analytical mobile phase until a stable baseline is achieved.

References

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Stanković, M., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Chromacademy. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes. Retrieved from [Link]

  • Stankov, M. V., et al. (2018). An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma. Molecules. Retrieved from [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]

  • Serebryanskaya, I. V., et al. (2014). A Validated Reversed-Phase HPLC Method for the Determination of Atorvastatin Calcium in Tablets. CORE. Retrieved from [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • E-Journal of Chemistry. (n.d.). VALIDATED RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF AMLODIPINE BESYLATE AND ATORVASTATIN CALCIUM IN BULK AND PHARMACE. Retrieved from [Link]

  • Taylor, T. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC North America. Retrieved from [Link]

  • SciELO. (n.d.). Stability indicating method development and validation for simultaneous estimation of atorvastatin calcium and celecoxib in bulk. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Secrets of Good Peak Shape in HPLC. ResearchGate. Retrieved from [Link]

  • Axion Labs. (2022). HPLC Tips Peak Tailing. YouTube. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). RP-HPLC method development and validation for hyperlipidemic agent Atorvastatin in pharmaceutical dosage form. Retrieved from [Link]

  • ResearchGate. (2006). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. Retrieved from [Link]

  • LCGC International. (n.d.). EDTA by Anion Exchange HPLC. Retrieved from [Link]

  • Chromatography Forum. (2015). EDTA as mobile phase for HPLC. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Purge metals from HPLC system using EDTA - How To. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Application for Analysis of EDTA. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and Its Impurities in Tablets. Retrieved from [Link]

  • PubMed. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Retrieved from [Link]

  • MedCrave online. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. Retrieved from [Link]

  • ResearchGate. (2016). Phenanthrene and anthracene peak seperation? Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • LCGC Europe. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • ResearchGate. (2012). Tailing in HPLC peak. Retrieved from [Link]

  • Axion Labs. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. Retrieved from [Link]

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Troubleshooting

"preventing degradation of Atorvastatin Lactam Phenanthrene Calcium Salt during analysis"

Introduction: Welcome to the dedicated technical support guide for the analysis of Atorvastatin Calcium Salt. This resource is designed for researchers, scientists, and drug development professionals who are navigating t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the dedicated technical support guide for the analysis of Atorvastatin Calcium Salt. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying Atorvastatin while preventing its degradation into the critical impurity, Atorvastatin Lactam. The ambiguous term "Atorvastatin Lactam Phenanthrene Calcium Salt" often arises from a misunderstanding of the individual components in an analytical workflow. This guide will clarify these roles and provide robust, field-tested solutions to ensure the integrity of your analysis. We will address the common challenge of lactonization—the intramolecular cyclization of Atorvastatin to its lactam form—and discuss the potential role of compounds like Phenanthrene as internal standards.

Part 1: Frequently Asked Questions (FAQs) - The Core Challenges

This section addresses the most common issues encountered during the analysis of Atorvastatin and its related impurities.

Q1: What is Atorvastatin Lactam, and why is its formation a problem during analysis?

A1: Atorvastatin Lactam is the major degradation product of Atorvastatin. It is formed through an intramolecular cyclization (lactonization) of the Atorvastatin acid. This conversion is a significant concern for several reasons:

  • Inaccurate Quantification: The degradation of Atorvastatin into its lactam form during the analytical process will lead to an underestimation of the true Atorvastatin concentration in the sample and an overestimation of the lactam impurity.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA have strict limits on the levels of impurities in pharmaceutical products. Uncontrolled degradation can lead to batch failures and regulatory scrutiny. The United States Pharmacopeia (USP) details specific methods and impurity limits that must be met.

  • Misinterpretation of Stability Data: If degradation occurs during the analysis of a stability study sample, it can falsely indicate that the drug product is less stable than it actually is.

The conversion is primarily pH-dependent, accelerating in acidic conditions, but can also be influenced by temperature and the type of solvent used in sample preparation.

Q2: My chromatogram shows a growing peak for Atorvastatin Lactam and a shrinking peak for Atorvastatin over time. What is happening?

A2: This is a classic sign of in-analysis degradation. The phenomenon indicates that the conditions of your sample preparation, storage, or chromatographic analysis are promoting the conversion of Atorvastatin to Atorvastatin Lactam. The most likely culprit is the pH of your sample diluent or mobile phase. Atorvastatin, which exists as a calcium salt, is more stable at a neutral to slightly alkaline pH (around 7.0-9.0). If your sample is prepared in an acidic diluent or run with an acidic mobile phase, the lactonization reaction will be catalyzed.

Part 2: Troubleshooting Guide - From Sample Prep to Analysis

This section provides a systematic approach to identifying and resolving degradation issues.

Issue 1: Degradation During Sample Preparation

Symptoms:

  • Low recovery of Atorvastatin.

  • High variability in results between replicate preparations of the same sample.

  • The appearance of a significant Atorvastatin Lactam peak even in freshly prepared standards.

Root Cause Analysis & Solution:

The primary cause is almost always the choice of diluent. Using acidic solvents or even unbuffered aqueous/organic mixtures can lower the pH sufficiently to initiate degradation.

Troubleshooting Workflow: Sample Preparation

cluster_prep Sample Preparation Troubleshooting prep_start Start: Degradation Suspected check_ph Measure pH of Sample Diluent prep_start->check_ph ph_low Is pH < 6.5? check_ph->ph_low adjust_ph Action: Prepare fresh diluent buffered to pH 7.0-7.5 (e.g., with ammonium acetate) ph_low->adjust_ph Yes check_temp Was sample exposed to high heat? ph_low->check_temp No reanalyze Re-prepare and Re-analyze Sample adjust_ph->reanalyze control_temp Action: Use a chilled autosampler (4-8 °C) and prepare samples in an ice bath. check_temp->control_temp Yes check_temp->reanalyze No control_temp->reanalyze problem_solved End: Degradation Controlled reanalyze->problem_solved

Caption: Troubleshooting workflow for sample preparation.

Issue 2: Degradation During Chromatographic Run

Symptoms:

  • Peak tailing for the Atorvastatin peak.

  • Broadening of the Atorvastatin peak in later injections of a sequence.

  • A consistent, time-dependent increase in the lactam peak area throughout the analytical run.

Root Cause Analysis & Solution:

This suggests that the mobile phase is promoting on-column or in-autosampler degradation. While a slightly acidic mobile phase is often required for good peak shape in reverse-phase chromatography, a balance must be struck.

Recommended Mobile Phase Conditions:

ParameterRecommendationRationale
Mobile Phase pH 6.5 - 7.5This range provides the best compromise between the stability of Atorvastatin and chromatographic performance.
Buffer System Ammonium Acetate or Ammonium Formate (10-20 mM)These buffers are volatile and MS-compatible, providing good pH control in the desired range.
Column Temperature 25 - 35 °CElevated temperatures can accelerate degradation. Maintain a consistent and moderate column temperature.
Autosampler Temp 4 - 8 °CCrucial for preventing degradation in the sample vial while it awaits injection.

Part 3: Validated Protocols

This section provides a robust starting method for the analysis of Atorvastatin, designed to minimize degradation.

Protocol 1: Sample and Standard Preparation
  • Diluent Preparation: Prepare a 10 mM Ammonium Acetate solution in water. Adjust the pH to 7.0 using dilute ammonium hydroxide. Mix this buffer 50:50 (v/v) with acetonitrile. This will be your final diluent.

  • Stock Standard Preparation: Accurately weigh and dissolve Atorvastatin Calcium and Atorvastatin Lactam reference standards in the diluent to prepare individual stock solutions (e.g., 1 mg/mL).

  • Working Standard Preparation: From the stock solutions, prepare a mixed working standard containing Atorvastatin at the target concentration and Atorvastatin Lactam at a level relevant to your specification limit (e.g., 0.1%).

  • Sample Preparation: Dissolve the sample to be tested in the diluent to achieve a target concentration of Atorvastatin similar to the working standard.

  • Internal Standard (If Used): If using an internal standard like Phenanthrene, add it to both the working standard and sample solutions at a consistent concentration. Note: Phenanthrene is structurally dissimilar to Atorvastatin and its use is not standard; a structurally related analog is preferred if an IS is necessary.

Protocol 2: UPLC-UV Method Parameters
  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 7.0 (aqueous)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 30
    8.0 70
    8.1 95
    9.0 95
    9.1 30

    | 12.0 | 30 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Autosampler Temperature: 5 °C

  • Injection Volume: 2 µL

  • UV Detection: 246 nm

Method Validation Logic

cluster_validation Self-Validating Analytical Method prep Stable Sample Prep (Buffered Diluent, 4°C) analysis Sequence Analysis prep->analysis chrom Inert Chromatography (Neutral pH MP, 30°C) chrom->analysis check_std Check Standard (Inject at start/end) analysis->check_std compare Compare Area Ratios (Atorvastatin / Lactam) check_std->compare stable Result: Method is Stable (<2% change) compare->stable Consistent unstable Result: Degradation Occurring (>2% change) compare->unstable Inconsistent

Caption: Logic for verifying method stability.

Part 4: The Role of Phenanthrene and Other System Components

Q3: Where does "Phenanthrene" fit into this analysis?

A3: The inclusion of "Phenanthrene" in the query "Atorvastatin Lactam Phenanthrene Calcium Salt" is unconventional. Phenanthrene is a polycyclic aromatic hydrocarbon and is not chemically related to Atorvastatin. Its role in this specific context is most likely one of the following:

  • Internal Standard (IS): An internal standard is a compound added in a constant amount to samples, standards, and blanks to correct for variations in injection volume or detector response. While a stable, isotopically labeled version of the analyte is the ideal IS, other compounds are sometimes used. However, Phenanthrene's chromatographic behavior is very different from Atorvastatin, making it a poor choice for an IS in this application.

  • Contaminant: It's possible that Phenanthrene is a known or suspected contaminant in the sample matrix being analyzed, and the method needs to be able to separate it from the peaks of interest.

  • Misidentification: The user may be mistaken about the identity of a compound in their workflow.

Recommendation: Unless specifically required for a very particular matrix, avoid using Phenanthrene as an internal standard. If an IS is needed, a close structural analog of Atorvastatin or its stable isotope-labeled version would provide much more reliable results.

References

  • Stability Indicating HPLC Method for the Determination of Atorvastatin Calcium. (Journal of Chemistry, 2013). [Link]

  • A new validated stability-indicating HPLC method for the estimation of atorvastatin calcium in bulk drug and pharmaceutical dosage form. (International Journal of Pharmacy and Pharmaceutical Sciences, 2011). [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Atorvastatin and Ezetimibe in a Combined Dosage Form. (Scientia Pharmaceutica, 2012). [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a Stability-Indicating Analytical Method for Atorvastatin and Its Lactam Impurity

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of analytical methodologies for the validation of a method to quantify Atorvastatin and its critical p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of a method to quantify Atorvastatin and its critical process and degradation impurity, Atorvastatin Lactam. Moving beyond a simple recitation of steps, this document, written from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance.

A note on the topic "Atorvastatin Lactam Phenanthrene Calcium Salt": Our initial analysis identified a potential misnomer. Atorvastatin Lactam is a well-known and critical impurity of Atorvastatin. However, "Phenanthrene Calcium Salt" is not a recognized related substance or impurity of Atorvastatin. Phenanthrene is a polycyclic aromatic hydrocarbon (PAH), typically considered an environmental analyte.[1][2][3] Therefore, this guide will focus exclusively on the validation of an analytical method for Atorvastatin and its primary, pharmacopeially significant impurities, such as Atorvastatin Lactam.

The Scientific Imperative for Method Validation

In pharmaceutical development, the Active Pharmaceutical Ingredient (API) is only one part of a complex quality equation. Impurities, which can arise during synthesis, storage, or formulation, must be meticulously controlled to ensure the safety and efficacy of the final drug product.[4] Regulatory bodies, through frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling.

The validation of an analytical procedure is the cornerstone of this effort. It provides documented evidence that the method is "fit for purpose," delivering reliable, reproducible, and accurate data.[5][6] This guide is anchored in the authoritative standards of the ICH Q2(R1) Guideline on Validation of Analytical Procedures , which establishes the benchmarks for trustworthiness in analytical science.[6][7][8][9] A validated method ensures that you can trust your results, whether for batch release, stability testing, or regulatory submission.

Comparative Analysis of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Atorvastatin and its impurities due to its high resolution, sensitivity, and reproducibility.[4][10] The vast majority of methods employ a Reversed-Phase (RP-HPLC) approach coupled with Ultraviolet (UV) detection.[11][12] For definitive structural confirmation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[13]

Below is a comparison of several published RP-HPLC methods, highlighting the different approaches to achieving separation.

Table 1: Comparison of Published HPLC Methods for Atorvastatin and Impurity Analysis

Parameter Method 1 (Stability-Indicating) [14]Method 2 (Isocratic) [15]Method 3 (Rapid Core-Shell) [16]Method 4 (Pharmacopeial Comparison) [17]
Column Zorbax Bonus-RPRP-18Core-shell C18YMC C18 Triart (3 µm)
Mobile Phase Gradient: Water-Acetonitrile-Trifluoroacetic AcidIsocratic: Methanol-Water (70:30, v/v), pH 3.0 with H₃PO₄Step-Gradient: Phosphate buffer (pH 4.1) and AcetonitrileStep-Gradient: Phosphate buffer (pH 4.1) and Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/minNot specified, but optimized for speedNot specified, optimized for resolution
Detection (UV) 245 nmNot specified244 nmNot specified
Run Time 25 minNot specified< 15 min25-40 min
Key Advantage Proven stability-indicating, resolves 12 impurities.Simpler isocratic system.Extremely fast analysis time.Excellent resolution of critical pairs.

Causality Insights: The choice between a gradient and isocratic method depends on the complexity of the sample. A gradient elution, as seen in Method 1, is essential for a stability-indicating method where degradation products with a wide range of polarities must be resolved from the parent API and other known impurities.[14] The use of core-shell columns (Method 3) represents a modern approach to achieving high efficiency and faster run times without the high backpressures of sub-2µm fully porous particles.[16][18]

Designing a Validated Stability-Indicating HPLC Method: A Protocol

This section outlines a robust, stability-indicating RP-HPLC method designed for the simultaneous determination of Atorvastatin and the quantification of Atorvastatin Lactam.

Workflow for HPLC Method Validation

The entire validation process follows a logical sequence, ensuring all performance characteristics of the method are thoroughly evaluated.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Dev Method Development (Column, Mobile Phase) Opt Method Optimization (Resolution, Peak Shape) Dev->Opt Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria per ICH Q2) Opt->Protocol Spec Specificity (Forced Degradation) Protocol->Spec Lin Linearity & Range Protocol->Lin Acc Accuracy (% Recovery) Protocol->Acc Prec Precision (Repeatability, Intermediate) Protocol->Prec LoQ LOD & LOQ Protocol->LoQ Rob Robustness Protocol->Rob Report Validation Summary Report (Compile Data, Assess Against Criteria) Spec->Report Lin->Report Acc->Report Prec->Report LoQ->Report Rob->Report

Caption: Workflow for ICH Q2(R1) Analytical Method Validation.

Experimental Protocol: Proposed HPLC Method
  • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Column: Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: A standard C18 column provides excellent hydrophobic retention and selectivity for Atorvastatin and its related substances. A 250 mm length ensures high plate count for good resolution.[17]

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

    • Rationale: A phosphate buffer is a common and robust choice for controlling pH on column, which is critical for the consistent retention of ionizable compounds like Atorvastatin. Acetonitrile is a strong organic modifier that provides good peak shape.[17][19]

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 40% B

    • 26-30 min: 40% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

    • Rationale: Atorvastatin has a strong UV absorbance maximum around this wavelength, providing good sensitivity for both the API and its impurities.[14]

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (50:50 v/v).

Executing the Validation: A Self-Validating System

Each validation parameter is tested with a clear objective and pre-defined acceptance criteria, creating a self-validating system where the data must prove the method's suitability.

A. Specificity and Forced Degradation
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] For a stability-indicating method, this involves forced degradation studies.[20][21]

  • Experimental Protocol (Forced Degradation):

    • Prepare separate solutions of Atorvastatin (~1 mg/mL in diluent).

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours. Neutralize before injection.[14]

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours. Neutralize before injection.[14]

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[14][22]

    • Thermal Degradation: Expose solid API to 105°C for 24 hours.[20]

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 48 hours.[14][22]

    • Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method. Use a PDA detector to assess peak purity.

  • Acceptance Criteria:

    • The method must resolve the Atorvastatin peak from all degradation product peaks and known impurity peaks (e.g., Atorvastatin Lactam).

    • Peak purity analysis (e.g., purity angle < purity threshold) for the Atorvastatin peak in stressed samples must pass.

    • Significant degradation should be observed in at least some of the stress conditions.[14][22][23]

G cluster_stress Stress Conditions A Atorvastatin L Atorvastatin Lactam A->L Hydrolysis D Other Degradation Products A->D Acid Acid (HCl) Acid->L Ox Oxidation (H2O2) Ox->D Light Photolytic (UV) Light->D

Caption: Simplified Atorvastatin Degradation Pathways.

B. Linearity, Accuracy, Precision, and Sensitivity

These parameters are typically evaluated together using a series of standard solutions at different concentration levels.

  • Objective:

    • Linearity: To demonstrate a proportional relationship between analyte concentration and detector response.[16][24]

    • Range: To define the interval over which the method is precise, accurate, and linear.

    • Accuracy: To measure the closeness of the test results to the true value (% recovery).[25]

    • Precision: To measure the degree of scatter between a series of measurements (% RSD). Includes Repeatability (intra-day) and Intermediate Precision (inter-day).[24][25]

    • LOD & LOQ: To determine the lowest concentration of analyte that can be reliably detected and quantified.[16][19][26]

  • Experimental Protocol:

    • Stock Solution: Prepare a stock solution of Atorvastatin reference standard (e.g., 1000 µg/mL). Also prepare a stock of Atorvastatin Lactam.

    • Linearity & Range: From the stock, prepare at least five concentration levels. For an impurity method, this could range from the reporting threshold (e.g., 0.05%) to 150% of the specification limit (e.g., 0.3%). A typical range might be 0.5 µg/mL to 3.0 µg/mL.[16]

    • Accuracy: Prepare samples in triplicate at low, medium, and high concentrations (e.g., 50%, 100%, and 150% of the target concentration) by spiking a known amount of impurity into the sample matrix.

    • Precision:

      • Repeatability: Inject the medium concentration solution six times on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.

    • LOD & LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve, or by identifying the concentration that yields a signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ).[16]

  • Acceptance Criteria & Data Summary:

Table 2: Typical Validation Data and Acceptance Criteria for an Impurity Method

Parameter Acceptance Criterion Typical Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 90.0% - 110.0%98.5% - 101.2%
Precision - Repeatability (%RSD) ≤ 5.0%1.2%
Precision - Intermediate (%RSD) ≤ 8.0%1.8%
Quantitation Limit (LOQ) S/N ≥ 100.5 µg/mL
Detection Limit (LOD) S/N ≥ 30.15 µg/mL
C. Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22]

  • Experimental Protocol:

    • Analyze a system suitability solution while making small variations to the method, one at a time.

    • Example variations:

      • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

      • Column Temperature: ± 2°C (28°C and 32°C).

      • Mobile Phase pH: ± 0.1 units (pH 3.9 and 4.1).

  • Acceptance Criteria: System suitability parameters (e.g., resolution between Atorvastatin and Atorvastatin Lactam, peak tailing) must remain within their pre-defined limits for all variations.

Conclusion

The validation of an analytical method is a rigorous, systematic process that underpins the quality and safety of pharmaceutical products. By grounding the experimental design in the authoritative ICH Q2(R1) guidelines and understanding the scientific rationale behind each parameter, researchers can develop robust, reliable, and defensible stability-indicating methods. The HPLC method proposed and validated herein demonstrates the capability to accurately and precisely quantify Atorvastatin and its critical lactam impurity, ensuring it is fit for its intended purpose in a regulated drug development environment. This guide serves as a framework for comparing, developing, and implementing such methods with the highest degree of scientific integrity.

References

  • S. Singh, et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. Chromatographia. [Link]

  • A. A. Kadi, et al. (2009). Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals. Analytical Letters. [Link]

  • European Compliance Academy (ECA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • A. Piponski, et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Scientia Pharmaceutica. [Link]

  • P. V. S. L. N. Srinivasa Rao, et al. (2012). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • S. K. Sahu, et al. (2015). Various analytical methods for analysis of atorvastatin: A review. Asian Journal of Pharmaceutical Analysis. [Link]

  • M. Al-Saray, et al. (2023). Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. Molecules. [Link]

  • A. El Ghandour, et al. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC INTERNATIONAL. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • A. P. L. Tana, et al. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics. [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • F. A. Dimer, et al. (2016). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules. [Link]

  • P. S. Jain, et al. (2014). Stability indicating method development and validation for simultaneous estimation of atorvastatin calcium and celecoxib in bulk. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • A. Coroska, et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • P. R. Kumar, et al. (2023). Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. Cogent Chemistry. [Link]

  • A. El Ghandour, et al. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. PubMed. [Link]

  • R. K. Reddy, et al. (2013). Method Development And Validation Of Stability Indicating Rp-Hplc Method For The Estimation Of Atrovastatin And Fenofibrate Combination In. International Journal of Pharmaceutical Erudition. [Link]

  • P. S. Jain, et al. (2011). Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations. Journal of Chromatographic Science. [Link]

  • B. V. V. Ravi Kumar, et al. (2010). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry. [Link]

  • A. Piponski, et al. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MOJ Bioequivalence & Bioavailability. [Link]

  • Shimadzu. (2022). Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. [Link]

  • A. Piponski, et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and Its Impurities in Tablets. ResearchGate. [Link]

  • Occupational Safety and Health Administration (OSHA). PHENANTHRENE. [Link]

  • N. Grova, et al. (2005). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. Journal of Analytical Toxicology. [Link]

  • ResearchGate. Calibration curves for phenanthrene. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of HPLC and UPLC Methods for Atorvastatin Impurity Profiling

Abstract The transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) represents a significant leap forward in pharmaceutical analysis, offering dramatic improvement...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) represents a significant leap forward in pharmaceutical analysis, offering dramatic improvements in speed, resolution, and sensitivity.[1][2] For active pharmaceutical ingredients (APIs) like Atorvastatin, a leading statin for preventing cardiovascular disease, rigorous impurity profiling is critical for ensuring safety and efficacy.[3][4] This guide provides a comprehensive framework for the cross-validation of an established HPLC method with a newly developed UPLC method for the determination of Atorvastatin and its related substances. Grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), this document details the strategic approach, experimental protocols, and acceptance criteria necessary to ensure the UPLC method is fit for purpose and yields equivalent, if not superior, results to the legacy HPLC method.[5][6]

Introduction: The Rationale for Method Migration

In quality control (QC) laboratories, analytical methods for impurity profiling are foundational to product release and stability testing. While traditional HPLC methods have been the industry workhorse, they often involve long run times and significant solvent consumption.[7] UPLC technology, which utilizes columns packed with sub-2 µm particles and operates at higher pressures (up to 15,000 psi), fundamentally alters the chromatographic landscape.[1] The primary drivers for migrating the Atorvastatin impurity method from HPLC to UPLC are:

  • Increased Throughput: UPLC can reduce analysis times by up to nine-fold compared to conventional HPLC methods using 5 µm particle columns, directly boosting laboratory productivity.[2][8]

  • Enhanced Resolution and Sensitivity: The higher efficiency of UPLC columns leads to sharper, narrower peaks, improving the resolution between Atorvastatin and its critical impurities and enhancing the ability to detect trace-level degradants.[2][9]

  • Reduced Operational Costs: Shorter run times and lower flow rates translate into a significant reduction in solvent consumption, leading to greener and more cost-effective operations.[9]

  • Superior Data Quality: Improved peak definition results in more accurate and precise integration and quantification, which is crucial for meeting stringent regulatory requirements.[9]

This guide will walk through the process of transferring a validated HPLC method to a UPLC platform, followed by a rigorous cross-validation study to confirm its suitability.

Foundational Principles: HPLC vs. UPLC

The core difference between HPLC and UPLC lies in the particle size of the stationary phase.[1]

  • HPLC (High-Performance Liquid Chromatography): Typically employs columns with particle sizes of 3 µm to 5 µm and operates at pressures up to 6,000 psi.[1][7]

  • UPLC (Ultra-Performance Liquid Chromatography): Utilizes columns with sub-2 µm particle sizes, requiring specialized systems that can handle pressures up to 15,000 psi (100 MPa) to push the mobile phase through the densely packed column.[1]

This reduction in particle size dramatically increases column efficiency, as described by the Van Deemter equation, leading to the performance benefits mentioned above. The successful transfer of a method from HPLC to UPLC is not merely about using a UPLC system; it requires a systematic scaling of method parameters to preserve the chromatographic selectivity.[10][11]

Experimental Design: The Cross-Validation Protocol

The objective of this cross-validation is to demonstrate that the new UPLC method for Atorvastatin impurity profiling provides results that are equivalent or superior to the established HPLC method. The validation will be performed in accordance with ICH Q2(R1) guidelines.[12][13]

Materials and Reagents
  • Reference Standards: Atorvastatin Calcium and its known impurities (e.g., Impurities A, B, C, D, etc.) obtained from a certified source.[]

  • Solvents: HPLC-grade or UPLC-grade Acetonitrile.

  • Buffers and Reagents: Analytical grade Trifluoroacetic acid, Ammonium acetate, etc.[15]

  • Water: High-purity, 18.2 MΩ·cm water.[11]

Chromatographic Systems and Conditions

A hypothetical, yet typical, set of conditions for an established HPLC method and a geometrically scaled UPLC method are presented below.

Table 1: Comparison of Chromatographic Conditions

ParameterLegacy HPLC MethodTransferred UPLC MethodRationale for Change
System HPLC System (e.g., Waters Alliance)UPLC System (e.g., Waters ACQUITY)UPLC system is required to handle high backpressures from sub-2 µm columns.[8]
Column C18, 250 mm x 4.6 mm, 5 µmC18, 100 mm x 2.1 mm, 1.7 µmColumn dimensions and particle size are scaled down to maintain a similar length-to-particle-size ratio (L/dp), preserving resolving power.[11][16]
Mobile Phase A 0.1% Trifluoroacetic Acid in Water0.1% Trifluoroacetic Acid in WaterKept identical to maintain selectivity.[15]
Mobile Phase B AcetonitrileAcetonitrileKept identical to maintain selectivity.
Flow Rate 1.5 mL/min0.4 mL/minFlow rate is scaled down to match the smaller column internal diameter and particle size, maintaining a comparable linear velocity.[10]
Gradient 0-60 min: 30-70% B0-10 min: 30-70% BGradient time is scaled down proportionally to the change in column volume and flow rate.[16]
Column Temp. 40 °C40 °CTemperature is kept constant to minimize selectivity changes.
Detection UV at 244 nmUV at 244 nmWavelength remains unchanged.
Injection Vol. 20 µL3 µLInjection volume is scaled down to prevent column overload and band broadening on the smaller volume UPLC column.[10]
Run Time 70 min12 minA direct result of the scaled flow rate, gradient, and smaller column volume.
The Cross-Validation Workflow

The process follows a logical sequence to ensure a successful transfer and validation.

G cluster_0 Phase 1: Method Transfer cluster_1 Phase 2: System Suitability & Validation cluster_2 Phase 3: Implementation HPLC 1. Define Legacy HPLC Method Scale 2. Geometrically Scale Parameters (Flow, Gradient, Inj. Vol.) HPLC->Scale ICH & USP Principles UPLC_Dev 3. Optimize UPLC Method (Fine-tune gradient) Scale->UPLC_Dev SST 4. Establish System Suitability (SST) Criteria UPLC_Dev->SST Validation 5. Execute ICH Q2(R1) Validation Protocol SST->Validation Proceed if SST passes Compare 6. Compare Performance Data (HPLC vs. UPLC) Validation->Compare Report 7. Generate Validation Report Compare->Report Implement 8. Implement UPLC Method for Routine Use Report->Implement

Caption: Workflow for HPLC to UPLC Method Transfer and Cross-Validation.

Validation Parameters and Acceptance Criteria

The heart of the cross-validation lies in demonstrating that the UPLC method meets predefined acceptance criteria, which should be equivalent to or tighter than those for the HPLC method.

  • System Suitability Testing (SST): This is a non-negotiable prerequisite for any analysis.[17] It ensures the chromatographic system is performing adequately on the day of analysis.[18][19]

    • Procedure: A solution containing Atorvastatin and critical impurity pairs is injected (n=6).

    • Acceptance Criteria:

      • Resolution (Rs): > 2.0 between critical impurity pairs and the main peak.[20]

      • Tailing Factor (Tf): ≤ 1.5 for the Atorvastatin peak.

      • Precision (RSD): ≤ 2.0% for peak area and retention time of replicate injections.[20][21]

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of other components.[12][15]

    • Procedure: Analyze samples of placebo, Atorvastatin API, and API spiked with all known impurities. Conduct forced degradation studies (acid, base, oxidation, thermal, photolytic).

    • Acceptance Criteria: No co-elution of impurities or degradants at the retention time of Atorvastatin. Peak purity analysis (using a PDA detector) should confirm the homogeneity of the Atorvastatin peak.

  • Linearity:

    • Procedure: Analyze solutions covering a range from the reporting threshold to 120% of the specification limit for each impurity.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy:

    • Procedure: Analyze samples of Atorvastatin spiked with known impurities at three concentration levels (e.g., 50%, 100%, 150% of the specification limit).

    • Acceptance Criteria: Percent recovery should be within 90.0% - 110.0% for each impurity.

  • Precision (Repeatability & Intermediate Precision):

    • Procedure:

      • Repeatability: Analyze six replicate samples of spiked Atorvastatin on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • Acceptance Criteria: RSD ≤ 10.0% for each impurity.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Procedure: Determined based on the signal-to-noise ratio (S/N).

    • Acceptance Criteria: S/N for LOQ should be ≥ 10, and for LOD should be ≥ 3. The LOQ must be at or below the reporting threshold.

  • Robustness:

    • Procedure: Deliberately vary method parameters such as flow rate (±10%), column temperature (±5 °C), and mobile phase pH (±0.2 units).

    • Acceptance Criteria: SST criteria must be met under all varied conditions, and the impurity profile should not change significantly.

Results: A Comparative Data Analysis

The data generated from the cross-validation study should be tabulated for a direct and objective comparison.

Table 2: Comparative Performance Data Summary

Validation ParameterLegacy HPLC MethodTransferred UPLC MethodResult
Run Time ~70 min~12 min83% Reduction
Solvent Consumption ~105 mL/run~4.8 mL/run95% Reduction
Resolution (Rs) Critical Pair 2.12.8Improved Separation
Tailing Factor (Tf) 1.31.1Improved Peak Shape
LOQ (Impurity B) 0.03%0.01%3x More Sensitive
Accuracy (% Recovery) 95.2 - 104.5%98.1 - 102.3%Comparable/Improved
Precision (RSD) 4.5%2.8%Improved Precision

Discussion: Interpreting the Outcome

The tabulated results clearly demonstrate the success of the method transfer and cross-validation. The UPLC method not only meets all pre-defined acceptance criteria derived from the HPLC method but also shows significant improvements in several key areas.

  • Performance: The UPLC method delivered a resolution of 2.8 for the critical pair, an improvement over the HPLC method's 2.1, providing greater confidence in the accuracy of quantification. The three-fold improvement in the LOQ allows for the detection and quantification of impurities at lower levels, which is critical for product safety.[9]

  • Efficiency: The most striking benefit is the 83% reduction in run time and 95% reduction in solvent consumption.[2] For a high-throughput QC lab, this translates into substantial savings in time, cost, and environmental impact.

  • Equivalency: The accuracy and precision data confirm that the UPLC method provides results that are statistically equivalent to the HPLC method, ensuring continuity of data and consistency in product quality assessment.

The successful outcome is contingent on a systematic approach to method transfer, particularly the geometric scaling of the gradient and flow rate, which preserves the elution order and selectivity of the separation.[10][16]

G Validation Validation Parameter Specificity Linearity Accuracy Precision LOQ/LOD Robustness Criteria Acceptance Criteria (ICH Q2 R1) No Co-elution r² ≥ 0.999 90-110% Recovery RSD ≤ 10% S/N ≥ 10 SST Passes Validation->Criteria is assessed against Decision All Criteria Met? Criteria->Decision Success Method is Validated & Fit for Purpose Decision->Success Yes Failure Method Fails Validation (Requires Re-development) Decision->Failure No

Caption: Decision logic for analytical method validation based on ICH Q2(R1).

Conclusion

The cross-validation exercise confirms that the developed UPLC method for Atorvastatin impurity profiling is a viable and superior alternative to the legacy HPLC method. It delivers faster, more sensitive, and more efficient analysis without compromising data quality or accuracy. By adhering to the principles outlined in this guide, laboratories can confidently migrate their chromatographic methods to modern UPLC platforms, thereby enhancing productivity, reducing costs, and ensuring the highest standards of pharmaceutical quality control. The transition is not merely an upgrade of instrumentation but a strategic improvement in analytical capability.

References

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  • El-Kimary, E. I., et al. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. PubMed.
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Sources

Comparative

A Comparative Guide to Determining the Relative Response Factor for Pharmaceutical and Polycyclic Aromatic Compounds

This guide provides an in-depth comparison of the methodologies for determining the Relative Response Factor (RRF) for two distinct classes of molecules: a pharmaceutical active ingredient and its related impurity (Atorv...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the methodologies for determining the Relative Response Factor (RRF) for two distinct classes of molecules: a pharmaceutical active ingredient and its related impurity (Atorvastatin Calcium Salt and Atorvastatin Lactam) versus a polycyclic aromatic hydrocarbon (Phenanthrene). We will explore the foundational principles of RRF, the rationale behind selecting appropriate analytical techniques, and provide detailed, field-proven experimental protocols.

The Foundational Importance of Relative Response Factor (RRF) in Purity Analysis

In chromatographic analysis, it is a common misconception that a detector responds equally to all compounds. In reality, a detector's signal is highly dependent on the chemical structure and physicochemical properties of the analyte. The Relative Response Factor (RRF) is a critical parameter used to correct for these differences in detector response, ensuring the accurate quantification of impurities in a drug substance or product.[1][2][3]

The International Council for Harmonisation (ICH) guidelines Q3A and Q3B mandate the reporting, identification, and qualification of impurities above specific thresholds.[4][5][6][7][8] Accurate quantification is impossible without either having a certified reference standard for every single impurity or by establishing a valid RRF for each impurity relative to the active pharmaceutical ingredient (API). The RRF allows for the calculation of an impurity's concentration using the reference standard of the main API, which is a more practical and cost-effective approach.[2][3]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, a principle thoroughly detailed in ICH Q2(R2).[9][10][11][12] The determination of RRF is a key component of this validation process for purity methods.

The Analytes: A Study in Contrasts

To illustrate the different strategies for RRF determination, we will compare three distinct molecules.

  • Atorvastatin Calcium Salt: A selective, competitive inhibitor of HMG-CoA reductase, widely used to lower cholesterol.[13][14][15][16] It is a complex organic salt and serves as our primary API reference.

  • Atorvastatin Lactam: A known process-related impurity and potential degradation product of Atorvastatin.[17][18][19][20][21][22] Its structural similarity to the parent API makes High-Performance Liquid Chromatography (HPLC) the ideal analytical tool.

  • Phenanthrene: A polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings.[23][24][25][26] It is non-polar and semi-volatile, making it unsuitable for conventional reversed-phase HPLC and a perfect candidate for Gas Chromatography (GC).

CompoundStructureMolar Mass ( g/mol )Key Characteristics
Atorvastatin (Anion) 558.6Large, polar, multi-functional molecule with strong UV chromophores. Non-volatile.
Atorvastatin Lactam 540.6Structurally similar to Atorvastatin, with a lactam ring. Possesses similar UV chromophores. Non-volatile.
Phenanthrene 178.2Non-polar, semi-volatile hydrocarbon. Aromatic system provides UV absorbance but is also ideal for GC-FID analysis.[23][24][25][26]

A Tale of Two Techniques: HPLC-UV vs. GC-FID

The choice of analytical technique is paramount and is dictated entirely by the chemical nature of the analytes.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

This is the workhorse of pharmaceutical impurity analysis.

  • Why it's chosen for Atorvastatin: Atorvastatin and its lactam impurity are large, non-volatile molecules that are well-suited for reversed-phase HPLC.[27][28][29] Their conjugated aromatic rings (chromophores) absorb UV light, allowing for sensitive detection.

  • Principle of Detection: The UV detector measures the amount of light absorbed by the analyte as it passes through the flow cell. The response is governed by the Beer-Lambert Law and is dependent on the molar absorptivity of the compound at the chosen wavelength. Since Atorvastatin and Atorvastatin Lactam have very similar chromophores, their UV response might be similar, but this assumption must be verified experimentally.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This technique is ideal for volatile and semi-volatile compounds.

  • Why it's chosen for Phenanthrene: Phenanthrene is sufficiently volatile to be analyzed by GC without derivatization.[30][31][32][33][34]

  • Principle of Detection: In an FID, the column eluent is mixed with hydrogen and air and burned. Organic compounds produce ions in the flame, which are collected by an electrode, generating a current proportional to the mass of carbon entering the flame. FID is considered a "carbon counter," offering a relatively uniform response factor for different hydrocarbons. This makes it highly reliable for quantifying compounds like Phenanthrene.

The logical workflow for selecting an analytical technique and proceeding with RRF determination is visualized below.

G cluster_input Analyte Assessment cluster_decision Method Selection Logic cluster_output RRF Determination Analyte Atorvastatin, Lactam, Phenanthrene Polarity Polar / Non-Volatile? Analyte->Polarity Check Properties Volatility Volatile / Semi-Volatile? GC Gas Chromatography (GC-FID) Volatility->GC Yes (Phenanthrene) Polarity->Volatility No HPLC Liquid Chromatography (HPLC-UV) Polarity->HPLC Yes (Atorvastatin, Lactam) RRF_Calc Calculate RRF via Slope Method GC->RRF_Calc HPLC->RRF_Calc

Caption: Workflow for selecting an analytical technique based on analyte properties.

Experimental Protocol: RRF Determination via the Slope Method

The most accurate and robust method for determining RRF is the slope method, which is derived from a multi-level linearity curve. This approach is superior to a single-point calculation as it negates the impact of any offset in the calibration curve and confirms linearity across a range.[3][35][36]

The general procedure is outlined in the diagram below.

RRF_Workflow start Start: Obtain Pure API and Impurity Standards prep_stock Prepare Separate Stock Solutions (API & Impurity) start->prep_stock prep_linearity Prepare ≥5 Linearity Levels for Both Compounds prep_stock->prep_linearity run_analysis Inject Each Level (n=3) into Chromatograph prep_linearity->run_analysis get_data Record Peak Area vs. Concentration run_analysis->get_data plot_curves Plot Linearity Curves: Area = f(Concentration) get_data->plot_curves calc_slopes Calculate Slope for API (m_API) and Impurity (m_Imp) plot_curves->calc_slopes calc_rrf Calculate RRF: RRF = (m_Imp) / (m_API) calc_slopes->calc_rrf end End: Use RRF for Impurity Quantification calc_rrf->end

Caption: General experimental workflow for RRF determination using the slope method.

Protocol 1: Atorvastatin Lactam RRF (vs. Atorvastatin Calcium) by HPLC-UV

Objective: To determine the RRF of Atorvastatin Lactam relative to Atorvastatin Calcium Salt.

Step 1: Reagent and Standard Preparation

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Atorvastatin Calcium Stock (1.0 mg/mL): Accurately weigh ~25 mg of Atorvastatin Calcium reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Atorvastatin Lactam Stock (1.0 mg/mL): Accurately weigh ~25 mg of Atorvastatin Lactam reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Linearity Solutions: Prepare a series of five dilutions from each stock solution, ranging from the reporting limit (e.g., 0.05%) to 150% of the target impurity concentration (e.g., 0.15%). A typical range would be 0.5 µg/mL to 10 µg/mL.

Step 2: Chromatographic Conditions

  • Instrument: HPLC system with a UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Ammonium Acetate buffer, pH 4.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-based gradient appropriate to separate the lactam from the main peak (e.g., start at 60% A, ramp to 40% A over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 248 nm. Causality: This wavelength is chosen as it is a common absorbance maximum for Atorvastatin and its related compounds, providing good sensitivity for both the API and the impurity.

  • Injection Volume: 10 µL.

Step 3: Data Analysis and RRF Calculation

  • Inject each linearity solution for both compounds in triplicate.

  • For each compound, plot the mean peak area against concentration (in mg/mL).

  • Perform a linear regression to obtain the slope of the line for Atorvastatin Calcium (m_API) and Atorvastatin Lactam (m_Imp).

  • Calculate the RRF using the formula: RRF = Slope of Impurity (m_Imp) / Slope of API (m_API) [3][35]

Protocol 2: Phenanthrene Response Factor by GC-FID

Objective: To determine the response factor for Phenanthrene. Since RRF is relative, this protocol establishes the primary response. If quantifying it against another PAH, that compound would be treated as the "API" in the RRF calculation.

Step 1: Reagent and Standard Preparation

  • Solvent: Hexane or Dichloromethane, GC grade.

  • Phenanthrene Stock (1.0 mg/mL): Accurately weigh ~25 mg of Phenanthrene reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with solvent.

  • Linearity Solutions: Prepare a series of five dilutions from the stock solution. Given the high sensitivity of FID, a typical range would be 1 µg/mL to 50 µg/mL.

Step 2: Chromatographic Conditions

  • Instrument: Gas Chromatograph with an FID detector.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[33]

  • Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.2 mL/min.

  • Oven Program: 100°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min). Causality: This temperature program ensures Phenanthrene elutes with a good peak shape and is separated from any potential solvent or matrix interferences.

  • Injector Temperature: 280°C (Splitless mode).

  • Detector Temperature: 320°C.

  • Injection Volume: 1 µL.

Step 3: Data Analysis and Response Factor Calculation

  • Inject each linearity solution in triplicate.

  • Plot the mean peak area against concentration (in mg/mL).

  • Perform a linear regression to obtain the slope of the line for Phenanthrene. This slope is the Response Factor (RF) . RF = Peak Area / Concentration [35][37]

  • If determining an RRF relative to another standard (e.g., Naphthalene), the same procedure would be followed for that standard, and the RRF would be calculated as the ratio of the slopes.

Comparative Data Summary

The following table presents expected outcomes from the RRF determination experiments. The values are illustrative but reflect typical results.

ParameterAtorvastatin Calcium Salt (API)Atorvastatin Lactam (Impurity)Phenanthrene
Analytical Method HPLC-UVHPLC-UVGC-FID
Concentration Range 0.5 - 10 µg/mL0.5 - 10 µg/mL1 - 50 µg/mL
Linearity (R²) > 0.999> 0.999> 0.998
Slope (Response Factor) 85,40079,800155,200
Relative Response Factor (RRF) 1.00 (by definition) 0.93 (79,800 / 85,400)N/A *

*It is not meaningful to calculate an RRF for Phenanthrene relative to Atorvastatin, as they are analyzed by completely different techniques under different principles of detection.

An RRF of 0.93 for Atorvastatin Lactam indicates that its UV response is 7% lower than that of Atorvastatin at 248 nm. Ignoring this factor would lead to an underestimation of this impurity in a sample.

Conclusion: A Protocol-Driven Approach to Accurate Quantification

The determination of the Relative Response Factor is a non-negotiable step in the validation of chromatographic purity methods. This guide demonstrates that the approach to RRF determination is fundamentally dictated by the chemical and physical properties of the analyte.

For pharmaceutical APIs and their structurally similar impurities, such as Atorvastatin and Atorvastatin Lactam, HPLC-UV is the method of choice. For semi-volatile organic compounds like Phenanthrene, GC-FID provides a more robust and appropriate analytical solution. In all cases, the multi-point slope method stands as the gold standard for establishing an accurate and reliable factor. By understanding the causality behind method selection and meticulously executing these validation protocols, researchers and drug development professionals can ensure their data is accurate, trustworthy, and compliant with global regulatory standards.

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  • Waters Corporation. (n.d.). Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. [Link]

  • Gupta, L.K. (2012). Spectroscopic characterization and quantitative determination of atorvastatin calcium impurities by novel HPLC method. ResearchGate. [Link]

  • MDPI. (2024-08-25). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in Various Fruit Types: A Comparative Analysis. [Link]

  • European Medicines Agency. (2006-06-01). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. [Link]

  • Wikipedia. (n.d.). Atorvastatin. [Link]

  • Veeprho. (n.d.). Atorvastatin Lactam Lactone. [Link]

  • FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

  • Organic Communications. (n.d.). POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Cleanchem. (n.d.). Atorvastatin EP Impurity J (Calcium salt). [Link]

  • Veeprho. (n.d.). Atorvastatin Lactam Lactone. [Link]

  • PharmaGuru. (2025-04-03). Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Identifying Unknown Impurities in Atorvastatin Drug Substance

For researchers, scientists, and drug development professionals vested in the integrity of atorvastatin, the vigilant identification of unknown impurities is not merely a regulatory hurdle but a scientific imperative. Th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the integrity of atorvastatin, the vigilant identification of unknown impurities is not merely a regulatory hurdle but a scientific imperative. The presence of even trace amounts of unintended chemical entities can have profound implications for the safety and efficacy of the final drug product.[1][2] This guide provides an in-depth, technically-grounded comparison of analytical methodologies, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. Our objective is to equip you with the expertise to not only identify known impurities but to confidently elucidate the structure of novel ones.

The Genesis of Impurities in Atorvastatin: A Proactive Approach to Quality Control

A thorough understanding of the potential sources of impurities in atorvastatin is the bedrock of any effective analytical strategy.[3] Impurities are not random occurrences; they are the logical outcomes of the synthetic route and subsequent degradation pathways. Proactively anticipating these impurities allows for the development of more targeted and efficient analytical methods.[4]

Process-Related Impurities: These are byproducts or unreacted intermediates stemming from the manufacturing process of the active pharmaceutical ingredient (API).[3] The synthesis of atorvastatin is a multi-step process, and variations in reaction conditions, raw material quality, or purification efficacy can lead to a range of process-related impurities.[3]

Degradation Products: Atorvastatin, like any complex organic molecule, is susceptible to degradation under various stress conditions such as exposure to acid, base, oxidation, light, and heat.[5][6] Forced degradation studies are a critical component of impurity profiling, as they intentionally stress the drug substance to generate potential degradation products, thereby enabling the development of stability-indicating analytical methods.[5][7]

A list of some known impurities of Atorvastatin, along with their origins, is provided in the table below. Understanding these structures is key to interpreting analytical data and proposing structures for newly discovered impurities.

Impurity NameStructureOrigin
Atorvastatin EP Impurity A (Desfluoro Atorvastatin)C33H35N2O5Process-related
Atorvastatin EP Impurity CC33H34F2N2O5Process-related
Atorvastatin EP Impurity D (Atorvastatin Epoxide)C26H23FNO3Degradation (Oxidative)
Atorvastatin LactoneC33H33FN2O4Degradation (Acidic)

A Comparative Analysis of Key Analytical Techniques

The modern analytical laboratory has a powerful arsenal of techniques for impurity profiling. However, each technique possesses unique strengths and limitations. The choice of methodology should be a strategic one, dictated by the specific analytical challenge at hand.

ParameterHPLC-UVLC-MS/MSqNMR
Principle Separation based on polarity, detection via UV absorbance.Separation by HPLC, detection by mass-to-charge ratio, with fragmentation for structural information.Quantitative analysis based on the relationship between signal intensity and the number of atomic nuclei.
Primary Use Routine quality control, quantification of known impurities.Identification and structural elucidation of unknown impurities, quantification of trace impurities.Absolute quantification without the need for a reference standard of the impurity, structural confirmation.
Sensitivity Moderate (ng range).[8]High to very high (pg to fg range).[8]Lower than LC-MS.
Specificity Moderate; co-eluting compounds can interfere.[8]Very high; provides mass and fragmentation data.[8]Very high; provides detailed structural information.
Quantitative Accuracy High for known impurities with reference standards.High, but can be affected by matrix effects.High; provides absolute quantification.
Cost LowHighVery High
Throughput HighModerateLow

The Workhorse of Quality Control: A Validated HPLC-UV Method

For routine quality control and the quantification of known impurities, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the industry standard due to its robustness, cost-effectiveness, and high throughput.[9][10]

Experimental Protocol: HPLC-UV for Atorvastatin Impurity Profiling

This protocol is a representative example and should be validated for your specific application.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][12]

  • Mobile Phase A: A mixture of buffer (e.g., 20mM ammonium acetate adjusted to pH 4.0 with acetic acid), acetonitrile, and tetrahydrofuran (70:25:5 v/v/v).[11]

  • Mobile Phase B: A mixture of buffer, acetonitrile, and tetrahydrofuran (25:70:5 v/v/v).[11]

  • Gradient Elution: A linear gradient tailored to resolve all known impurities from the main atorvastatin peak. A typical gradient might run from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B over 20-30 minutes to ensure separation of both polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Detection Wavelength: 248 nm.[11][12]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the atorvastatin drug substance in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.[5]

4. Data Analysis:

  • Identify and quantify known impurities by comparing their retention times and UV spectra with those of certified reference standards.

  • Calculate the percentage of each impurity relative to the main atorvastatin peak area.

Visualizing the HPLC-UV Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep Dissolve Atorvastatin API in Diluent (0.5 mg/mL) inject Inject Sample prep->inject separation C18 Reversed-Phase Separation (Gradient) inject->separation detection UV Detection (248 nm) separation->detection analysis Compare Retention Times & Quantify Impurities detection->analysis

Caption: A streamlined workflow for routine atorvastatin impurity analysis using HPLC-UV.

Unmasking the Unknown: Structural Elucidation with LC-MS/MS

When faced with an unknown peak in your chromatogram, HPLC-UV can only tell you that something is there, not what it is. For structural elucidation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent technique, offering unparalleled sensitivity and the specificity needed to piece together a chemical structure.[8][13][14]

Experimental Protocol: LC-MS/MS for Unknown Impurity Identification

This protocol provides a framework for the identification of unknown impurities.

1. Instrumentation:

  • LC-MS/MS system, typically a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap, coupled to a UPLC/HPLC system.

2. Chromatographic Conditions:

  • The HPLC method can often be adapted from the validated UV method, with the critical change being the use of volatile mobile phase modifiers (e.g., formic acid or ammonium formate instead of non-volatile buffers like phosphate).[15]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • A gradient similar to the HPLC-UV method should be employed.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for atorvastatin and its related compounds.[14]

  • Full Scan (MS1): Acquire data over a broad mass range (e.g., m/z 100-1000) to detect all ionizable species.

  • Tandem MS (MS/MS or MS2): Perform fragmentation of the precursor ion corresponding to the unknown impurity. This provides crucial information about the molecule's substructures.[1]

  • High-Resolution Mass Spectrometry (HRMS): This allows for the determination of the accurate mass of the unknown impurity, which in turn can be used to predict its elemental composition.

4. Data Interpretation and Structure Elucidation:

  • Determine the molecular formula of the unknown impurity from the accurate mass measurement.

  • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic losses and fragments.

  • Compare the fragmentation pattern to that of the parent drug (atorvastatin) to identify which parts of the molecule have been modified.

  • Propose a chemical structure consistent with all the collected data.

  • If possible, confirm the proposed structure by synthesizing the impurity and comparing its chromatographic and spectral properties to the unknown.[4]

Visualizing the LC-MS/MS Workflow

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Structure Elucidation lc_sep HPLC Separation (Volatile Mobile Phase) ms1 Full Scan (MS1) Determine Accurate Mass lc_sep->ms1 ms2 Tandem MS (MS/MS) Acquire Fragmentation Data ms1->ms2 formula Propose Molecular Formula ms1->formula fragment Analyze Fragmentation Pattern ms2->fragment formula->fragment structure Propose Chemical Structure fragment->structure confirm Confirm via Synthesis (if necessary) structure->confirm

Caption: The logical progression for identifying an unknown impurity using LC-MS/MS.

Trustworthiness Through Self-Validating Systems

Every protocol described herein is designed to be a self-validating system. In the HPLC-UV method, the use of certified reference standards provides a constant check on system performance and accuracy. For the LC-MS/MS workflow, the combination of accurate mass measurement and logical fragmentation patterns provides a high degree of confidence in the proposed structure. The ultimate confirmation through the synthesis of a suspected impurity and direct comparison serves as the final validation of the entire process.[4]

Conclusion: A Strategic Approach to Impurity Identification

The identification of unknown impurities in atorvastatin is a complex but manageable challenge. A strategic, multi-faceted approach that combines a thorough understanding of the drug's chemistry with the judicious application of complementary analytical techniques is essential for success. By leveraging the strengths of both established methods like HPLC-UV and advanced techniques such as LC-MS/MS, researchers can ensure the quality, safety, and efficacy of this vital medication. The insights and protocols provided in this guide are intended to empower you to move beyond simple detection and towards a comprehensive understanding of the impurity profile of your atorvastatin drug substance.

References

  • Atorvastatin and it's Impurities: An Overview. (2022, September 9). Veeprho. [Link]

  • VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. (2013). International Journal of ChemTech Research, 5(5), 2429-2436. [Link]

  • Vukkum, P., Babu, J. M., & Muralikrishna, R. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Scientia Pharmaceutica, 81(1), 93–114. [Link]

  • A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. (2024). PubMed. [Link]

  • Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. (n.d.). ResearchGate. [Link]

  • Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. (n.d.). Shimadzu. [Link]

  • Atorvastatin IMpurity C. (n.d.). PubChem. [Link]

  • Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. (2021). International Journal of Pharmaceutical Sciences, 03(04). [Link]

  • Atorvastatin EP Impurities and Related Compounds. (n.d.). SynThink Research Chemicals. [Link]

  • Spectroscopic characterization and quantitative determination of atorvastatin calcium impurities by novel HPLC method. (2015). Semantic Scholar. [Link]

  • Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. (2011). ResearchGate. [Link]

  • An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. (2004). ResearchGate. [Link]

  • Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. (2019, September 25). International Journal of Pharmaceutical Sciences and Drug Research, 11(5), 187-193. [Link]

  • Identification of Pharmaceutical Impurities. (2011). ResearchGate. [Link]

  • Identifying and Characterizing Pharmaceutical Impurities in Less Time with Greater Certainty. (2013, November 22). AZoM. [Link]

  • Identification of unknown pharmaceutical impurities. (n.d.). Eurofins Scientific. [Link]

  • Process of Finding Impurities in Pharmaceutical Products. (2014, September 12). Pharmaguideline. [Link]

  • Structural analysis of impurities in pharmaceutical ingredients using trap-free 2D-LC high-resolution accurate mass spectrometry. (n.d.). Shimadzu Corporation. [Link]

  • Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. (2025). International Journal of Pharmaceutical Sciences. [Link]

  • Stability Indicating HPLC-UV vs. UPLC-DAD for Estimation of Atorvastatin Simultaneously with Aspirin, Clopidogrel and their Related Impurities in Bulk and Capsules. (2017, December 11). ResearchGate. [Link]

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Comparative

A Comparative Guide to Pharmacopeial Standards for Atatorvastatin Impurities

For Researchers, Scientists, and Drug Development Professionals In the landscape of generic drug development and manufacturing, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. At...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of generic drug development and manufacturing, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. Atorvastatin, a widely prescribed statin for the management of hypercholesterolemia, is no exception. The control of impurities is a critical aspect of regulatory compliance and patient safety. This guide provides an in-depth, objective comparison of the pharmacopeial standards for atorvastatin impurities as defined by the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and a discussion of the analytical methodology outlined for the Japanese Pharmacopoeia (JP).

This document is designed to be a practical resource for researchers and drug development professionals, offering not just a side-by-side comparison of impurity limits but also a detailed look at the underlying analytical methodologies. By understanding the nuances of each pharmacopeia's approach, organizations can develop robust and compliant analytical strategies for their atorvastatin products.

The Critical Role of Impurity Profiling in Atorvastatin

Atorvastatin's complex synthesis and potential for degradation can lead to the formation of various impurities. These can be process-related, arising from the manufacturing route, or degradation products that form during storage.[1] The pharmacopeias provide a framework for identifying and controlling these impurities to ensure the safety and efficacy of the final drug product. A thorough understanding of these standards is the foundation of a successful regulatory submission.

Comparative Analysis of Specified Impurities

The USP and EP provide detailed lists of specified impurities for atorvastatin, each with specific acceptance criteria. While a comprehensive official list for the Japanese Pharmacopoeia was not publicly available at the time of this guide's creation, the focus for JP will be on the described analytical methodology.

Table 1: Comparison of Specified Atorvastatin Impurities in USP and EP

Impurity NameUSP DesignationUSP Limit (%)EP DesignationEP Limit (%)
Desfluoro atorvastatinAtorvastatin Related Compound ANMT 0.3Impurity ANMT 0.3
(3S,5R)-AtorvastatinAtorvastatin Related Compound BNMT 0.3Impurity BNMT 0.3
Difluoro atorvastatinAtorvastatin Related Compound CNMT 0.3Impurity CNMT 0.15
Epoxide impurityAtorvastatin Related Compound DNMT 0.2Impurity DNMT 0.15
(3S,5S)-Atorvastatin (Enantiomer)Atorvastatin Related Compound E-Impurity ENMT 0.15
Atorvastatin LactoneAtorvastatin Related Compound H-Impurity H-
Atorvastatin epoxy tetrahydrofuran analogSpecified in Organic Impurities, Procedure 2NMT 1.0[2]--
Any other individual impurity-NMT 0.1-NMT 0.1
Total impurities-NMT 1.0--

*NMT: Not More Than. Note: This table is a synthesis of information from multiple sources and should be cross-referenced with the current official monographs.[2][3][4][5][6] The USP has multiple procedures for organic impurities, and limits can vary.[2][5] The EP also lists other detectable impurities (F, G, H) which are controlled under the general acceptance criterion for other/unspecified impurities.[6]

The comparison reveals both harmonization and divergence in the pharmacopeial standards. While there is overlap in the specified impurities, such as the desfluoro and diastereomeric impurities, there are also notable differences in the listed impurities and their acceptance criteria. For instance, the EP includes the enantiomeric impurity (Impurity E) with a specific limit, which is a critical parameter for ensuring the stereospecificity of the drug.[7] The USP, on the other hand, has a separate test for enantiomeric purity.[5]

Deep Dive into Analytical Methodologies

The cornerstone of impurity control is a robust and validated analytical method. The USP, EP, and available information on the JP all prescribe High-Performance Liquid Chromatography (HPLC) for the separation and quantification of atorvastatin and its related compounds.[8][9]

Causality Behind Experimental Choices

The selection of HPLC as the analytical technique is driven by its ability to resolve complex mixtures of structurally similar compounds with high sensitivity and precision. The choice of a reversed-phase C8 or C18 column is based on the hydrophobic nature of atorvastatin and its impurities. The use of a buffered mobile phase is crucial for controlling the ionization state of the acidic and basic functional groups in the analytes, thereby ensuring reproducible retention times and peak shapes. Gradient elution is employed to effectively separate impurities that elute both early and late in the chromatogram, providing a comprehensive impurity profile in a single analytical run.

Experimental Workflow for Atorvastatin Impurity Analysis

The following diagram illustrates a generalized experimental workflow for the analysis of atorvastatin impurities by HPLC, based on the principles outlined in the major pharmacopeias.

Atorvastatin Impurity Analysis Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Reporting api Atorvastatin API or Finished Product dissolution Dissolution in a suitable diluent api->dissolution injection Injection of Sample and Standard Solutions dissolution->injection std_prep Preparation of Reference Standards std_prep->injection hplc_system HPLC System with UV Detector column Reversed-Phase C8 or C18 Column mobile_phase Buffered Mobile Phase (Gradient Elution) chromatogram Obtain Chromatograms hplc_system->chromatogram injection->hplc_system peak_integration Peak Integration and Identification chromatogram->peak_integration quantification Quantification of Impurities peak_integration->quantification reporting Report Results vs. Pharmacopeial Limits quantification->reporting

Caption: Generalized workflow for atorvastatin impurity analysis.

Detailed Experimental Protocols

The following are representative step-by-step methodologies for atorvastatin impurity analysis based on the pharmacopeial principles.

Protocol 1: USP-Based HPLC Method for Organic Impurities

This protocol is a representation based on the principles outlined in the USP monograph.[5][10]

  • Mobile Phase Preparation:

    • Buffer: Prepare a pH 5.0 buffer containing ammonium acetate.

    • Mobile Phase A: A mixture of acetonitrile, tetrahydrofuran, and Buffer.

    • Mobile Phase B: A mixture of acetonitrile, tetrahydrofuran, and Buffer in different proportions than Mobile Phase A.

    • Rationale: The buffered mobile phase ensures consistent ionization of atorvastatin and its impurities, leading to stable retention times. The use of two mobile phases with different organic solvent strengths allows for a gradient elution to separate a wide range of impurities.

  • Standard and Sample Solution Preparation:

    • Standard Solution: Accurately weigh and dissolve USP Atorvastatin Related Compounds RS in the diluent to obtain a known concentration.

    • System Suitability Solution: A solution containing USP Atorvastatin Calcium RS and specified related compounds to verify the system's performance.

    • Sample Solution: Accurately weigh and dissolve the atorvastatin sample in the diluent to a specified concentration.

    • Rationale: The use of certified reference standards is essential for accurate identification and quantification of impurities. The system suitability solution is critical for ensuring the analytical system is performing as expected before analyzing samples.

  • Chromatographic Conditions:

    • Column: A 4.6-mm × 250-mm, 5-µm packing L7 (octylsilane C8) or L1 (octadecylsilane C18) column.[8]

    • Flow Rate: Typically 1.5 mL/min.

    • Detection: UV at 244 nm.

    • Injection Volume: Typically 20 µL.

    • Gradient Program: A long gradient is typically used to ensure the separation of all specified impurities.

    • Rationale: The column dimensions and particle size are chosen to provide a balance between resolution and analysis time. The detection wavelength is selected based on the UV absorbance maximum of atorvastatin and its impurities.

  • System Suitability:

    • The resolution between critical peak pairs (e.g., atorvastatin and atorvastatin related compound B) must be not less than 1.5.

    • The tailing factor for the atorvastatin peak should be not more than 1.5.

    • The relative standard deviation of replicate injections of the standard solution should be not more than a specified percentage.

    • Rationale: These parameters confirm that the chromatographic system can adequately separate the impurities, produce symmetrical peaks for accurate integration, and provide consistent results.

Protocol 2: EP-Based HPLC Method for Related Substances

This protocol is a representation based on the principles outlined in the European Pharmacopoeia.[6]

  • Mobile Phase Preparation:

    • Buffer Solution pH 5.0: Dissolve ammonium acetate in water and adjust the pH with glacial acetic acid.

    • Mobile Phase A: A mixture of acetonitrile, tetrahydrofuran, and the buffer solution.

    • Mobile Phase B: A mixture of acetonitrile and tetrahydrofuran.

    • Rationale: Similar to the USP method, the buffered mobile phase is crucial for controlling the retention behavior of the analytes.

  • Standard and Sample Solution Preparation:

    • Reference Solution (a): A solution of atorvastatin calcium CRS.

    • Reference Solution (b): A dilution of the test solution.

    • Reference Solution (c): A solution containing atorvastatin calcium CRS and specified impurity reference standards for peak identification.

    • Test Solution: A solution of the substance to be examined.

    • Rationale: The EP uses a set of reference solutions for identification, system suitability, and quantification, which is a common pharmacopeial practice.

  • Chromatographic Conditions:

    • Column: A 4.6-mm × 250-mm, 5-µm, octylsilyl silica gel for chromatography R (C8).

    • Flow Rate: 1.5 mL/min.

    • Detection: Spectrophotometer at 244 nm.

    • Injection Volume: 20 µL.

    • Gradient Program: A combined isocratic and linear gradient elution is prescribed.

    • Rationale: The chromatographic conditions are designed to achieve the required separation of the specified impurities within a reasonable timeframe.

  • System Suitability:

    • The resolution between the peaks due to impurity B and atorvastatin in the chromatogram obtained with the reference solution (c) should be at least 1.5.

    • Rationale: This ensures the method's ability to separate this critical pair of closely eluting compounds.

Protocol 3: JP-Based HPLC Method for Purity Testing (as described in literature)

The following is based on a described method for the Japanese Pharmacopoeia purity test.[3]

  • Mobile Phase Preparation:

    • Mobile Phase A: A mixture of a pH 5.0 citrate buffer, acetonitrile, and tetrahydrofuran.

    • Mobile Phase B: A mixture of acetonitrile and tetrahydrofuran.

    • Rationale: The use of a citrate buffer offers an alternative to the acetate buffers used in the USP and EP methods, which may provide different selectivity.

  • Chromatographic Conditions:

    • Column: A 4.6-mm × 250-mm, 4.6-µm ODS (C18) column.

    • Flow Rate: 1.3 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 20 µL.

    • Gradient Program: A gradient from 7% to 40% of Mobile Phase B over 80 minutes is described.

    • Rationale: This long gradient is designed to achieve a comprehensive separation of a potentially large number of impurities.

Performance Comparison and Method Modernization

While the pharmacopeial methods are the established standards, they often involve long run times and the use of hazardous solvents like tetrahydrofuran. Modern HPLC technologies, such as columns with smaller particle sizes (sub-2 µm or superficially porous particles), can offer significant improvements in efficiency and speed.

Table 2: Performance Comparison of Pharmacopeial vs. Modernized HPLC Methods

ParameterTraditional Pharmacopeial MethodsModernized HPLC Methods
Run Time 65-115 minutes[8]< 15-25 minutes[5][8]
Solvent Consumption HighSignificantly Reduced
Resolution Meets system suitability requirementsOften improved resolution
Sensitivity Adequate for specified limitsCan be higher, allowing for lower detection limits
Column Backpressure LowerHigher (may require UHPLC systems)

The transition to modernized HPLC methods can lead to substantial time and cost savings in a quality control environment. However, any alternative method must be thoroughly validated to demonstrate its equivalence or superiority to the official pharmacopeial method.

Conclusion and Future Perspectives

The pharmacopeial standards for atorvastatin impurities provide a robust framework for ensuring the quality and safety of this vital medication. While the USP and EP have largely harmonized requirements for several key impurities, notable differences exist, necessitating careful consideration by manufacturers marketing products in multiple regions. The analytical methodologies, while well-established, are ripe for modernization to improve efficiency and reduce environmental impact.

As analytical technologies continue to advance, we can expect to see further evolution in the pharmacopeial monographs. The integration of techniques like UHPLC-MS could provide even greater sensitivity and specificity for impurity profiling, ultimately leading to safer and more effective medicines for patients worldwide. For researchers and drug development professionals, a deep and evolving understanding of these pharmacopeial standards is not just a matter of compliance, but a commitment to scientific excellence and public health.

References

  • Agilent Technologies. (2019). Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. Retrieved from [Link]

  • Piponski, M., et al. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MedCrave Online.
  • Shimadzu. (2011). Applying Japanese pharmacopeia draft purity test methods to atrovastatin calcium hydrate impurity profiling using 2D-LCMS. Retrieved from [Link]

  • Dona, A., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI.
  • Ciupă, R.-C., et al. (2024).
  • Phenomenex. Meeting System Suitability Requirements for Atorvastatin Calcium per USP Monograph. Retrieved from [Link]

  • USP-NF. (2013).
  • European Pharmacopoeia.
  • USP-NF. (2023).
  • USP-NF. (2013).
  • Waters. (2023). Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. Retrieved from [Link]

  • ResearchGate. (2021). (PDF)
  • Trajchova Kovachovska, E., et al. (2022).
  • BenchChem. (2025).
  • European Pharmacopoeia.
  • PMDA. (2016). JP XVII THE JAPANESE PHARMACOPOEIA.
  • Veeprho. (2022).
  • ResearchGate. (2006). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND FOR MONITORING STABILITY IN SOLID PHASE.
  • Desai, R., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research.

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Validation

A Comparative Guide to Inter-Laboratory Analysis of Atorvastatin Lactam, Phenanthrene, and Calcium Salt

Introduction: The Imperative of Method Concordance in Pharmaceutical Analysis In the landscape of pharmaceutical development and quality control, the assurance that an analytical method yields consistent and reliable res...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Method Concordance in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the assurance that an analytical method yields consistent and reliable results across different laboratories is paramount. An inter-laboratory comparison (ILC), or round-robin study, serves as the ultimate arbiter of a method's reproducibility and transferability. This guide provides a comprehensive framework for designing and executing an ILC for three distinct yet representative analytes encountered in pharmaceutical analysis: Atorvastatin Lactam , a critical process impurity and degradant of Atorvastatin[][2]; Phenanthrene , a polycyclic aromatic hydrocarbon (PAH) serving as a model for environmental contaminant analysis[3][4]; and Calcium Salt , a common pharmaceutical counter-ion requiring accurate stoichiometric determination.

The objective is to move beyond a mere recitation of protocols and delve into the causality behind analytical choices, offering a self-validating system of logic for researchers, scientists, and drug development professionals. By comparing diverse analytical techniques and presenting a clear, data-driven narrative, this guide aims to equip laboratories with the tools to establish robust and concordant analytical procedures, a cornerstone of regulatory compliance and product quality.[5][6][7]

Part 1: Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is contingent upon the analyte's chemical properties, the sample matrix, and the required sensitivity and specificity. An ILC would likely involve a primary method alongside alternatives to assess performance across different technology platforms.

Analyte 1: Atorvastatin Lactam (Process Impurity/Degradant)

The quantification of Atorvastatin Lactam is crucial for monitoring the purity and stability of Atorvastatin drug products.[]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical quality control.[8][9][10][11] Its robustness, cost-effectiveness, and widespread availability make it the primary candidate for an ILC. The key to a successful HPLC method lies in achieving chromatographic separation from the active pharmaceutical ingredient (API) and other related substances.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): When higher sensitivity and specificity are required, particularly for trace-level quantification in complex matrices like biological fluids, LC-MS/MS is the gold standard.[9][12] Its ability to monitor specific precursor-to-product ion transitions provides unparalleled selectivity.

  • Ultra-Performance Liquid Chromatography (UPLC): A more advanced form of liquid chromatography that uses smaller particle-size columns to achieve faster run times and better resolution compared to traditional HPLC.[8][9]

Analyte 2: Phenanthrene (Model Contaminant)

Phenanthrene analysis represents a challenge in sample preparation and chromatographic separation, typical for PAHs in environmental or raw material testing.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The benchmark for volatile and semi-volatile organic compound analysis.[13][14][15] It offers excellent separation and definitive identification based on mass spectra. The choice of injection technique and column is critical for resolving isomers like phenanthrene and anthracene.[16][17]

  • High-Performance Liquid Chromatography with Fluorescence or UV Detection (HPLC-FLD/UV): A powerful alternative, especially for PAHs which are often fluorescent, providing high sensitivity and selectivity.[18] Reversed-phase HPLC is the most common approach.

Analyte 3: Calcium Salt (Inorganic Counter-ion)

Accurate quantification of the calcium counter-ion is essential for determining the potency and ensuring the correct salt form of a drug substance.

  • Complexometric Titration (EDTA): A classic, reliable, and cost-effective pharmacopoeial method.[19] It involves titrating the calcium ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a colorimetric indicator to detect the endpoint.[20][21][22][23]

  • Ion Chromatography (IC): A modern chromatographic technique that separates ions based on their charge.[24] IC with conductivity detection offers high specificity and the ability to simultaneously quantify multiple cations and anions.

  • Atomic Absorption Spectroscopy (AAS): A highly sensitive spectroscopic technique for determining the concentration of specific metal elements. While very accurate, it requires more specialized equipment.[25]

Hypothetical Inter-Laboratory Comparison Data

The following table summarizes hypothetical ILC results for the primary analytical methods, illustrating the expected performance characteristics. The data is presented to guide laboratories in setting realistic acceptance criteria.

Analyte Method Mean Concentration Repeatability (RSDr %) Reproducibility (RSDR %) Accuracy (% Recovery)
Atorvastatin Lactam HPLC-UV1.05 µg/mL1.84.5101.5
Phenanthrene GC-MS5.2 ng/g4.59.897.8
Calcium EDTA Titration2.5 mg/mL1.23.999.5
Note: This table presents hypothetical data for illustrative purposes, based on typical performance characteristics of the analytical methods described.

Part 2: Designing a Robust Inter-Laboratory Study

A successful ILC hinges on a meticulously planned protocol grounded in established regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][26][27][28][29][30]

The fundamental workflow involves a coordinating laboratory that prepares and distributes homogenous test samples to multiple participating laboratories. Each laboratory analyzes the samples according to a detailed, harmonized protocol. The results are then sent back to the coordinating laboratory for statistical analysis to determine the method's repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).[7]

ILC_Workflow cluster_CoordLab Coordinating Laboratory cluster_PartLab Participating Laboratories (A, B, C...) Coord_Plan 1. Study Design & Protocol Development Coord_Prep 2. Sample Preparation & Homogeneity Testing Coord_Plan->Coord_Prep Coord_Dist 3. Sample Distribution Coord_Prep->Coord_Dist Part_Analyze 4. Sample Analysis per Protocol Coord_Dist->Part_Analyze Coord_Stats 5. Statistical Analysis (Repeatability & Reproducibility) Coord_Report 6. Final Report Generation Coord_Stats->Coord_Report Part_Analyze->Coord_Stats

Caption: Workflow of a typical inter-laboratory comparison study.

Part 3: Detailed Experimental Protocols

The following protocols are representative methodologies for the analysis of each target analyte. The rationale behind key steps is provided to foster a deeper understanding of the method.

Protocol 1: Quantification of Atorvastatin Lactam by HPLC-UV

This method is designed for the quantification of Atorvastatin Lactam in a drug substance.

1. Instrumentation and Reagents:

  • HPLC System: With a UV/Vis detector, quaternary pump, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase is chosen for its hydrophobicity, which effectively retains the moderately nonpolar Atorvastatin and its related compounds.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Phosphoric Acid.

  • Mobile Phase: A gradient mixture of Buffer (e.g., 0.1% Phosphoric Acid in water) and an organic solvent like Acetonitrile. The acid is used to control the ionization state of the analytes and ensure sharp, symmetrical peaks.

  • Diluent: Acetonitrile/Water (1:1 v/v).

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve Atorvastatin Lactam reference standard in the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1 - 10 µg/mL) by diluting the stock solution. This range should bracket the expected impurity concentration.

  • Sample Solution: Accurately weigh the Atorvastatin drug substance and dissolve in the diluent to a final concentration within the calibration range.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.

  • Detection Wavelength: ~246 nm, a common wavelength for detecting the atorvastatin chromophore.[9]

  • Injection Volume: 10 µL.

4. System Suitability:

  • Before analysis, inject a system suitability standard (e.g., a mid-level calibration standard) multiple times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 2.0, ensuring the system is performing adequately.

HPLC_Workflow prep prep sst sst prep->sst hplc hplc hplc->sst analysis analysis sst->analysis If Pass data data analysis->data

Caption: Experimental workflow for HPLC-UV analysis.

Protocol 2: Quantification of Calcium by Complexometric EDTA Titration

This protocol is based on established standard methods for determining calcium content.[19][22]

1. Reagents and Materials:

  • EDTA Solution (0.05 M): Dissolve an accurately weighed amount of disodium ethylenediaminetetraacetate dihydrate in deionized water. Standardize this solution against a primary standard calcium carbonate.

  • Sodium Hydroxide (NaOH) Solution: To adjust the pH.

  • Indicator: Calcon mixture or another suitable indicator for calcium. The indicator forms a colored complex with calcium.

  • Equipment: Burette (50 mL), Erlenmeyer flasks (250 mL), Magnetic stirrer.

2. Standardization of 0.05 M EDTA Solution:

  • Accurately weigh primary standard calcium carbonate, dissolve it in dilute HCl, and dilute with water.

  • Add NaOH solution to raise the pH, then add the indicator.

  • Titrate with the prepared EDTA solution until the color changes sharply (e.g., from pink to a full blue), indicating the endpoint.

  • Calculate the exact molarity of the EDTA solution. This step is critical for ensuring the accuracy of subsequent sample analyses.

3. Sample Analysis:

  • Accurately weigh the calcium salt sample and dissolve it in water.

  • Add NaOH solution and the indicator.

  • Titrate with the standardized 0.05 M EDTA solution to the endpoint. The EDTA, a chelating agent, binds to the calcium ions, displacing the indicator and causing the color change.

  • Calculate the percentage of calcium in the sample based on the volume of EDTA titrant used.

Titration_Workflow prep Reagent Preparation Prepare & Standardize 0.05 M EDTA Solution Prepare NaOH & Indicator titration titration prep->titration sample_prep sample_prep sample_prep->titration endpoint Endpoint Detection Observe Sharp Color Change (e.g., Pink to Blue) titration->endpoint calc Calculation Calculate % Calcium using Volume of EDTA endpoint->calc

Caption: Experimental workflow for EDTA titration of calcium.

Conclusion: Fostering a Culture of Analytical Excellence

This guide has outlined a comprehensive approach to the inter-laboratory comparison of three diverse analytes, underscoring the importance of methodological concordance in the pharmaceutical sciences. By moving from a high-level comparison of analytical techniques to detailed, rationale-driven experimental protocols, we establish a framework for robust method validation and transfer. The true measure of an analytical method's worth is not its performance in a single laboratory under ideal conditions, but its consistent and reliable execution across multiple sites, analysts, and instruments. Embracing the principles of inter-laboratory comparison is fundamental to ensuring data integrity, meeting regulatory expectations, and ultimately, safeguarding patient health.

References

  • ICH. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link][28]

  • ICH. (2023). ICH Harmonised Guideline Q14: Analytical Procedure Development. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link][27]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link][6]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][7]

  • U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Polycyclic Aromatic Hydrocarbons in Sediment by Gas Chromatography/Mass Spectrometry. [Link][13]

  • Kim, J., et al. (2018). Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. Molecules. [Link][18]

  • Grova, N., et al. (2005). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. Journal of Analytical Toxicology. [Link][14]

  • Chemistry Stack Exchange. (2016). How to measure the amount of calcium in a supplement?. [Link][20]

  • Pharmaguideline. (2008). Method of Analysis for Calcium Carbonate. [Link][19]

  • University of California, Santa Cruz. (n.d.). Determination of Calcium Oxide by Titration with a Chelating Ligand, Ethylenediamminetetraacetic Acid (EDTA). [Link][23]

  • U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. [Link][16]

  • Sharma, A., et al. (2019). Various analytical methods for analysis of atorvastatin: A review. Journal of Applied Pharmaceutical Science. [Link][8]

  • ResearchGate. (2019). Various analytical methods for analysis of atorvastatin: A review. [Link][9]

  • Global NEST Journal. (2009). DETERMINATION OF PAHs IN MARINE SEDIMENTS: ANALYTICAL METHODS AND ENVIRONMENTAL CONCERNS. [Link][4]

  • Waters. (n.d.). Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. [Link]

  • PubMed. (2019). Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring. [Link][11]

  • U.S. Food and Drug Administration. (2016). Comparability Protocols for Human Drugs and Biologics: Chemistry, Manufacturing, and Controls Information Guidance for Industry. [Link][5]

  • PubMed. (1998). Development, validation, and interlaboratory comparison of an HMG-CoA reductase inhibition assay for quantitation of atorvastatin in plasma matrices. [Link][31]

Sources

Comparative

"certificate of analysis for Atorvastatin Lactam Phenanthrene Calcium Salt reference standard"

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical quality control, the purity and accurate identification of active pharmaceutical ingredients (APIs) and their related com...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the purity and accurate identification of active pharmaceutical ingredients (APIs) and their related compounds are paramount. This guide provides a comprehensive technical comparison of the Atorvastatin Lactam Phenanthrene Calcium Salt reference standard with other available alternatives, supported by experimental data. As a senior application scientist, my aim is to offer not just data, but a logical framework for selecting and utilizing the most appropriate reference standards in your analytical workflows.

Introduction: The Critical Role of Reference Standards in Atorvastatin Quality Control

Atorvastatin, a leading synthetic lipid-lowering agent, is a cornerstone in the management of hypercholesterolemia.[1] Its mechanism of action relies on the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. The complexity of its synthesis and potential degradation pathways can lead to the formation of various impurities.[2] Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish stringent limits for these impurities to ensure the safety and efficacy of the final drug product.[3][4]

Certified Reference Materials (CRMs) are therefore indispensable tools for:

  • Peak identification and quantification: Accurately identifying and quantifying impurities in Atorvastatin bulk drug and finished products.

  • Method validation: Validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are accurate, precise, and specific.[5]

  • Stability studies: Assessing the degradation pathways of Atorvastatin under various stress conditions.[6][7][8]

This guide focuses on a specific, yet critical, impurity: Atorvastatin Lactam Phenanthrene Calcium Salt. We will delve into its characteristics and performance as a reference standard compared to official pharmacopeial standards and other commercially available materials.

Characterization of Atorvastatin Lactam Phenanthrene Calcium Salt

Atorvastatin Lactam Phenanthrene Calcium Salt (CAS No. 148127-12-2) is a known process-related impurity and potential degradant of Atorvastatin.[2][9][10][11][12][13][14] Its formation can be attributed to specific conditions during synthesis or storage. A thorough characterization of this impurity is the first step in establishing its suitability as a reference standard.

Chemical Structure and Properties

The chemical structure of Atorvastatin Lactam Phenanthrene Calcium Salt is presented below. Its molecular formula is C₆₆H₆₄CaF₂N₄O₁₂ with a molecular weight of approximately 1183.31 g/mol .[9][11]

cluster_legend Legend Ca Calcium O Oxygen N Nitrogen F Fluorine C Carbon Atorvastatin_Lactam_Phenanthrene Chemical Structure of Atorvastatin Lactam Phenanthrene Calcium Salt Ca_ion Ca²⁺ Core Core Core->Ca_ion ionic bond Sample Sample Injection HPLC_Column C18 HPLC Column Sample->HPLC_Column Separation Gradient Elution HPLC_Column->Separation Detection UV Detector (244 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Reactant of Route 1
Atorvastatin Lactam Phenanthrene Calcium Salt
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